molecular formula C8H11IN2O2 B1391191 ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1217862-33-3

ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1391191
CAS No.: 1217862-33-3
M. Wt: 294.09 g/mol
InChI Key: GAUBIKKSYYOTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H11IN2O2 and its molecular weight is 294.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUBIKKSYYOTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not prominently listed in public databases, indicating it may be a novel or non-commercialized compound, its constituent parts are well-characterized. For instance, the closely related acid, 2-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, is registered under CAS Number 1217862-25-3[1]. This guide will therefore focus on a robust and logical synthetic strategy, predicted characterization data, and the potential applications of the title compound, grounded in established chemical principles and literature precedents for analogous structures.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[2][3] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block for designing molecules that interact with a wide range of biological targets.[3] The introduction of an iodine atom at the C4 position, as in the target molecule, provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex and diverse chemical libraries.[4][5]

The N-alkylation of the pyrazole ring with an ethyl propanoate group introduces a chiral center and an ester functionality, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This strategic combination of a reactive iodine, a chiral side chain, and the stable pyrazole core makes this compound a highly valuable, albeit specialized, intermediate for synthetic and medicinal chemistry programs.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a two-step sequence starting from commercially available 1H-pyrazole. The pathway involves an electrophilic iodination of the pyrazole ring followed by a regioselective N-alkylation.

Synthesis_Pathway Pyrazole 1H-Pyrazole Iodopyrazole 4-Iodopyrazole Pyrazole->Iodopyrazole Step 1: Iodination (e.g., I₂, CAN) FinalProduct Ethyl 2-(4-iodo-1H- pyrazol-1-yl)propanoate Iodopyrazole->FinalProduct Step 2: N-Alkylation (Base, Solvent) Bromopropanoate Ethyl 2-bromopropanoate Bromopropanoate->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Several methods have been reported for the highly regioselective iodination of pyrazoles.

Methodology: Ceric Ammonium Nitrate (CAN) Mediated Iodination

A highly effective and regioselective method involves the use of molecular iodine in the presence of ceric ammonium nitrate (CAN) as a mild oxidant.[6] This approach avoids the use of strong bases or organometallic intermediates.

Experimental Protocol:

  • To a stirred solution of 1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile, add molecular iodine (I₂, 1.1 eq.).

  • Add ceric ammonium nitrate (CAN, 2.2 eq.) portion-wise to the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-iodopyrazole.[7]

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. However, for many pyrazoles, including 4-iodopyrazole, alkylation typically occurs preferentially at the N1 position due to steric and electronic factors.[8] The use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide, is a standard and effective method.[9][10]

Methodology: Base-Mediated N-Alkylation

This protocol uses a common base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.

Experimental Protocol:

  • Suspend 4-iodopyrazole (1.0 eq.) and finely powdered potassium carbonate (K₂CO₃, 1.5 eq.) in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • To this stirred suspension, add ethyl 2-bromopropanoate (1.2 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate this compound.

Structural Characterization and Data

The successful synthesis of the target compound must be validated through rigorous analytical techniques. The following table outlines the expected data from key characterization methods based on analogous structures found in the literature.[9][11]

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)Pyrazole Protons: Two singlets, one for H3 (δ ≈ 7.5-7.7 ppm) and one for H5 (δ ≈ 7.4-7.6 ppm). Propanoate CH: A quartet (q) for the methine proton (δ ≈ 5.0-5.5 ppm). Propanoate CH₃ (chiral): A doublet (d) for the methyl group (δ ≈ 1.8-2.0 ppm). Ethyl Ester CH₂: A quartet (q) (δ ≈ 4.1-4.3 ppm). Ethyl Ester CH₃: A triplet (t) (δ ≈ 1.2-1.4 ppm).
¹³C NMR (CDCl₃, 100 MHz)Pyrazole C3 & C5: Peaks in the range of δ ≈ 144 ppm and δ ≈ 132 ppm. Pyrazole C4 (Iodo-substituted): A significantly shielded peak, typically δ ≈ 55-65 ppm. Ester Carbonyl (C=O): Peak around δ ≈ 168-172 ppm. Propanoate CH & CH₃: Peaks around δ ≈ 58-62 ppm and δ ≈ 20-22 ppm. Ethyl Ester CH₂ & CH₃: Peaks around δ ≈ 61-63 ppm and δ ≈ 14-15 ppm.
Mass Spectrometry (ESI+)Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₉H₁₃IN₂O₂.
Infrared (IR) Spectroscopy C=O Stretch (Ester): Strong absorption band around 1735-1750 cm⁻¹. C=N & C=C Stretch (Pyrazole): Bands in the 1500-1600 cm⁻¹ region.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate for several applications, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Applications cluster_core Core Intermediate cluster_applications Potential Applications Core This compound C4-Iodo Group N1-Propanoate Side Chain Kinase Kinase Inhibitors Core->Kinase Suzuki/Sonogashira Cross-Coupling Agrochem Agrochemicals Core->Agrochem Further Functionalization Materials Materials Science Core->Materials Synthesis of Conjugated Systems

Caption: Potential applications derived from the core structure.

  • Kinase Inhibitors: Many approved anticancer drugs are kinase inhibitors built upon a pyrazole scaffold.[2] The C4-iodo position can be used to introduce aryl or heteroaryl groups via Suzuki coupling, which often occupy the hydrophobic back pocket of the ATP-binding site of kinases. The N1-propanoate side chain can be positioned to interact with the solvent-exposed region or be hydrolyzed to the corresponding carboxylic acid to form key hydrogen bonds or salt bridges.[12]

  • Agrochemicals: Pyrazole derivatives are prevalent in modern agrochemicals, including fungicides and herbicides. The modular nature of this intermediate allows for the rapid synthesis of analogs to screen for desired bioactivity.

  • Pro-drugs and Bioisosteres: The ethyl ester can serve as a pro-drug moiety to improve cell permeability and oral bioavailability. The corresponding carboxylic acid (post-hydrolysis) can act as a bioisostere for other acidic functional groups, enabling fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Conclusion

This compound represents a strategically designed chemical building block. While not a widely commercialized product, its synthesis is straightforward and relies on well-established, high-yielding chemical transformations. The combination of a versatile iodine handle for cross-coupling, a chiral ester side chain for modulating physicochemical properties, and the stable, biologically relevant pyrazole core makes it an exceptionally valuable intermediate for professionals in drug discovery and advanced materials research. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in the pursuit of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available from: [Link]

  • ACS Publications. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Crysdot. (n.d.). Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. Heterocyclic Compounds. Available from: [Link]

  • Nascimento, V. et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, 19(23). Available from: [Link]

  • Pereira, C. M. P. et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. Available from: [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • ChemBK. (2024). Ethyl 2-(1H-pyrazol-1-yl)propanoate. Available from: [Link]

  • BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • ResearchGate. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Available from: [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • National Institutes of Health. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]

  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction (SC-XRD) analysis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, a compound of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for obtaining and interpreting high-quality crystallographic data. While a public crystal structure for this specific molecule is not available as of this writing, this guide presents a robust, field-proven methodology that would be applied to determine its three-dimensional structure.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For active pharmaceutical ingredients (APIs) and novel materials, understanding the crystal structure is a critical step in development. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, offering unambiguous determination of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the solid state.[1][2][3]

This compound features a versatile pyrazole core, an iodinated functional group capable of halogen bonding, and an ethyl propanoate side chain. These features make its structural analysis particularly insightful for understanding structure-activity relationships (SAR) and for designing next-generation analogues.

Part 1: Synthesis and Generation of High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This is often the most challenging and iterative part of the process.[4][5]

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process: N-alkylation of 4-iodopyrazole followed by esterification, or direct alkylation with the appropriate ethyl propanoate derivative. A common approach is the reaction of 4-iodopyrazole with ethyl 2-bromopropanoate in the presence of a suitable base.

Synthesis_Workflow cluster_synthesis Synthetic Pathway 4-iodopyrazole 4-Iodopyrazole reaction N-Alkylation (e.g., K2CO3, DMF) 4-iodopyrazole->reaction ethyl_2_bromopropanoate Ethyl 2-bromopropanoate ethyl_2_bromopropanoate->reaction product This compound reaction->product Data_Collection_Workflow select_crystal Select & Mount Crystal center_crystal Center Crystal in X-ray Beam select_crystal->center_crystal prelim_scan Preliminary Scan & Unit Cell Determination center_crystal->prelim_scan strategy Calculate Data Collection Strategy prelim_scan->strategy full_data Collect Full Diffraction Data Set strategy->full_data integration Integrate & Scale Data full_data->integration

Caption: The workflow for SC-XRD data collection.

Protocol: Data Acquisition on a Modern Diffractometer

This protocol is a generalized procedure for a modern instrument equipped with a CCD or CMOS detector. [2][6][7]

  • Crystal Mounting:

    • A suitable single crystal is selected under a microscope.

    • The crystal is mounted on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

    • The loop is attached to a goniometer head.

  • Cryo-Cooling:

    • The mounted crystal is rapidly cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

  • Data Collection:

    • The crystal is centered in the X-ray beam. [7] 2. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. [2] 3. The instrument software calculates an optimal strategy for collecting a complete, redundant dataset. This involves a series of scans through different crystal orientations.

    • The full dataset is collected. This can take several hours depending on the crystal's scattering power and the X-ray source.

    • After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like background scattering and absorption. [2]

Part 3: Structure Solution and Refinement

With a processed dataset of reflection intensities, the next step is to determine the arrangement of atoms in the unit cell. This is a computational process. [8][9][10]

Workflow: From Diffraction Data to Molecular Structure

Structure_Solution_Refinement integrated_data Integrated Intensities (hkl file) space_group Determine Space Group integrated_data->space_group solve_structure Solve Structure (Direct Methods) [SHELXT, Olex2] space_group->solve_structure initial_model Initial Atomic Model solve_structure->initial_model refine_model Refine Model (Least-Squares) [SHELXL] initial_model->refine_model difference_map Calculate Difference Fourier Map refine_model->difference_map Iterate final_refinement Final Anisotropic Refinement refine_model->final_refinement complete_model Locate Remaining Atoms (e.g., H) difference_map->complete_model complete_model->refine_model validation Validate Structure (checkCIF) [PLATON] final_refinement->validation

Caption: The iterative process of crystal structure solution and refinement.

  • Structure Solution:

    • The primary challenge is the "phase problem": the diffraction experiment provides the intensities (amplitudes) of the scattered waves but not their phases.

    • For small molecules, "direct methods" are typically used. These are statistical methods that find relationships between the phases of the strongest reflections to generate an initial electron density map. [8]Programs like SHELXT are highly effective for this.

  • Structure Refinement:

    • The initial model from the solution is refined against the experimental data using a least-squares minimization process. [8][10][11] * This iterative process involves:

      • Assigning atom types to the electron density peaks.

      • Refining atomic positions and thermal parameters (describing how much each atom vibrates).

      • Calculating a "difference map" which shows regions where the model has too much or too little electron density. Missing atoms (like hydrogens) or disordered components appear as positive peaks in this map.

      • Adding these new atoms to the model and re-refining.

    • The quality of the final model is assessed using metrics like the R-factor (R1), which measures the agreement between observed and calculated structure factors. A value below 5% is typically considered excellent for small-molecule structures.

Part 4: In-depth Structural Analysis and Visualization

A solved structure is more than just a set of coordinates. Specialized software is used to analyze and visualize the molecule and its packing in the crystal lattice.

Visualization with Mercury

The program Mercury is an excellent tool for visualizing crystal structures. [12][13][14][15][16]It allows for the generation of high-quality images, the analysis of intermolecular contacts, and the exploration of crystal packing.

  • Key Analyses:

    • Molecular Conformation: Examine bond lengths, bond angles, and torsion angles to understand the molecule's shape.

    • Intermolecular Interactions: Identify and measure hydrogen bonds, halogen bonds (C-I···X), and π-π stacking interactions that stabilize the crystal lattice. The presence of iodine makes the analysis of halogen bonding particularly relevant.

    • Crystal Packing: Visualize how molecules arrange themselves in the unit cell and extend into a 3D lattice.

Validation with PLATON

PLATON is a powerful tool for validating a crystal structure. [17][18][19][20]It can detect missed symmetry, analyze voids in the crystal structure, and perform a comprehensive geometric analysis. The checkCIF routine, often implemented through PLATON, is a standard validation procedure required by most journals before publication.

Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be generated from a successful crystal structure determination of this compound.

Parameter Hypothetical Value
Chemical formulaC₈H₁₁IN₂O₂
Formula weight294.09
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)95.5
Volume (ų)1052
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Reflections collected9500
Independent reflections2400
R_int0.035
Final R1 [I > 2σ(I)]0.032
wR2 (all data)0.075
Goodness-of-fit (S)1.05

Conclusion

The comprehensive analysis of a crystal structure, from synthesis to final validation, is a multi-faceted process that provides invaluable insight into the nature of a chemical compound. This guide outlines a robust and scientifically sound methodology for the crystal structure determination of this compound. By following these established protocols, researchers can confidently elucidate the three-dimensional atomic arrangement of this and other novel molecules, paving the way for rational drug design and the development of new materials.

References

  • Crystal Structure Visualization and Analysis Software - CCDC . (n.d.). Retrieved January 22, 2026, from [Link]

  • Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Free Crystal Structure Visualization Software - CCDC . (n.d.). Retrieved January 22, 2026, from [Link]

  • Warren, J. J., & Groom, C. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1859-1882.
  • THE PLATON HOMEPAGE . (n.d.). Retrieved January 22, 2026, from [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction . (2021, August 20). YouTube. Retrieved January 22, 2026, from [Link]

  • crystallization of small molecules . (n.d.). Retrieved January 22, 2026, from [Link]

  • Mercury (crystallography) - Wikipedia . (n.d.). Retrieved January 22, 2026, from [Link]

  • Small molecules: the PLATON toolbox - International Union of Crystallography . (2021, October 15). Retrieved January 22, 2026, from [Link]

  • Chemical crystallisation | SPT Labtech . (n.d.). Retrieved January 22, 2026, from [Link]

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes . (n.d.). Retrieved January 22, 2026, from [Link]

  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
  • PLATON for Windows - School of Chemistry . (2025, December 19). Retrieved January 22, 2026, from [Link]

  • PLATON for MS-Windows . (2007, May 2). Retrieved January 22, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton . (2023, March 1). Retrieved January 22, 2026, from [Link]

  • Giacovazzo, C. (2002). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography (pp. 331-432). Oxford University Press.
  • Single Crystal Structure Refinement (SREF) - SERC (Carleton) . (2018, June 15). Retrieved January 22, 2026, from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton) . (2007, May 17). Retrieved January 22, 2026, from [Link]

  • Structure Refinement - The University of Oklahoma . (n.d.). Retrieved January 22, 2026, from [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan . (2017, June). Retrieved January 22, 2026, from [Link]

  • Structure solution and refinement: introductory strategies . (n.d.). Retrieved January 22, 2026, from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog . (2026, January 7). Retrieved January 22, 2026, from [Link]

  • Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites. (n.d.).

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring bioavailability. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound, rooted in the fundamental principles of its constituent functional groups. In the absence of extensive empirical data in the public domain, this whitepaper offers a predictive framework and outlines rigorous, validated experimental protocols for the systematic determination of its solubility in various solvent systems. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical step in advancing novel chemical entities through the drug development pipeline.

Introduction to this compound

This compound, with the molecular formula C₈H₁₁IN₂O₂, is a heterocyclic compound featuring a pyrazole core. The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities. The structure of this molecule incorporates several key functional groups that collectively dictate its solubility behavior: a 4-iodinated pyrazole ring and an ethyl propanoate side chain. The strategic placement of the iodine atom at the 4-position of the pyrazole ring makes it a versatile intermediate for further chemical modifications, often through cross-coupling reactions.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a molecule in various solvents. The overall solubility of this compound is a composite of the contributions from its pyrazole, iodo, and ethyl ester moieties.

  • The Pyrazole Ring: The pyrazole ring itself is a polar heterocyclic system containing two nitrogen atoms. While it can participate in hydrogen bonding as an acceptor, its overall character can be considered moderately polar. Unsubstituted pyrazole exhibits greater solubility in organic solvents like ethanol, methanol, and acetone compared to water.

  • The Ethyl Propanoate Group: The ethyl propanoate side chain introduces an ester functional group. Esters are polar molecules due to the carbon-oxygen double and single bonds, but they lack the ability to act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. Short-chain esters like ethyl acetate have some water solubility, which decreases as the carbon chain length increases. This group contributes to the molecule's potential for favorable interactions with polar aprotic and protic solvents.

  • The Iodo Substituent: The iodine atom is large and polarizable, contributing to the overall molecular weight and van der Waals interactions. While iodination of aromatic compounds can sometimes decrease aqueous solubility due to an increase in molecular weight and hydrophobicity, the polarizability of the C-I bond can also lead to favorable dipole-dipole interactions with polar solvents.

Based on this structural analysis, a qualitative solubility profile can be predicted, which should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to ModerateThe molecule can act as a hydrogen bond acceptor with the protic solvent. The overall polarity is compatible.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFHighThe dipole-dipole interactions between the solvent and the polar pyrazole and ester groups are expected to be strong.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donating sites on the molecule or through dipole-dipole interactions.
Halogenated Dichloromethane, ChloroformHigh to ModerateThe overall polarity of the molecule should allow for good solubility in these solvents.
Aromatic Toluene, BenzeneModerate to LowPi-pi stacking interactions between the pyrazole ring and the aromatic solvent may contribute to solubility.
Non-polar Hexane, CyclohexaneLowThe significant polarity of the pyrazole and ester functional groups will limit solubility in non-polar aliphatic solvents.
Aqueous Water, Buffered SolutionsLowDespite the presence of polar groups, the overall molecular structure, including the hydrocarbon content of the ethyl group and the large iodo substituent, is expected to limit aqueous solubility.

Experimental Determination of Solubility

Rigorous experimental determination of solubility is essential and should be conducted following established protocols. The two primary types of solubility measurements relevant to drug development are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility is the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[1]

This protocol is adapted from the principles outlined in the U.S. Pharmacopeia General Chapter <1236> Solubility Measurements.[2][3][4][5]

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator should be used.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

G cluster_0 Shake-Flask Method Workflow A Add excess solid to solvent B Equilibrate at constant temperature (24-72 hours) A->B C Centrifuge and filter to separate phases B->C D Quantify concentration of dissolved compound (HPLC/LC-MS) C->D E Report thermodynamic solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This method is widely used in early drug discovery for rapid screening of a large number of compounds.[6][7][8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for instance, at 10 mM.

  • Serial Dilution: Serially dilute the stock solution in DMSO using a 96-well plate format.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its co-solvent effect.

  • Incubation and Detection: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours). The onset of precipitation can be detected by turbidimetry (nephelometry) using a plate reader.

  • Quantification (Optional but Recommended): Alternatively, after incubation, the plates can be filtered, and the concentration of the compound remaining in the filtrate can be determined by HPLC-UV or LC-MS.

  • Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed.

G cluster_1 Kinetic Solubility Workflow A Prepare concentrated DMSO stock solution B Add stock solution to aqueous buffer A->B C Incubate and detect precipitation (Turbidimetry) B->C D Report kinetic solubility C->D

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility Measurements

Several factors can significantly impact the measured solubility of a compound and must be carefully controlled to ensure data accuracy and reproducibility.[2]

  • pH: For ionizable compounds, pH is a critical determinant of solubility. While this compound does not have strongly acidic or basic centers, the pyrazole ring has a pKa, and its protonation state can be influenced by pH, which in turn affects solubility. Therefore, solubility should be assessed across a physiologically relevant pH range (e.g., pH 1.2 to 6.8 for oral drug candidates).[9][10][11][12]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during the experiment.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

  • Purity of the Compound: Impurities can affect the measured solubility. The purity of the test compound should be high and well-documented.

Data Interpretation and Application in Drug Development

The solubility data for this compound will be instrumental in several aspects of its development:

  • Biopharmaceutics Classification System (BCS): Aqueous solubility data is a key component in classifying a drug substance under the BCS, which helps in predicting its in vivo performance and can guide formulation strategies.[9][10][13]

  • Formulation Development: Understanding the solubility in various excipients and solvent systems is crucial for developing a stable and bioavailable drug product, whether for oral, parenteral, or other routes of administration.

  • Preclinical Studies: Solubility in vehicles used for in vivo studies (e.g., saline, PEG 400, carboxymethyl cellulose) is essential for accurate dosing and interpretation of pharmacokinetic and pharmacodynamic data.

Conclusion

While specific experimental solubility data for this compound is not yet widely available, a predictive analysis based on its molecular structure suggests moderate to high solubility in a range of organic solvents and limited solubility in aqueous media. This technical guide provides a robust framework for the systematic and accurate experimental determination of its solubility profile. The detailed protocols for both thermodynamic and kinetic solubility measurements, grounded in authoritative guidelines, will enable researchers to generate the critical data needed to advance this promising compound through the drug discovery and development process.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11105.
  • Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Attia, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17348.
  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.
  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105021.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Technical Note: Solubility Measurements.
  • Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development.
  • Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5621-5623.
  • Stippler, E., et al. (n.d.).
  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • Patil, A. R., et al. (2018). Solubility studies of the synthesized compounds in different solvents.
  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

  • Volpe, D. A. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. U.S.
  • Clark, J. (n.d.). an introduction to esters. Chemguide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, August).
  • Kumar, A., et al. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies, 30(3), 162-177.

Sources

quantum chemical calculations for ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate for Drug Discovery Applications

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of modern pharmaceutical research, the journey from a promising molecular scaffold to a clinically approved therapeutic is arduous and costly.[1] The pyrazole nucleus has consistently emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of diseases, including cancer and inflammatory conditions.[2][3] this compound is a representative of this vital class of molecules, possessing structural features—a reactive iodine atom and a chiral center—that make it a compelling candidate for further development.[4]

However, synthesizing and testing every conceivable derivative is an inefficient strategy. This is where computational chemistry, specifically quantum mechanics (QM), provides an indispensable advantage.[5] By simulating molecular behavior at the electronic level, we can predict properties, understand reactivity, and rationalize biological interactions before a single gram of compound is synthesized.[5][6] This guide provides researchers, scientists, and drug development professionals with a robust, field-proven framework for performing and interpreting quantum chemical calculations on this compound, transforming theoretical data into actionable insights for drug design.

Part 1: The 'Why' - Theoretical & Strategic Foundations

The central premise of quantum chemistry is that the electronic structure of a molecule dictates its physical and chemical properties.[7] For drug development, this means we can compute descriptors that correlate with everything from molecular stability and reactivity to how a drug is absorbed, distributed, metabolized, excreted, and its potential toxicity (ADMET).[8][9][10]

Expertise in Method Selection: Why Density Functional Theory (DFT)?

While several QM methods exist, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for molecules of this size, making it the workhorse of modern computational chemistry.[7][11] Unlike more approximate methods, DFT provides a detailed description of electron correlation, which is crucial for accurately modeling the electronic environment of a molecule containing a heavy atom like iodine and polar functional groups like an ester.[12] We choose DFT not just because it's popular, but because its rigor is necessary to capture the subtle electronic effects that govern biological activity.

The following diagram illustrates the strategic role of quantum calculations within the broader drug discovery pipeline.

Caption: The Quantum Chemical Workflow in Drug Discovery.

Part 2: Experimental Protocol - A Self-Validating System

This section details a step-by-step protocol for the quantum chemical analysis of this compound. Each step includes a "Causality Check" to instill trustworthiness and demonstrate expertise.

Step 1: Building the Initial 3D Structure

  • Action: Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw 3D), construct the molecule this compound. Ensure the correct stereochemistry at the chiral center (both R and S enantiomers should be considered if stereoselectivity is unknown or of interest).

  • Initial Cleanup: Perform a preliminary geometry optimization using a computationally inexpensive force field, such as MMFF94 or UFF.

  • Export: Save the coordinates in a standard format, such as a .xyz or .mol file.

  • Causality Check: We don't start with a perfect structure because we likely don't know it. A force-field "cleanup" is a rapid, low-cost method to generate a chemically reasonable starting geometry, removing any steric clashes from the initial 2D drawing. This provides the subsequent, more accurate DFT calculation with a much better starting point, saving significant computational time and preventing convergence errors.

Step 2: The Core DFT Calculation

This protocol is designed for a quantum chemistry software package like Gaussian, ORCA, or Spartan. The input file will specify the following parameters.

ParameterRecommended ValueRationale & Justification
Software Gaussian, ORCA, etc.Industry-standard software with extensive validation and community support.
Method DFTAs discussed, provides the best balance of accuracy and cost for this system.[7][11]
Functional B3LYPA hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a robust and well-benchmarked description of both thermodynamic and electronic properties for a wide range of organic molecules.
Basis Set 6-311+G(d,p) for C, H, N, OLanL2DZ for IThis combination provides a flexible and accurate description. The 6-311+G(d,p) set is a triple-zeta basis set that includes diffuse functions (+) for non-bonding electrons and polarization functions (d,p) for describing non-spherical electron density, crucial for the ester and pyrazole groups. For the heavy iodine atom, a pseudopotential like LanL2DZ is used to replace the core electrons, reducing computational cost while accurately treating the valence electrons involved in bonding.
Calculation Type Opt FreqThis keyword instructs the software to first perform a geometry optimization (Opt) to find the lowest energy structure, followed immediately by a frequency calculation (Freq) on that optimized structure.
Solvation Model PCM (Water)Biological processes occur in an aqueous environment. The Polarizable Continuum Model (PCM) simulates the bulk electrostatic effects of the solvent (water), providing more realistic energies and properties than a gas-phase calculation.

Step 3: Protocol Execution and Validation

  • Action: Submit the calculation to the software.

  • Post-Calculation Check: Upon completion, the first critical step is to inspect the results of the frequency calculation.

  • Validation: Search the output file for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are found, it indicates the structure is a transition state, not a stable minimum. The initial geometry must then be perturbed along the imaginary frequency's vibrational mode and the optimization re-run.

Part 3: Data Interpretation - From Numbers to Insight

The output of a successful calculation is a wealth of data. The key is to extract the chemically and biologically relevant information.

1. Molecular Geometry and Stability

Analyze the final optimized bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available or used to understand steric hindrance and conformational preferences that may influence how the molecule fits into a protein's active site. The final electronic energy from the optimization provides a measure of the molecule's thermodynamic stability.

2. Electronic Properties: HOMO, LUMO, and the MEP

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a descriptor of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution.

  • Red Regions (Negative Potential): Electron-rich areas, such as the oxygen atoms of the ester group and the pyrazole nitrogens. These are sites that will be attracted to positive charges, like protons or metal ions in an enzyme's active site.

  • Blue Regions (Positive Potential): Electron-poor areas, likely around the hydrogen atoms. These are sites for favorable interaction with negative charges.

Calculated PropertyHypothetical ValueInterpretation for Drug Development
HOMO Energy-6.5 eVIndicates the energy required to remove an electron; relevant for metabolism via oxidation.[8][9]
LUMO Energy-1.2 eVIndicates the molecule's affinity for electrons; relevant for reduction reactions.
HOMO-LUMO Gap5.3 eVA relatively large gap suggests good kinetic stability, a desirable trait for a drug candidate.
Dipole Moment3.5 DebyeA significant dipole moment suggests the molecule is polar, which influences its solubility and ability to cross cell membranes.

The following diagram illustrates the connection between these calculated properties and their relevance to drug action.

G cluster_0 Quantum Chemical Descriptors cluster_1 Drug Development Implications QC_Props HOMO/LUMO Energies Molecular Electrostatic Potential (MEP) Dipole Moment Bond Dissociation Energies DD_Implications Metabolic Stability & Reactivity Receptor Binding (Pharmacodynamics) ADMET Properties (Solubility, Permeability) Toxicity Prediction QC_Props:f0->DD_Implications:f0 predicts sites of oxidation/reduction QC_Props:f1->DD_Implications:f1 identifies sites for H-bonding & electrostatic interactions QC_Props:f2->DD_Implications:f2 correlates with polarity QC_Props:f3->DD_Implications:f3 identifies weak bonds susceptible to cleavage

Caption: Linking QM Descriptors to Pharmacological Properties.

Part 4: Application in ADMET Prediction

While dedicated ADMET prediction software exists, the underlying quantum chemical properties are powerful descriptors that can be used directly or as inputs for machine learning models.[8][13]

  • Metabolism: The sites of likely metabolism by Cytochrome P450 enzymes are often the most electron-rich (nucleophilic) or the most susceptible to hydrogen abstraction. The MEP map and calculated bond dissociation energies can pinpoint these vulnerable sites.[9] For our molecule, the C-H bonds on the ethyl group or the pyrazole ring could be sites of oxidation.

  • Toxicity: Reactivity is a double-edged sword. Uncontrolled reactivity can lead to toxicity. Descriptors like the HOMO-LUMO gap and specific atomic charges can help flag molecules that may be too reactive, potentially binding non-specifically to off-target proteins.

  • Solubility & Permeability: Properties like the calculated dipole moment and polar surface area (which can be derived from the quantum chemical electron density) are key inputs for models that predict how a drug will be absorbed and distributed throughout the body.[10]

By calculating these properties for a series of related pyrazole derivatives, a researcher can build a quantitative structure-activity relationship (QSAR) model to rationally design molecules with an improved ADMET profile, significantly reducing late-stage failures in the drug development pipeline.[5][10]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound. By grounding our protocols in established theory (DFT), ensuring their trustworthiness through self-validation (frequency analysis), and demonstrating the clear connection between calculated descriptors and critical drug properties (reactivity, ADMET), we elevate computational chemistry from a purely academic exercise to a powerful, predictive tool in the arsenal of the drug discovery professional. The insights gained from these calculations enable a more targeted, efficient, and ultimately more successful approach to developing the next generation of pyrazole-based therapeutics.

References

  • Pozzan, A. (2020). QM Calculations in ADMET Prediction. Methods in Molecular Biology, 2114, 285-305. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. Pharma sourcing article. [Link]

  • Springer Nature Experiments. (2020). QM Calculations in ADMET Prediction. Springer Nature. [Link]

  • Khan, S. et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 5029. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1837-1860. [Link]

  • Wikipedia. Density functional theory. [Link]

  • ACS Publications. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(22), 8087. [Link]

  • Song, L., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv. [Link]

  • ResearchGate. (2010). A Perspective on Quantum Mechanics Calculations in ADMET Predictions. Perspectives in Drug Discovery and Design. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Banting, L., & Clark, T. (Eds.). (2012). Drug Design Strategies Computational Techniques and Applications. Royal Society of Chemistry. [Link]

  • Purdue University Department of Chemistry. (2023). Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. Purdue University. [Link]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]

  • Yale News. (2026). New 'recipes' for accelerating chemistry discoveries – with a dash of AI. [Link]

  • Microsoft Research. (2025). DFT for drug and material discovery. YouTube. [Link]

  • EMBL-EBI. (2016). Computational chemistry in drug discovery. YouTube. [Link]

  • Huang, N. (2014). Computational chemistry in structure-based drug design. ResearchGate. [Link]

  • Crysdot. Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. [Link]

  • National Institutes of Health (NIH). (2021). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis... Journal of Molecular Structure. [Link]

  • ResearchGate. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate... Advanced Synthesis & Catalysis. [Link]

  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a key heterocyclic building block with significant potential in medicinal chemistry and pharmaceutical development. The pyrazole nucleus is a well-established pharmacophore present in a multitude of FDA-approved drugs, demonstrating a broad spectrum of biological activities. The strategic placement of an iodo group at the 4-position of the pyrazole ring, combined with the propanoate side chain at the 1-position, renders this molecule a highly versatile intermediate for the synthesis of novel drug candidates. The iodine atom serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore chemical space and optimize pharmacological properties. This guide provides an in-depth overview of its commercial availability, a detailed synthetic protocol, and its applications in modern drug discovery.

Commercial Availability and Suppliers

While this compound is not a universally stocked commodity, it is available from several specialized chemical suppliers. Researchers should anticipate that this compound may be synthesized on demand, leading to longer delivery times. It is advisable to contact multiple suppliers to inquire about availability, purity, lead times, and pricing.

SupplierCatalog NumberPurityAvailable QuantitiesContact Information
Combi-Blocks PY-7880InquireInquire
EvitaChem EVT-3368475InquireInquire
Crysdot InquireInquireInquire[Link]
ChemScene Inquire≥98% (for similar compounds)Inquire

Note: The availability and specifications for this compound are subject to change. Direct inquiry with the suppliers is highly recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through a reliable two-step sequence starting from commercially available 4-iodopyrazole. The following protocol is a representative procedure based on established methods for the N-alkylation and iodination of pyrazoles.[1][2]

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification A 4-Iodopyrazole C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Ethyl 2-bromopropanoate B->C D This compound (Crude Product) C->D Stir at room temperature E Crude Product D->E F Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-Iodopyrazole

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodopyrazole (1 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-iodopyrazole. To this solution, add anhydrous potassium carbonate (1.5 equivalents).

  • Alkylation: While stirring vigorously, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Trustworthiness of the Protocol: This protocol employs a standard and well-documented N-alkylation reaction of a pyrazole derivative. The use of a mild base like potassium carbonate and an aprotic polar solvent such as DMF is a common and effective choice for this transformation. The purification by column chromatography is a standard technique to ensure the high purity of the final product, which is crucial for subsequent applications in drug discovery.

Applications in Drug Discovery and Development

The title compound is a valuable scaffold in the synthesis of novel therapeutics. The pyrazole core is a privileged structure in medicinal chemistry, and the iodo-substituent provides a versatile handle for diversification.[3]

Role as a Versatile Building Block

The carbon-iodine bond in this compound is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of substituents at the 4-position of the pyrazole ring, including aryl, heteroaryl, alkynyl, and amino moieties. This chemical versatility is paramount in generating libraries of diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Logical Relationship in Drug Discovery Workflow

G A This compound B Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B D Library of Novel Pyrazole Derivatives B->D C Diverse Building Blocks (Boronic acids, Alkynes, Amines) C->B E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR studies) F->G H Preclinical Candidate G->H

Caption: Role of the title compound in a typical drug discovery pipeline.

Potential Therapeutic Targets

Substituted pyrazoles have been implicated as inhibitors of a wide range of biological targets. For instance, many kinase inhibitors feature a substituted pyrazole core, where the substituents play a crucial role in binding to the kinase active site. Furthermore, pyrazole derivatives have been investigated as cannabinoid receptor modulators and for their potential in treating inflammatory diseases and cancer.[3][4] The ability to readily diversify the structure of this compound makes it an attractive starting point for the development of potent and selective modulators of various therapeutically relevant targets.

Conclusion

This compound represents a strategically important and versatile building block for contemporary drug discovery. Its commercial availability, albeit often on a made-to-order basis, coupled with a straightforward and reliable synthetic route, makes it an accessible starting material for research and development. The true power of this molecule lies in the reactivity of its iodo-substituent, which opens the door to a vast chemical space for the generation of novel and potent therapeutic agents. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this valuable compound in their quest for the next generation of medicines.

References

  • Crysdot. Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. [Link]

  • Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(16), 4975. [Link]

  • Boron Molecular. 1-[2-(4-Iodo-phenoxy)-ethyl]-1H-pyrazole. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. RSC Advances, 13(45), 31696-31715. [Link]

  • Svete, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 235-251. [Link]

  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14, 371. [Link]

  • Lead Sciences. Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The introduction of an iodo-substituent at the 4-position of the pyrazole ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This, combined with N-alkylation, allows for the creation of diverse chemical libraries for drug discovery.

This document provides a detailed guide for the synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate derivatives, a class of compounds with significant potential as intermediates in pharmaceutical research. The protocols outlined below are based on established methods for the N-alkylation of 4-iodopyrazoles and are designed to be reproducible and adaptable to specific research needs.

Synthetic Strategy: N-Alkylation of 4-Iodopyrazole

The primary synthetic route to this compound involves the N-alkylation of 4-iodo-1H-pyrazole with ethyl 2-bromopropanoate. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby facilitating its nucleophilic attack on the electrophilic carbon of the alkylating agent.

Reaction Scheme

Reaction_Scheme cluster_reagents Reagents cluster_product Product 4-Iodopyrazole 4-Iodo-1H-pyrazole Product This compound 4-Iodopyrazole->Product + Ethyl_2-bromopropanoate Ethyl 2-bromopropanoate Ethyl_2-bromopropanoate->Product + Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General reaction scheme for the N-alkylation of 4-iodo-1H-pyrazole.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong, non-nucleophilic base is preferred to avoid side reactions with the alkylating agent. The solvent should be able to dissolve the reactants and be inert under the reaction conditions.

Experimental Protocols

Two common methods for the N-alkylation of 4-iodopyrazole are presented below: a classical base-mediated approach and a microwave-assisted synthesis for accelerated reaction times.

Protocol 1: Classical Base-Mediated N-Alkylation

This protocol describes a standard method for the N-alkylation of 4-iodopyrazole using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

Materials:

  • 4-Iodo-1H-pyrazole

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrazole (1.0 eq.).

  • Add anhydrous DMF to dissolve the pyrazole (concentration typically 0.2-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add ethyl 2-bromopropanoate (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[2]

Materials:

  • 4-Iodo-1H-pyrazole

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 4-iodo-1H-pyrazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a minimal amount of anhydrous DMF to create a slurry.

  • Add ethyl 2-bromopropanoate (1.2 eq.) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).[2] Monitor the reaction progress by TLC or LC-MS if the reaction is paused.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 8-11).

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

ParameterProtocol 1 (Classical)Protocol 2 (Microwave)
Reaction Time 4 - 12 hours10 - 30 minutes
Temperature 60 - 80 °C100 - 120 °C
Typical Yield 60 - 80%70 - 90%
Purification Flash Column ChromatographyFlash Column Chromatography

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the pyrazole ring protons, the quartet and triplet of the ethyl group, and the quartet and doublet of the propanoate chiral center.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the pyrazole ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and propanoate groups.

  • Mass Spectrometry (EI): The molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of pyrazole.Use a stronger base (e.g., NaH) in an appropriate solvent (e.g., THF, DMF). Ensure all reagents and solvents are anhydrous.
Low reactivity of the alkylating agent.Increase the reaction temperature or reaction time. Consider using a more reactive alkylating agent if possible.
Formation of multiple products N1 and N2 alkylation of the pyrazole ring.While N1 alkylation is generally favored for pyrazoles, the regioselectivity can be influenced by the substituents on the pyrazole ring and the reaction conditions. Careful purification by column chromatography is necessary to isolate the desired isomer.
Side reactions of the base.Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the eluent system for flash column chromatography. Consider using a different stationary phase if necessary.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (4-Iodopyrazole, K₂CO₃) Solvent 2. Add Anhydrous Solvent (DMF) Reactants->Solvent Alkylation 3. Add Alkylating Agent (Ethyl 2-bromopropanoate) Solvent->Alkylation Reaction 4. Heat Reaction Mixture (Conventional or Microwave) Alkylation->Reaction Quench 5. Quench with Water Reaction->Quench Extraction 6. Extract with Organic Solvent (Ethyl Acetate) Quench->Extraction Drying 7. Dry Organic Layer (MgSO₄ or Na₂SO₄) Extraction->Drying Concentration 8. Concentrate under Reduced Pressure Drying->Concentration Purification 9. Purify by Flash Chromatography Concentration->Purification Characterization 10. Characterize Product (NMR, MS) Purification->Characterization

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The N-alkylation of 4-iodopyrazole with ethyl 2-bromopropanoate is a robust and efficient method for the synthesis of this compound. The protocols provided herein offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The choice between classical heating and microwave-assisted synthesis will depend on the available equipment and desired reaction efficiency. Careful monitoring and purification are key to obtaining the desired product in high purity.

References

Sources

ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Suzuki coupling protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Introduction: The Strategic Value of Pyrazole Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds is a testament to its unique physicochemical properties, which facilitate favorable interactions with a wide range of biological targets.[1][2] The strategic derivatization of this core structure is paramount for lead optimization and the exploration of new chemical space. The Suzuki-Miyaura cross-coupling reaction has emerged as an indispensable tool for this purpose, offering a robust and versatile method for forming carbon-carbon bonds under relatively mild conditions.[3][4]

This application note provides a comprehensive guide for researchers and drug development professionals on the Suzuki-Miyaura coupling of this compound. The 4-iodo substituent on the pyrazole ring serves as a highly effective synthetic handle, readily participating in palladium-catalyzed reactions to introduce aryl, heteroaryl, or vinyl groups.[2][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer expert insights into parameter optimization and troubleshooting.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[6][7][8] Understanding this cycle is critical for rational troubleshooting and optimization. The process can be broken down into three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[3]

  • Transmetalation : The organoboron species (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.[3][9]

  • Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Iodo-pyrazole) PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Experimental Protocol

This section details a reliable, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative partner, phenylboronic acid.

Materials and Reagents:

  • This compound (Substrate)

  • Phenylboronic Acid (Coupling Partner)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Schlenk line or balloon setup for inert atmosphere (Argon or Nitrogen)

  • Septa, needles, and syringes

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Subsequently, add the degassed solvents, 1,4-dioxane and water, in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.[6][11]

  • Monitoring for Completion (Self-Validation) : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 2 hours). A typical TLC system would be 3:1 Hexanes:EtOAc. The disappearance of the starting iodo-pyrazole spot and the appearance of a new, less polar product spot indicates progress. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure coupled product.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Optimization: A Scientist's Guide

The success and efficiency of the Suzuki coupling are highly dependent on the judicious selection of reaction parameters. The following table summarizes key variables and provides expert guidance for optimization.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Pre-catalysts (e.g., XPhos Pd G2)Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly enhance catalytic activity and prevent catalyst decomposition.[5][10]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), other phosphinesThe ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl halides like our substrate, bulky Buchwald ligands often accelerate the reductive elimination step, leading to higher yields and faster reactions.[10][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is essential for activating the boronic acid. K₂CO₃ is a good starting point. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly for less reactive boronic acids, but may not be compatible with base-labile functional groups.[6][10] Note that the ester in our substrate is generally stable to these carbonate bases under the reaction conditions.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic system is typically used to dissolve both the organic substrates and the inorganic base.[5] The ratio of organic solvent to water (often 3:1 to 4:1) can be optimized to ensure efficient mixing and reaction rates.
Temperature 80 - 110 °CMost Suzuki couplings require heating to proceed at a reasonable rate.[6] Microwave irradiation can also be employed to achieve rapid and uniform heating, often reducing reaction times significantly.[13]

graph Experimental_Workflow {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];

A[label="1. Reagent Assembly\n(Iodo-pyrazole, Boronic Acid, Base)"]; B[label="2. Inert Atmosphere\n(Purge with Ar/N₂)"]; C [label="3. Add Catalyst & Solvents"]; D [label="4. Heat Reaction\n(90-100 °C)"]; E [label="5. Monitor Progress\n(TLC / LC-MS)"]; F [label="6. Aqueous Work-up\n& Extraction"]; G [label="7. Purification\n(Column Chromatography)"]; H [label="8. Characterization\n(NMR, MS)"]; I[label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; E -> D [label="Reaction Incomplete"]; E -> F [label="Reaction Complete"]; F -> G -> H -> I; }

Caption: A streamlined workflow for the Suzuki coupling experiment.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the Suzuki coupling of iodo-pyrazoles.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst : Pd(0) species was oxidized or did not form. Incorrect Base/Solvent : Base is too weak or insoluble.Ensure all reagents and solvents are thoroughly degassed.[10] Use a pre-formed Pd(0) catalyst or a pre-catalyst like XPhos Pd G2.[10] Switch to a stronger or more soluble base (e.g., K₃PO₄).[10]
Significant Dehalogenation Substrate Reactivity : The C-I bond is cleaved and replaced by a hydrogen atom. This is a known side reaction for iodo-pyrazoles.[10]Minimize reaction time once the starting material is consumed. Lowering the temperature slightly may help. In some cases, using the corresponding 4-bromo-pyrazole can reduce dehalogenation, although it may require more forcing conditions.[14]
Formation of Black Precipitate Catalyst Decomposition : "Palladium black" indicates the agglomeration and precipitation of the catalyst from the solution.Ensure the ligand-to-palladium ratio is adequate. Using more robust ligands like SPhos or XPhos can prevent this. Avoid excessively high temperatures.[14]
Homocoupling of Boronic Acid Oxidative Conditions : Presence of oxygen can lead to the boronic acid coupling with itself.Maintain a rigorous inert atmosphere throughout the reaction setup and execution.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing an exceptionally powerful method for the functionalization of heterocyclic scaffolds. The protocol and optimization strategies detailed herein for this compound offer a validated starting point for researchers. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt these conditions to generate diverse libraries of novel pyrazole-containing molecules, accelerating progress in drug discovery and materials science.

References

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids . American Chemical Society. [Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the . The Royal Society of Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]

  • Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4'-bipyrazolate) . RSC Publishing. [Link]

  • Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... . ResearchGate. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal-Organic Framework Co(4,4'-bipyrazolate) . PubMed. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media . National Institutes of Health. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs . National Institutes of Health. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning . ChemistryViews. [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review . ResearchGate. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions . RSC Advances (RSC Publishing). [Link]

  • Optimization of reaction conditions for Suzuki coupling 1 . ResearchGate. [Link]

Sources

Topic: Palladium-Catalyzed Heck Reaction for the Functionalization of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a detailed guide for performing the Mizoroki-Heck cross-coupling reaction using ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate as the aryl halide substrate. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The guide covers the mechanistic underpinnings of the reaction, a detailed experimental protocol, optimization strategies, and troubleshooting advice.

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to act as a versatile scaffold and engage in critical hydrogen bonding interactions makes it a privileged structure in drug design. The functionalization of the pyrazole core allows for the systematic exploration of chemical space to optimize pharmacological properties.

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, specifically by coupling an aryl or vinyl halide with an alkene.[1][2] This reaction provides a direct and atom-economical route to introduce vinyl substituents onto aromatic and heteroaromatic rings.

This application note focuses on this compound, a valuable building block containing a highly reactive C(sp²)-I bond, making it an ideal candidate for the Heck reaction.[3] The successful application of this reaction enables the synthesis of a diverse array of substituted pyrazole derivatives, paving the way for the development of novel therapeutic agents.

The Heck Reaction: Mechanism and Rationale

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The widely accepted mechanism proceeds via a Pd(0)/Pd(II) cycle, which involves several key steps.[1][3][4]

  • A. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the pyrazole substrate. This is typically the rate-determining step. The reactivity order for the halide is I > Br > OTf >> Cl, which positions our iodo-pyrazole substrate for high reactivity.[3]

  • B. Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. Subsequently, the pyrazole group migrates to one of the alkene carbons in a syn-carbopalladation step, forming a new C-C bond and a σ-alkyl-Pd(II) intermediate.[2]

  • C. β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium. This hydrogen is eliminated along with the palladium in a syn fashion, forming the final substituted alkene product and a hydrido-palladium(II) species.[4] This step typically favors the formation of the more thermodynamically stable trans-(E)-alkene.[3]

  • D. Catalyst Regeneration: A base, typically an amine like triethylamine or an inorganic carbonate, is required to neutralize the generated hydroiodic acid (HI) and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Heck_Mechanism Fig. 1: The Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Pyrazolyl-Pd(II)(I)L₂ oxidative_addition->pd_complex insertion Migratory Insertion pd_complex->insertion alkyl_pd σ-Alkyl-Pd(II) Complex insertion->alkyl_pd beta_elimination β-Hydride Elimination alkyl_pd->beta_elimination hydrido_pd H-Pd(II)(I)L₂ beta_elimination->hydrido_pd product_out Substituted Alkene beta_elimination->product_out C regeneration Base-mediated Reductive Elimination hydrido_pd->regeneration regeneration->pd0 base_h Base-H⁺ + I⁻ regeneration->base_h aryl_halide Pyrazolyl-I aryl_halide->oxidative_addition A alkene_in Alkene alkene_in->insertion B base_in Base base_in->regeneration D

Fig. 1: The Mizoroki-Heck Catalytic Cycle

Experimental Protocol: Heck Coupling with Ethyl Acrylate

This protocol describes a general procedure for the coupling of this compound with ethyl acrylate.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

    • Rationale: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][4] PPh₃ serves as a ligand to stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[3]

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the mixture for 10 minutes at room temperature.

    • Rationale: DMF is a polar aprotic solvent that effectively solubilizes the reactants and salts formed during the reaction.[3]

  • Initiation: Add triethylamine (2.0 equiv) followed by ethyl acrylate (1.5 equiv) to the stirring mixture via syringe.

    • Rationale: An excess of the alkene is used to ensure complete consumption of the more valuable iodo-pyrazole. Triethylamine acts as the base to regenerate the catalyst.[2][4]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion, particularly the initial oxidative addition step.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyrazole is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Fig. 2: Experimental Workflow start Reagent Preparation setup Combine Substrate, Catalyst, & Ligand under Inert Gas start->setup add_solvents Add Anhydrous Solvent (DMF) & Base (Et₃N) setup->add_solvents add_alkene Add Alkene (Ethyl Acrylate) add_solvents->add_alkene react Heat Reaction (80-100 °C) add_alkene->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc / H₂O) monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Fig. 2: Experimental Workflow Diagram

Optimization and Troubleshooting

While the above protocol provides a robust starting point, optimization may be necessary. The presence of two nitrogen atoms in the pyrazole ring can lead to catalyst inhibition through coordination to the palladium center.[6] If the initial reaction is sluggish or fails, consider the following modifications.

Table 1: Suggested Parameters for Reaction Optimization

ParameterStandard ConditionAlternative 1Alternative 2Rationale & Notes
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ is a direct Pd(0) source. Pd(PPh₃)₄ is an air-sensitive but often highly effective pre-catalyst.[3]
Ligand PPh₃ (4 mol%)P(o-tol)₃ (4 mol%)XPhos (4 mol%)Bulky, electron-rich phosphine ligands can accelerate oxidative addition and prevent N-coordination.[5][6]
Base Et₃N (2 equiv)K₂CO₃ (2 equiv)Cs₂CO₃ (2 equiv)Inorganic bases can be effective, especially in polar solvents like DMF. Cs₂CO₃ is more soluble and basic.[3]
Solvent DMFTolueneDMAcToluene is a non-polar option that may alter reactivity. DMAc (dimethylacetamide) is similar to DMF but has a higher boiling point.[3]
Temperature 80-100 °C120 °CRoom Temp (RT)Higher temperatures may be needed for less reactive partners. Highly active catalysts might allow for RT reactions.[5]

Common Issues and Solutions:

  • Problem: No or low conversion of starting material.

    • Solution: Increase the reaction temperature. Screen alternative ligands, particularly bulky, electron-rich phosphines. Ensure reagents are pure and the solvent is anhydrous. Consider a higher catalyst loading (up to 5 mol%).[7]

  • Problem: Formation of a black precipitate (Palladium Black).

    • Solution: This indicates catalyst decomposition. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure the reaction is maintained under a strictly inert atmosphere.[3][8]

  • Problem: Formation of side products (e.g., alkene isomerization).

    • Solution: This can occur after the desired product is formed.[4] Try to run the reaction at a lower temperature or for a shorter duration. The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress isomerization by acting as a halide scavenger.[9]

  • Problem: Difficulty with N-heterocyclic substrates.

    • Solution: The lone pair on the pyrazole nitrogen can coordinate to palladium and poison the catalyst.[6] Using sterically hindered ligands can disfavor this coordination. Alternatively, using a pre-formed palladacycle catalyst can sometimes overcome this issue.[10]

References

  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Cano, R., & Peris, E. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 21(8-9), 814-826.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. (2013). Heck Reaction—State of the Art. Molecules, 18(9), 11319-11370.
  • Dolai, M., & Tabassum, S. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 6(16), 2956-2960.
  • Wang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
  • The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22930-22952.
  • NRO Chemistry. (2020, August 1). Heck Coupling [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Name Reactions in Organic Synthesis.
  • Yuan, J., et al. (2021). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions.
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22930–22952.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate.
  • Myers, A. (n.d.). The Heck Reaction. Chem 115, Harvard University.
  • Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp.
  • Crysdot. (n.d.). Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate.
  • ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.
  • ResearchGate. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

Sources

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for carbon-nitrogen (C-N) bond formation.[1][2][3] The focus is on its application to the synthesis of 4-amino-1H-pyrazole derivatives, a scaffold of significant interest in medicinal chemistry, using ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate as a key building block.[4][5][6] We will dissect the reaction mechanism, evaluate critical parameters such as catalyst, ligand, base, and solvent selection, and present a detailed, field-proven laboratory protocol. This document is designed for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, actionable guide to leveraging this powerful cross-coupling reaction.

Introduction: The Strategic Importance of 4-Aminopyrazoles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient alternative to traditional methods that often suffer from limited scope and harsh conditions.[1] Its application in constructing C-N bonds involving heteroaryl halides is particularly valuable. The 4-aminopyrazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including potent inhibitors of Janus kinases (JAKs), which are pivotal in immunology and oncology research.[4][6]

This guide focuses on the coupling of various primary and secondary amines with this compound. The presence of the ester functional group and the specific electronic nature of the pyrazole ring necessitate a carefully optimized protocol to achieve high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle. While seemingly straightforward, each step is critically influenced by the choice of reagents and conditions. The generally accepted mechanism involves three primary stages: oxidative addition, association with the amine followed by deprotonation, and reductive elimination.[1][2][7]

  • Oxidative Addition : A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-iodine bond of the pyrazole substrate. This forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order I > Br > OTf > Cl, making our iodo-pyrazole an excellent starting material.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the halide.[3] This step is often rate-limiting and highly sensitive to the strength and solubility of the base.

  • Reductive Elimination : The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido [L₂Pd(II)(Ar)(NR¹R²)]⁻ AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 prod_out Ar-NR¹R² (Product) RedElim->prod_out sub_in Ar-X (Aryl Iodide) sub_in->OxAdd amine_in HNR¹R² (Amine) amine_in->AmineCoord base_in Base base_in->AmineCoord

Caption: A simplified representation of the palladium-catalyzed cycle.

Optimizing Reaction Parameters: The "Why" Behind the Choices

Success in Buchwald-Hartwig amination is not accidental; it is the result of a rational selection of components tailored to the specific substrates.

  • Palladium Precatalyst : While Pd(0) sources like Pd₂(dba)₃ can be used directly, Pd(II) sources such as Pd(OAc)₂ are also common.[8] Pd(II) precatalysts require in situ reduction to the active Pd(0) state, a process often facilitated by the phosphine ligand or the amine itself.[2][7] Modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their air-stability and high activity, as they rapidly generate the active catalyst upon exposure to base.[7]

  • The Ligand (The Catalyst's Director) : The ligand is arguably the most critical component. For challenging heteroaryl substrates, bulky and electron-rich biaryl monophosphine ligands are the state-of-the-art.[9][10] Ligands like XPhos, RuPhos, and BrettPhos promote both the oxidative addition and the final reductive elimination steps.[9] Their steric bulk prevents the formation of inactive catalyst dimers and facilitates the crucial C-N bond-forming step. The choice of ligand can be tailored to the nucleophile; for instance, BrettPhos is often effective for primary amines.[2][9]

  • The Base (The Proton Manager) : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice.[11] However, for substrates with base-sensitive functional groups (like our ester), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be superior alternatives, though they may require higher temperatures or more active catalyst systems to achieve comparable rates.[11][12] Poor solubility of the base can hinder the reaction, making vigorous stirring essential.[11]

  • The Solvent (The Reaction Environment) : Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are the most common choices due to their ability to dissolve the reactants and their high boiling points, which allow for a wide operational temperature range.[13] Ethereal solvents like THF are also used.[2] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, which can poison the palladium catalyst.[11]

Experimental Protocol: Amination of this compound

This protocol provides a general method for coupling a representative secondary amine, morpholine, with the title substrate. Conditions can be adapted for other amines based on the data in Table 1.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
This compoundEvitaChem (or synthesized)>97%Starting aryl iodide.[14]
MorpholineMajor Supplier>99%, anhydrousAmine nucleophile.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Major SupplierCatalyst gradePalladium(0) precatalyst.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Major SupplierLigand gradeBulky phosphine ligand.
Sodium tert-butoxide (NaOt-Bu)Major Supplier>98%Strong, non-nucleophilic base.
TolueneMajor SupplierAnhydrous, >99.8%Reaction solvent.
Diethyl etherMajor SupplierACS GradeFor work-up.
Saturated aq. NH₄ClIn-house prep-For quenching.
Brine (Saturated aq. NaCl)In-house prep-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Major SupplierReagent GradeDrying agent.
Silica GelMajor Supplier230-400 meshFor column chromatography.
Ethyl Acetate / HexanesMajor SupplierHPLC GradeEluent for chromatography.
Safety Precautions
  • Inert Atmosphere : Palladium catalysts and phosphine ligands are sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques.[15]

  • Reagent Handling : Sodium tert-butoxide is a strong base and is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Catalyst Safety : Palladium catalysts, particularly spent catalysts on supports like carbon, can be pyrophoric, especially when dry and exposed to air or organic solvents.[17] Handle with care and quench properly before disposal.

  • General PPE : Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a certified chemical fume hood.[18]

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere) : To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add NaOt-Bu (81 mg, 0.84 mmol, 1.4 equiv).

  • Add Pd₂(dba)₃ (5.5 mg, 0.006 mmol, 1 mol%) and XPhos (11.4 mg, 0.024 mmol, 4 mol%).

  • Add this compound (200 mg, 0.60 mmol, 1.0 equiv).

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add anhydrous toluene (3 mL) via syringe.

  • Add morpholine (62 µL, 0.72 mmol, 1.2 equiv) via syringe.

  • Reaction Execution : Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up : Once the reaction is complete (disappearance of starting material), cool the flask to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (5 mL).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, ethyl 2-(4-(morpholino)-1H-pyrazol-1-yl)propanoate.

Caption: A flowchart of the key experimental steps.

Data & Optimization: A Comparative Overview

The choice of catalytic system is highly dependent on the nature of the amine. Below is a summary of typical conditions and outcomes for the amination of 4-halopyrazoles, providing a starting point for optimization.[4][6][19]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles

Amine NucleophileHalide (X)Catalyst System (Pd/Ligand)BaseSolventTemp (°C)Typical Yield (%)Ref.
MorpholineBrPd(dba)₂ / tBuDavePhosNaOt-BuToluene11067[19]
PiperidineBrPd(dba)₂ / tBuDavePhosNaOt-BuToluene11060[19]
AnilineIPd₂(dba)₃ / XPhosK₃PO₄Dioxane100>90[4]
n-ButylamineICuI (Ullmann-type)K₂CO₃DMF11075[6]
DiethylamineICuI (Ullmann-type)K₂CO₃DMF11068[6]

Note: For primary and secondary alkylamines bearing β-hydrogens, β-hydride elimination can be a competing side reaction with palladium catalysts, sometimes leading to lower yields.[19] In such cases, copper-catalyzed Ullmann-type conditions may prove more effective, as shown for n-butylamine and diethylamine.[6]

Conclusion

The Buchwald-Hartwig amination is an exceptionally powerful tool for the synthesis of 4-aminopyrazole derivatives from this compound. A successful outcome relies on the judicious selection of a bulky, electron-rich phosphine ligand, an appropriate base, and an anhydrous, aprotic solvent. By understanding the underlying mechanism and adhering to a robust, inert-atmosphere protocol, researchers can efficiently access a diverse range of valuable molecules for applications in drug discovery and materials science.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Unknown Source.
  • Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. ResearchGate.
  • Buchwald-Hartwig Cross Coupling. J&K Scientific LLC.
  • optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Benchchem.
  • Palladium-catalyzed C-N cross-coupling of five-membered heterocyclic bromides. Unknown Source.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
  • Conditions for a selective Buchwald-Hartwig amination? ResearchGate.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. Sigma-Aldrich.
  • Precautions for Using Palladium Carbon Catalyst. Honrel.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Unknown Source.
  • SAFETY DATA SHEET PALLADIUM. SIFCO ASC.
  • Buy Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate (EVT-3368475). EvitaChem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Semantic Scholar.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. Crysdot.
  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. ResearchGate.
  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. Google Patents.
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Benchchem.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-(4-Iodo-1H-Pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer.[1][2] This has positioned kinase inhibitors as a major focus of modern drug discovery. Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" due to its synthetic tractability and its remarkable ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[2][3] A testament to the power of this scaffold is the number of FDA-approved kinase inhibitors that feature a pyrazole core, including the highly successful Janus kinase (JAK) inhibitor, Ruxolitinib.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate as a versatile intermediate in the synthesis of potent kinase inhibitors. The presence of an iodine atom at the 4-position of the pyrazole ring offers a crucial handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.[5]

Core Application: Synthesis of a Ruxolitinib Analogue via Suzuki-Miyaura Coupling

This protocol details the synthesis of a key intermediate for a Ruxolitinib analogue, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of biaryl linkages, a common motif in kinase inhibitors.[6][7]

Reaction Scheme:

G start This compound product Ethyl 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanoate (Ruxolitinib Analogue Intermediate) start->product Suzuki Coupling reagent 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine reagent->product catalyst Pd(PPh3)4 Na2CO3, Dioxane/H2O

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a commercially available pyrrolo[2,3-d]pyrimidine boronic ester.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierPurpose
This compound≥95%VariousStarting material
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine≥95%VariousCoupling partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%VariousPalladium catalyst
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%VariousBase
1,4-DioxaneAnhydrous, ≥99.8%VariousSolvent
Deionized WaterHigh purityIn-houseSolvent
Ethyl AcetateACS GradeVariousExtraction solvent
Brine (saturated NaCl solution)In-houseWashing agent
Anhydrous Magnesium Sulfate (MgSO₄)VariousDrying agent
Silica Gel230-400 meshVariousColumn chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, ethyl 2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanoate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: Sodium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki reaction. It activates the boronic ester for transfer to the palladium center.

  • Solvent System: The mixture of dioxane and water provides a homogenous medium for both the organic substrates and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for reaction success.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The synthesized Ruxolitinib analogue is designed to inhibit Janus kinases (JAKs), a family of non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various inflammatory diseases and cancers.[8][9]

JAK-STAT Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT dimer STAT Dimer pSTAT->dimer Dimerization DNA DNA dimer->DNA Translocation transcription Gene Transcription DNA->transcription inhibitor Ruxolitinib Analogue inhibitor->JAK Inhibition cytokine Cytokine cytokine->receptor

Caption: The JAK-STAT signaling pathway and its inhibition.

Upon cytokine binding to its receptor, the associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, proliferation, and immunity.

The synthesized Ruxolitinib analogue, containing the pyrazole-pyrrolo[2,3-d]pyrimidine scaffold, acts as an ATP-competitive inhibitor of JAKs. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade. The pyrazole core plays a crucial role in anchoring the inhibitor within the active site through specific hydrogen bond interactions.[3]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The protocol described herein for the synthesis of a Ruxolitinib analogue via Suzuki-Miyaura coupling provides a robust and adaptable method for accessing this important class of therapeutic agents. The principles outlined can be extended to other palladium-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig aminations, to further diversify the pyrazole scaffold and explore new structure-activity relationships.[10][11] The continued exploration of pyrazole-based kinase inhibitors holds significant promise for the development of novel and effective treatments for a wide range of diseases.

References

  • Scharenberg, M. A., et al. (2015). Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. ACS Combinatorial Science, 17(2), 115-122. [Link]

  • Scharenberg, M. A., et al. (2015). Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. PubMed, 25580875. [Link]

  • Li, Z., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PubMed Central, PMC9675971. [Link]

  • Cioacă, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, 28(14), 5359. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PubMed Central, PMC5065039. [Link]

  • Li, R., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed, 30849491. [Link]

  • Sangkuhl, K., et al. (2020). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH, PMC7013824. [Link]

  • Santos, L. L., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI, 25(14), 3321. [Link]

  • Unknown. (n.d.). Synthesis method of ruxolitinib intermediate.
  • Unknown. (n.d.). Patents and Publications. Medicine Designs and Development. [Link]

  • Unknown. (n.d.). Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Yilmaz, I., & Johar, D. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central, PMC8759021. [Link]

  • Wikipedia contributors. (2024, January 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1454. [Link]

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Abdel-Aziz, M., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central, PMC7279148. [Link]

  • Lorthiois, E., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed, 22503525. [Link]

  • Unknown. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cioacă, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37498522. [Link]

  • Wikipedia contributors. (2024, January 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Unknown. (2025). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed, 38159496. [Link]

  • Unknown. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction. YouTube. [Link]

  • Singh, R., et al. (2010). Synthesis and biological evaluation of novel (4 or 5-aryl)pyrazolyl-indoles as inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed, 20434316. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. PubMed, 30641320. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PubMed Central, PMC3954316. [Link]

  • Anderson, M. O., & Kurti, L. (2011). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH, PMC3156372. [Link]

  • Schön, S., & O'Keeffe, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH, PMC5144985. [Link]

Sources

experimental protocols for reactions with ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring system is a cornerstone in numerous approved therapeutic agents, valued for its metabolic stability and versatile chemical reactivity.[1][3] Compounds like celecoxib (anti-inflammatory) and sildenafil (vasodilator) highlight the pharmacological success of the pyrazole core.[1]

This guide focuses on This compound , a highly functionalized building block designed for synthetic diversification. Its structure combines the stable pyrazole core with two key points of reactivity: an ethyl propanoate side chain, which can be modified post-synthesis, and a C4-iodo substituent. This carbon-iodine bond is the primary locus of reactivity, making the molecule an ideal substrate for a variety of powerful palladium-catalyzed cross-coupling reactions.[4] The ability to readily form new carbon-carbon and carbon-nitrogen bonds at this position allows researchers to generate vast libraries of novel compounds for biological screening.[5]

This document serves as a detailed technical resource for researchers, providing not just step-by-step protocols for key reactions but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

PropertyValue
CAS Number 1217862-33-3[4][6]
Molecular Formula C₈H₁₁IN₂O₂[4]
Molecular Weight 294.09 g/mol [4]
Appearance Off-white to pale yellow solid (typical for similar compounds)[5]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, DCM, THF)[5]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not thoroughly established, data from structurally related compounds suggest that standard laboratory precautions should be strictly followed.[7]

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation and inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[9]

    • Skin Contact: Wash off with soap and plenty of water.[8]

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive site on the molecule for cross-coupling reactions, providing a gateway to extensive structural diversification. The protocols below detail three cornerstone reactions: the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.

Protocol 1: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl or vinyl halides to form substituted alkynes.[10][11] This reaction is invaluable for introducing linear alkyne moieties, which are common features in bioactive molecules and organic materials. The mechanism involves a synergistic interplay between a palladium catalyst, which activates the C-I bond, and a copper(I) co-catalyst, which forms a reactive copper-acetylide intermediate.[12]

Experimental Workflow: Sonogashira Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pyrazole (1 eq), PdCl₂(PPh₃)₂ (2-5 mol%), & CuI (4-10 mol%) to a dry Schlenk flask B 2. Purge flask with inert gas (Ar or N₂) A->B C 3. Add degassed solvent (e.g., THF/Et₃N) B->C D 4. Add terminal alkyne (1.1-1.5 eq) dropwise at room temperature C->D E 5. Stir at RT or 40-50°C for 2-16 hours D->E F 6. Monitor by TLC or LC-MS E->F G 7. Filter through Celite to remove catalyst F->G H 8. Concentrate filtrate G->H I 9. Aqueous work-up: (EtOAc/H₂O extraction) H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: General experimental workflow for Sonogashira cross-coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[12]

    • Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. CuI is the co-catalyst essential for the formation of the copper acetylide.[10]

  • Solvent and Base Addition:

    • Add a degassed mixture of anhydrous Triethylamine (Et₃N) and Tetrahydrofuran (THF) (e.g., 1:2 v/v, 10 mL).

    • Rationale: THF is an excellent solvent for the reagents. Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI generated during the reaction.[11]

  • Substrate Addition:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture at room temperature.

    • Rationale: A slight excess of the alkyne ensures the complete consumption of the more valuable iodo-pyrazole starting material.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Rationale: Gentle heating can accelerate the reaction, especially for less reactive alkynes. Consistent monitoring prevents the formation of side products from prolonged reaction times.

  • Work-up and Purification:

    • Once complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl pyrazole derivative.

Representative Data
Alkyne SubstrateProductExpected Yield
PhenylacetyleneEthyl 2-(4-(phenylethynyl)-1H-pyrazol-1-yl)propanoate85-95%
1-EthynylcyclohexeneEthyl 2-(4-(cyclohex-1-en-1-ylethynyl)-1H-pyrazol-1-yl)propanoate80-90%
Propargyl alcoholEthyl 2-(4-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazol-1-yl)propanoate70-85%
(Note: Yields are estimates based on typical Sonogashira reactions and may vary.)[13][14]

Protocol 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, particularly between two sp²-hybridized carbons (aryl-aryl, aryl-vinyl).[15][16] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide.[15] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pyrazole (1 eq), Boronic Acid (1.2 eq), Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to a flask B 2. Add aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃) A->B C 3. Add organic solvent (e.g., Dioxane, Toluene, or DMF) B->C D 4. Purge mixture with inert gas (Ar or N₂) C->D E 5. Heat reaction to 80-100°C for 4-24 hours D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool to RT, dilute with EtOAc F->G H 8. Aqueous extraction (water, brine) G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Rationale: The boronic acid must be activated by a base to facilitate transmetalation to the palladium center.[15] Pd(PPh₃)₄ is a common and effective Pd(0) catalyst source for Suzuki couplings.

  • Solvent and Base Addition:

    • Add a solvent such as 1,4-dioxane or toluene (10 mL), followed by an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

    • Rationale: The reaction is typically run as a two-phase system. The base activates the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium.

  • Reaction and Monitoring:

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 80-100 °C under an inert atmosphere. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl pyrazole derivative.

Representative Data
Boronic Acid SubstrateProductExpected Yield
Phenylboronic acidEthyl 2-(4-phenyl-1H-pyrazol-1-yl)propanoate80-95%
4-Methoxyphenylboronic acidEthyl 2-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoate85-98%
Pyridine-3-boronic acidEthyl 2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)propanoate70-85%
(Note: Yields are estimates based on typical Suzuki reactions and may vary.)[17]

Protocol 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides.[18][19] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[19] It overcomes the limitations of older methods, which often required harsh conditions and had limited substrate scope.[19] The choice of ligand for the palladium catalyst is critical for achieving high efficiency and broad applicability.[20]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Pyrazole (1 eq), Pd Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, 2-4 mol%), & Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq) to a vial B 2. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) A->B C 3. Add amine (1.2 eq) B->C D 4. Seal vial and remove from glovebox C->D E 5. Heat reaction to 80-110°C for 12-24 hours D->E F 6. Monitor by LC-MS E->F G 7. Cool to RT, filter through Celite F->G H 8. Concentrate filtrate G->H I 9. Aqueous work-up (EtOAc/H₂O extraction) H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation (in a glovebox):

    • To an oven-dried vial, add this compound (1.0 mmol, 1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv).

    • Rationale: The reaction is highly sensitive to air and moisture, so setup in a glovebox is recommended. The bulky, electron-rich phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key reductive elimination step.[19] A strong base is required to deprotonate the amine.

  • Solvent and Amine Addition:

    • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).

    • Add the primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Reaction and Monitoring:

    • Seal the vial tightly with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a preheated oil bath at 80-110 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Concentrate the filtrate and redissolve in ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent.

    • Purify the crude product by flash column chromatography to yield the 4-amino pyrazole derivative.

Representative Data
Amine SubstrateProductExpected Yield
MorpholineEthyl 2-(4-(morpholino)-1H-pyrazol-1-yl)propanoate80-95%
AnilineEthyl 2-(4-(phenylamino)-1H-pyrazol-1-yl)propanoate75-90%
BenzylamineEthyl 2-(4-(benzylamino)-1H-pyrazol-1-yl)propanoate70-85%
(Note: Yields are estimates based on typical Buchwald-Hartwig reactions and may vary.)[21]

Characterization of Products

Confirmation of product identity and purity is essential. The following techniques are standard for characterizing the products from the protocols above.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key diagnostic signals include the disappearance of the C4-H proton signal from the starting material and the appearance of new signals corresponding to the coupled fragment. The two pyrazole ring protons (at C3 and C5) typically appear as singlets in the aromatic region (~7.5-8.5 ppm).[22]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C≡C stretch (~2100-2260 cm⁻¹) in Sonogashira products or the N-H stretch (~3300-3500 cm⁻¹) in Buchwald-Hartwig products.

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. Its strategically placed iodo group serves as a reliable handle for introducing a wide array of chemical functionalities via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions provide a solid foundation for researchers to access novel 4-substituted pyrazole derivatives, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents and advanced materials.

References

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Retrieved from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved from [Link]

  • Ethyl 2-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate. (n.d.). PubChemLite. Retrieved from [Link]

  • ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. (n.d.). Crysdot. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. Retrieved from [Link]

  • Cas no 1217862-33-3 (this compound). (n.d.). Chemical Synthesis. Retrieved from [Link]

  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. (2022). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2025). AA Blocks. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Ethyl 3-(4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-Binucleophiles. (2022). ResearchGate. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). AKJournals. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically a two-step process:

  • Electrophilic Iodination of the pyrazole ring at the C4 position.

  • N-Alkylation of the resulting 4-iodopyrazole with a suitable propanoate electrophile.

While seemingly straightforward, this synthesis presents several critical challenges that can impact yield, purity, and scalability. The primary hurdles include controlling regioselectivity during N-alkylation and managing potential side reactions in both steps. This guide will address these challenges in detail.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Step 1: Iodination of Pyrazole

Issue 1: Low Yield of 4-Iodopyrazole

  • Potential Cause 1: Incomplete Reaction. The iodination reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Potential Cause 2: Sub-optimal Iodinating Agent. The chosen iodinating agent may not be effective under your reaction conditions.

    • Solution: While various iodinating agents can be used, N-Iodosuccinimide (NIS) is often a good choice for its reactivity and ease of handling.[1] If using elemental iodine, an oxidizing agent like hydrogen peroxide or nitric acid is necessary to generate the electrophilic iodine species.[2]

  • Potential Cause 3: Loss of Product During Work-up. 4-Iodopyrazole has some water solubility, and significant amounts can be lost during aqueous extraction.

    • Solution: After quenching the reaction, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

Issue 2: Formation of Multiple Spots on TLC, Indicating Side Products

  • Potential Cause 1: Over-iodination. The pyrazole ring can be further iodinated to yield di- and tri-iodinated products.[3]

    • Solution: Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can also help to control the reaction and minimize over-iodination. Monitor the reaction closely by TLC and stop it once the starting material is consumed and the desired product is the major spot.

  • Potential Cause 2: Degradation of Starting Material or Product. Pyrazoles can be sensitive to strongly acidic or basic conditions.

    • Solution: Maintain the recommended pH and temperature throughout the reaction and work-up. If using a strong acid catalyst, ensure it is neutralized properly during work-up.

Step 2: N-Alkylation of 4-Iodopyrazole

Issue 3: Formation of Two Isomeric Products (Low Regioselectivity)

  • Potential Cause: Alkylation at both N1 and N2 positions. This is the most common challenge in the N-alkylation of unsymmetrical pyrazoles, leading to a mixture of regioisomers that are often difficult to separate.[4][5][6][7]

    • Solution 1: Choice of Base and Solvent. The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF generally favors alkylation at the N1 position. Weaker bases like potassium carbonate (K2CO3) may lead to a mixture of isomers.[8] The nature of the cation in the base can also influence the outcome.[4]

    • Solution 2: Temperature Control. Running the reaction at a lower temperature can sometimes improve regioselectivity. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

Issue 4: Low Conversion of 4-Iodopyrazole

  • Potential Cause 1: Inactive Alkylating Agent. Ethyl 2-bromopropanoate can degrade over time, especially if not stored properly.

    • Solution: Use freshly opened or distilled ethyl 2-bromopropanoate. You can check its purity by NMR before use.

  • Potential Cause 2: Insufficiently Strong Base. The chosen base may not be strong enough to fully deprotonate the 4-iodopyrazole, leading to a sluggish or incomplete reaction.

    • Solution: Switch to a stronger base like sodium hydride. Ensure the base is fresh and has been stored under anhydrous conditions.

Issue 5: Presence of Impurities in the Final Product

  • Potential Cause 1: Hydrolysis of the Ester. The ester group in either the alkylating agent or the final product can be hydrolyzed under basic conditions, especially if water is present.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. During work-up, avoid prolonged exposure to strongly basic aqueous solutions.

  • Potential Cause 2: Unreacted Starting Materials. Incomplete reaction will leave unreacted 4-iodopyrazole and ethyl 2-bromopropanoate.

    • Solution: These can typically be removed by column chromatography. Monitor the reaction by TLC to ensure it goes to completion.

III. Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of pyrazoles often not regioselective?

A1: Pyrazoles have two nitrogen atoms in the aromatic ring, and both can act as nucleophiles. In unsymmetrical pyrazoles, these two nitrogens are in different chemical environments, but their reactivity can be similar, leading to the formation of a mixture of N1 and N2 alkylated isomers.[4][5][6][7]

Q2: How can I improve the N1-selectivity of the alkylation reaction?

A2: Several factors can be manipulated to favor N1 alkylation. Generally, using a strong base like NaH in a polar aprotic solvent like DMF is a good starting point.[8] The steric bulk of the substituents on the pyrazole ring and the alkylating agent can also play a role; the alkyl group will preferentially attack the less sterically hindered nitrogen atom.[9][10]

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the iodination and N-alkylation steps.[11][12] It allows you to track the consumption of starting materials and the formation of products and byproducts in near real-time, helping you to determine the optimal reaction time. For visualization, a UV lamp and/or an iodine chamber are effective.[12]

Q4: I am having trouble separating the N1 and N2 isomers. What can I do?

A4: Separation of N1 and N2 isomers can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most common method.[11][13] You may need to experiment with different solvent systems (e.g., various ratios of hexane and ethyl acetate) to achieve good separation. In some cases, preparative HPLC may be necessary.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. N-Iodosuccinimide is a skin and eye irritant. Sodium hydride is a flammable solid and reacts violently with water. Ethyl 2-bromopropanoate is a lachrymator and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Iodopyrazole

Materials:

  • Pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Iodopyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl 2-bromopropanoate

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask and cool to 0 °C.

  • Slowly add a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC shows complete consumption of 4-iodopyrazole.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

V. Data Presentation

Table 1: Recommended Reagent Stoichiometry

ReagentMolar EquivalentsRole
Iodination
Pyrazole1.0Starting Material
N-Iodosuccinimide1.05Iodinating Agent
N-Alkylation
4-Iodopyrazole1.0Starting Material
Sodium Hydride1.2Base
Ethyl 2-bromopropanoate1.1Alkylating Agent

VI. Visualizations

Diagram 1: Synthetic Workflow

G start Start: Pyrazole iodination Step 1: Iodination Reagents: NIS, Acetonitrile start->iodination workup1 Work-up & Purification iodination->workup1 intermediate Intermediate: 4-Iodopyrazole workup1->intermediate alkylation Step 2: N-Alkylation Reagents: NaH, Ethyl 2-bromopropanoate, DMF intermediate->alkylation workup2 Work-up & Purification alkylation->workup2 product Final Product: This compound workup2->product

Caption: Overall synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for N-Alkylation

G issue Issue: Low Yield or Impure Product in N-Alkylation check_isomers Check for Isomers (TLC/NMR) issue->check_isomers isomers_present Isomers Present? check_isomers->isomers_present optimize_conditions Optimize Conditions: - Stronger base (NaH) - Aprotic solvent (DMF) - Lower temperature isomers_present->optimize_conditions Yes no_isomers Isomers Absent isomers_present->no_isomers No check_conversion Check for Starting Material (TLC) no_isomers->check_conversion incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction increase_time_temp Increase Reaction Time/ Temperature or Use Stronger Base incomplete_reaction->increase_time_temp Yes complete_reaction Reaction Complete incomplete_reaction->complete_reaction No purification_issue Purification Issue: - Optimize column chromatography - Check for hydrolysis complete_reaction->purification_issue

Caption: Troubleshooting decision tree for the N-alkylation step.

VII. References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Process for the preparation of pyrazole and its derivatives. Google Patents. Available at:

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Process for the preparation of pyrazole. Google Patents. Available at:

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Connect. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. The N-alkylation of 4-iodopyrazole is a fundamental transformation, but like many synthetic steps, it is not without its challenges.[1] The formation of side products can lead to reduced yields, difficult purifications, and ambiguity in downstream applications.

This guide provides in-depth, field-proven insights into potential side reactions, their mechanistic origins, and robust troubleshooting strategies to ensure high purity and yield. We will move beyond simple protocols to explain the chemical causality behind these issues, empowering you to optimize your experimental outcomes.

Section 1: The Ideal Reaction Pathway

The target molecule is synthesized via a nucleophilic substitution (SN2) reaction between the pyrazolate anion and an electrophilic propanoate ester. The 4-iodopyrazole, upon deprotonation by a suitable base, forms a nucleophilic anion that attacks the electrophilic carbon of ethyl 2-bromopropanoate (or a related ester with a good leaving group), displacing the bromide to form the desired C-N bond.

Ideal_Reaction Reactant1 4-Iodo-1H-pyrazole Intermediate Pyrazolate Anion Reactant1->Intermediate + Base - H-Base⁺ Reactant2 Ethyl 2-bromopropanoate Product This compound Reactant2->Product Base Base (e.g., K₂CO₃) Base->Intermediate Intermediate->Product + Ethyl 2-bromopropanoate - Br⁻ Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, ¹H NMR) Decision1 Multiple Isomeric Products (Same Mass) Start->Decision1 Decision2 Unreacted Starting Material Present? Decision1->Decision2 No Cause1 Cause: Contaminated Starting Material (e.g., 3-iodopyrazole) Decision1->Cause1 Yes Decision3 Low MW Impurity (e.g., Ethyl Acrylate)? Decision2->Decision3 No Cause2 Cause: Incomplete Reaction Decision2->Cause2 Yes Cause3 Cause: Base-Induced Elimination (E2) Decision3->Cause3 Yes End Achieved High Purity Product Decision3->End No Solution1 Solution: Purify 4-iodopyrazole (Recrystallization/Chromatography) Cause1->Solution1 Solution1->Start Solution2 Solution: - Increase Reaction Time/Temp - Use More Reactive System (e.g., NaH or Cs₂CO₃) Cause2->Solution2 Solution2->Start Solution3 Solution: - Lower Reaction Temperature - Use Milder Base (K₂CO₃) - Ensure Slow Reagent Addition Cause3->Solution3 Solution3->Start

Caption: A systematic workflow for troubleshooting side product formation.

Problem: My reaction is sluggish and incomplete, leaving significant unreacted 4-iodopyrazole.
  • Plausible Causes:

    • Insufficient Base Strength/Solubility: The base (e.g., K₂CO₃) may not be strong enough or soluble enough to fully deprotonate the pyrazole at the given temperature.

    • Low Temperature: The activation energy for the SN2 reaction is not being overcome, leading to a slow reaction rate.

    • Deactivated Alkylating Agent: The ethyl 2-bromopropanoate may have degraded upon storage.

  • Solutions & Protocol Adjustments:

    • Switch to a Stronger System: Replace potassium carbonate with cesium carbonate, which is more soluble and reactive. [2]Alternatively, for a more robust system, use sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 50 °C to 80 °C), monitoring for any increase in side product formation by TLC.

    • Verify Reagent Quality: Use freshly opened or purified ethyl 2-bromopropanoate.

Problem: I am observing a significant side product corresponding to elimination (E2).

This side reaction competes directly with the desired SN2 pathway. It is favored by conditions that make the pyrazolate act as a base rather than a nucleophile.

Competing_Pathways Reactants Pyrazolate Anion + Ethyl 2-bromopropanoate SN2_Node Sₙ2 Pathway (Nucleophilic Attack) Reactants->SN2_Node Favored by: - Polar aprotic solvent - Good nucleophile E2_Node E2 Pathway (Proton Abstraction) Reactants->E2_Node Favored by: - High temperature - Strong/hindered base Desired_Product Desired N-Alkylated Product SN2_Node->Desired_Product Side_Product Side Product (Ethyl Acrylate) E2_Node->Side_Product

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

  • Plausible Causes:

    • High Reaction Temperature: Higher temperatures disproportionately accelerate elimination over substitution.

    • Strongly Basic Conditions: Using an unnecessarily strong or sterically hindered base can favor proton abstraction.

  • Solutions & Protocol Adjustments:

    • Reduce Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 40 °C).

    • Use a Milder Base: If using NaH, consider switching to K₂CO₃ or Cs₂CO₃. These are sufficiently basic to deprotonate the pyrazole but are less aggressive in promoting elimination.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess which can drive side reactions once the primary nucleophile is consumed.

Section 4: Recommended Experimental Protocol

This protocol provides a reliable and self-validating starting point for synthesizing high-purity this compound.

Materials:

  • 4-Iodo-1H-pyrazole (1.0 eq)

  • Ethyl 2-bromopropanoate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-iodo-1H-pyrazole (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a suspension with a concentration of approximately 0.5 M with respect to the pyrazole.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting 4-iodopyrazole is consumed.

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x the volume of DMF).

  • Combine the organic layers and wash with water (2x), then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure product.

Section 5: Data Summary Table

The following table summarizes the typical influence of different reaction conditions on the outcome of pyrazole N-alkylation reactions, based on established literature. [3][4][5]

Parameter Condition A Condition B Condition C Expected Outcome & Rationale
Base K₂CO₃ Cs₂CO₃ NaH NaH > Cs₂CO₃ > K₂CO₃ in terms of reaction rate. NaH gives complete deprotonation. Cs₂CO₃ offers a good balance of reactivity and handling.
Solvent DMF Acetonitrile THF DMF is often superior for its high polarity and boiling point. Acetonitrile is a good alternative. THF is best paired with strong bases like NaH.
Temperature 25 °C 60 °C 90 °C 60 °C is often a good starting point. 25 °C may be too slow. 90 °C significantly increases the risk of elimination and decomposition side products.
Typical Yield Moderate to Good Good to Excellent Good to Excellent Higher reactivity systems (B & C) often lead to higher yields, provided side reactions are controlled.

| Purity Profile | Good | Excellent | Excellent | Cleaner reactions are often observed with more reactive systems (B & C) as lower temperatures and shorter times can be used, minimizing degradation. |

References

  • D. L. Muso, J. F. Sanz-Cervera, E. G. Occhiato, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Molbank, 2018. [URL: https://www.mdpi.com/1422-8599/2018/1/M975]
  • A. V. Gulevskaya, A. F. Pozharskii, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," Molecules, 2021. [URL: https://www.mdpi.com/1420-3049/26/24/7586]
  • BenchChem, "Technical Support Center: Optimizing N-Alkylation of Pyrazoles." [URL: https://www.benchchem.
  • S. K. Guchhait, S. S. Rana, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," J. Org. Chem., 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01334]
  • M. Movassaghi, M. D. Hill, "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes," Angew. Chem. Int. Ed., 2019. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201904279]
  • BenchChem, "Technical Support Center: Optimizing Pyrazole N-Alkylation." [URL: https://www.benchchem.
  • BenchChem, "Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles." [URL: https://www.benchchem.
  • J. A. Joule, K. Mills, "Heterocyclic Chemistry," 5th ed., Wiley-Blackwell, 2010.
  • P. Y. Bruice, "Organic Chemistry," 8th ed., Pearson, 2016.
  • ResearchGate, "Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves." [URL: https://www.researchgate.net/publication/283489823_Experimental_and_theoretical_study_of_pyrazole_N-alkylation_catalyzed_by_basic_modified_molecular_sieves]
  • M. B. Smith, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 8th ed., Wiley, 2019.
  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyrazole." [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal.html]

Sources

Technical Support Center: Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate?

For maximal long-term stability, the solid compound should be stored at -20°C or below , protected from light, and in a tightly sealed container to prevent moisture ingress.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to mitigate potential oxidative degradation.[2][3]

Q2: How sensitive is this compound to light?

Organo-iodine compounds are frequently light-sensitive.[4] The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to photodissociation into radical species upon exposure to UV or visible light.[5][6] This can lead to the gradual formation of elemental iodine, often observed as a yellow or brownish discoloration of the material.[4][5] Therefore, it is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[3]

Q3: Should I be concerned about hydrolysis of the ethyl ester?

Yes, the ethyl ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[7][8][9] This reaction can be catalyzed by either acidic or basic conditions.[7][10] While the reaction with pure water is typically slow, the presence of moisture, especially with trace acidic or basic impurities, can lead to the formation of 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid and ethanol over time.[10][11] This underscores the importance of storing the compound in a dry environment.

Q4: What is the recommended procedure for storing the compound in solution?

If short-term storage in solution is necessary, use a dry, aprotic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. However, DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere, which can facilitate hydrolysis of the ester.[3] If using DMSO, it is best to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and repeated exposure to air.[3] For longer-term storage in solution, freezing at -20°C or -80°C is advisable.[12]

Q5: How can I assess the purity of my compound if I suspect degradation?

Standard analytical techniques can be used to check for degradation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS) is effective for detecting the appearance of new peaks corresponding to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes, such as the loss of the ethyl group from the ester or changes in the pyrazole ring structure.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Compound has developed a yellow or brown tint. Light-Induced Decomposition: Exposure to light can cause the cleavage of the C-I bond, leading to the formation of elemental iodine (I₂), which is colored.[4][5]1. Verify Purity: Check the compound's purity using HPLC or TLC. 2. Protect from Light: Ensure all future storage is in amber vials or light-blocking containers. 3. Consider Purification: If the discoloration is significant and purity is compromised, repurification by column chromatography or recrystallization may be necessary.
Inconsistent experimental results or lower than expected reaction yields. Hydrolysis of the Ester: The ester may have partially hydrolyzed to the corresponding carboxylic acid due to moisture. This changes the molar mass and reactivity of the starting material.[7][8][11] General Decomposition: The compound may have degraded due to a combination of factors (light, heat, moisture).1. Confirm Identity and Purity: Use LC/MS and NMR to confirm the structure and assess the purity of the starting material. 2. Dry Solvents: Ensure all solvents used in reactions are anhydrous. 3. Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened sample of the compound.
Compound appears clumpy or has changed in physical appearance. Moisture Absorption: Pyrazole-containing compounds can be hygroscopic.[13] Absorption of water from the atmosphere can alter the physical state of the solid.1. Proper Storage: Store the compound in a desiccator over a drying agent (e.g., silica gel) to minimize moisture exposure. 2. Dry Before Use: If moisture absorption is suspected, the compound can be dried under high vacuum.
Unexpected peaks in NMR or Mass Spectrometry data. De-iodination: The iodine atom may be lost, resulting in the formation of ethyl 2-(1H-pyrazol-1-yl)propanoate. Isomerization/Rearrangement: While less common for this structure, thermal or photochemical energy can sometimes induce molecular rearrangements.1. Detailed Spectral Analysis: Carefully analyze NMR and MS data to identify the structures of the impurities. 2. Review Handling Procedures: Assess if the compound was exposed to high temperatures, incompatible reagents (e.g., strong reducing agents), or high-energy light sources.
Workflow for Compound Quality Control

If you suspect that the integrity of your this compound has been compromised, follow this workflow to assess its quality.

Caption: A workflow diagram for assessing the quality of potentially degraded this compound.

References
  • Benchchem. Thermal Degradation Analysis of Dichlorobenzenesulphonate Pyrazole Compounds: A Technical Guide.
  • Chemistry LibreTexts. Hydrolysis of Esters.
  • Brainly. The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic.
  • Chemistry LibreTexts. Hydrolysis of Esters.
  • Chemguide. hydrolysis of esters.
  • ResearchGate. (PDF) Thermal Decomposition of Nitropyrazoles.
  • Wikipedia. Isopropyl iodide.
  • PubMed. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate).
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • Roylan Developments. Compound storage made simple.
  • ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.
  • Apollo Scientific. 5-Amino-3-methyl-1H-pyrazole, N1-BOC protected.
  • Beijing Institute of Technology. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Benchchem. 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Wikipedia. Organoiodine chemistry.
  • AIP Publishing. Analytical capabilities for iodine detection: Review of possibilities for different applications.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.
  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • ACS Publications. Sunlight-Driven Photochemical Halogenation of Dissolved Organic Matter in Seawater: A Natural Abiotic Source of Organobromine and Organoiodine.
  • PubMed. Investigation of 3 industry-wide applied storage conditions for compound libraries.
  • PMC. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
  • University of Michigan. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • PMC. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
  • NIH. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines.
  • Crysdot. Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate.
  • Reddit. Why do I need to keep iodine away from sunlight when stored in a glass ampule? I understand I2 will react with light to make two iodine radicals, but do they not just recombine similar to Ozone? : r/chemistry.
  • EvitaChem. Buy Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate (EVT-3368475).
  • Cambridge Open Engage. Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides.
  • Moravek. How To Properly Store Your Radiolabeled Compounds.
  • PMC. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

Sources

scale-up synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate challenges

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure your scale-up campaign is both successful and safe.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A: The most prevalent and scalable approach involves the direct N-alkylation of 4-iodo-1H-pyrazole with an ethyl 2-halopropanoate, typically ethyl 2-bromopropanoate. This method is favored for its convergency and atom economy. An alternative, though less common, route is the C4-iodination of a pre-formed ethyl 2-(1H-pyrazol-1-yl)propanoate intermediate.

Q2: Why is N-alkylation preferred over iodination of the esterified pyrazole for scale-up?

A: The N-alkylation route is generally preferred for several reasons. The starting material, 4-iodopyrazole, is commercially available or can be synthesized efficiently.[1] This pathway avoids exposing the somewhat sensitive propanoate ester group to potentially harsh iodinating conditions which could lead to side reactions or decomposition. Furthermore, controlling regioselectivity during the iodination of an N-substituted pyrazole can sometimes be challenging, whereas the N-alkylation of 4-iodopyrazole is straightforward.

Q3: What are the primary challenges when scaling this synthesis from the bench to a pilot plant?

A: The key challenges encountered during scale-up include:

  • Reaction Kinetics & Heat Management: The N-alkylation reaction is often exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor. Proper thermal management is critical.

  • Reagent Addition & Mixing: Ensuring homogenous mixing in large volume reactors is crucial for consistent reaction progress and to avoid localized "hot spots" that can lead to side products.

  • Work-up and Product Isolation: Laboratory-scale purifications like column chromatography are not viable for large quantities. The process must be adapted for extractive work-ups, crystallization, or distillation.[2]

  • Safety & Handling: Handling large volumes of solvents and reagents like iodine or alkyl halides introduces significant safety considerations that must be addressed with appropriate engineering controls and personal protective equipment (PPE).[3][4]

Troubleshooting Guide: N-Alkylation of 4-Iodopyrazole

This section addresses specific issues you may encounter during the N-alkylation of 4-iodopyrazole with ethyl 2-bromopropanoate.

Issue 1: Low or Stagnant Conversion Rates

Q: My reaction has stalled, and TLC/UPLC analysis shows a significant amount of unreacted 4-iodopyrazole. What are the likely causes and how can I fix it?

A: Low conversion is a common scale-up hurdle. The root cause often lies in the choice of base, solvent, or temperature, which are intrinsically linked.

  • Causality—The Role of the Base and Solvent: The N-alkylation is a nucleophilic substitution where the pyrazole anion attacks the electrophilic carbon of the ethyl 2-bromopropanoate. The base's role is to deprotonate the pyrazole, generating the nucleophile. The reaction's success hinges on having a sufficient concentration of the pyrazole anion in solution.

    • Inadequate Base Strength/Solubility: A weak or poorly soluble base will not generate enough pyrazole anion, slowing the reaction. For example, potassium carbonate (K₂CO₃) is a common, cost-effective choice, but its solubility can be limited in solvents like acetone or acetonitrile, especially as the reaction proceeds and other salts are formed.

    • Solvent Polarity: The solvent must be able to dissolve the starting materials and facilitate the interaction between the pyrazole salt and the alkylating agent. Aprotic polar solvents like DMF or acetonitrile are generally effective.[5]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using K₂CO₃, consider switching to a stronger or more soluble base like cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH). While more expensive, Cs₂CO₃ is often highly effective due to its high solubility and the "cesium effect."

    • Consider Phase-Transfer Catalysis (PTC): This is an excellent strategy for scale-up.[5] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), ferries the pyrazole anion from the solid or aqueous phase (where the inorganic base resides) into the organic phase to react with the alkylating agent. This allows for the use of less polar, less expensive solvents like toluene and can accelerate the reaction even with common bases like solid KOH.[5]

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 50-60 °C) can significantly increase the reaction rate. However, this must be done with caution to avoid side reactions.

    • Add a Catalyst: Small amounts of potassium iodide (KI) can be added as a catalyst. The iodide ion can displace the bromide on the propanoate ester via the Finkelstein reaction, generating the more reactive ethyl 2-iodopropanoate in situ.[6]

Comparative Data: N-Alkylation Conditions
MethodBaseSolventCatalystTemperatureTypical YieldScale-Up Considerations
StandardK₂CO₃Acetonitrile/DMFNoneRT to 80°CGoodCost-effective; potential solubility and reaction time issues at scale.
PTCKOH (solid)TolueneTBABRT to 80°CExcellentHigh yields, mild conditions, avoids high-boiling polar solvents, excellent for scale-up.[5]
CesiumCs₂CO₃DMFNoneRTExcellentHigh cost, but very effective for difficult alkylations.
FinkelsteinK₂CO₃AcetoneKI (cat.)RefluxGood to ExcellentGood for accelerating reactions with bromo- or chloro-alkanes.[6]
Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_base Is the base strong/soluble enough? (e.g., K2CO3 in Toluene) start->check_base check_temp Is the reaction temperature too low? check_base->check_temp Yes sol_ptc Implement Phase-Transfer Catalysis (PTC) with TBAB and KOH/K2CO3. check_base->sol_ptc No check_mixing Is mixing adequate for the reactor scale? check_temp->check_mixing No sol_increase_temp Increase temperature cautiously (e.g., to 50-60°C). Monitor for impurities. check_temp->sol_increase_temp Yes sol_mixing Increase agitation speed. Check impeller design for the vessel. check_mixing->sol_mixing No end Problem Resolved check_mixing->end Yes sol_ptc->end sol_increase_temp->end sol_mixing->end

Caption: Decision tree for troubleshooting low conversion rates.

Issue 2: Formation of Impurities and Side Products

Q: My crude product contains significant impurities that are difficult to remove. What are they and how can I prevent their formation?

A: Impurity profiles can change dramatically upon scale-up. Common side products in this synthesis include dialkylated pyrazole, products from ester hydrolysis, and regioisomers if the starting pyrazole is unsymmetrical.

  • Causality—Reaction Conditions:

    • Over-alkylation: Using an excessive amount of the alkylating agent or running the reaction for too long can lead to the formation of a quaternary pyrazolium salt.

    • Ester Hydrolysis: If using a strong aqueous base (like NaOH or KOH solution) and elevated temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This complicates the work-up, as the product becomes water-soluble at high pH.

    • Elimination: Strong, non-nucleophilic bases at high temperatures can promote the elimination of HBr from ethyl 2-bromopropanoate to form ethyl acrylate, which can then undergo Michael addition with the pyrazole.

  • Preventative Measures:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the ethyl 2-bromopropanoate. Do not use a large excess. Monitor the reaction closely and stop it once the 4-iodopyrazole is consumed.

    • Base and Solvent Selection: To avoid hydrolysis, use an anhydrous base like K₂CO₃ or Cs₂CO₃ in an aprotic solvent. If using PTC with solid KOH, the low concentration of water minimizes hydrolysis.[5]

    • Temperature Control: Maintain the lowest effective temperature. Avoid prolonged heating once the reaction is complete.

    • Controlled Addition: For large-scale batches, add the alkylating agent or the base portion-wise or via a dropping funnel to maintain better control over the reaction temperature and concentration.

Scale-Up Protocol: Phase-Transfer Catalyzed N-Alkylation

This protocol is designed for robustness and scalability.

Materials:

  • 4-Iodo-1H-pyrazole (1.0 eq)

  • Ethyl 2-bromopropanoate (1.05 eq)

  • Potassium Carbonate (K₂CO₃), granular (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (5-10 L/kg of 4-iodopyrazole)

Procedure:

  • Reactor Setup: Charge the reactor with 4-iodo-1H-pyrazole, potassium carbonate, and tetrabutylammonium bromide.

  • Solvent Addition: Add toluene to the reactor. Begin agitation to ensure a well-stirred slurry.

  • Heating: Heat the mixture to 60-70 °C.

  • Reagent Addition: Slowly add the ethyl 2-bromopropanoate to the reactor over 1-2 hours. Monitor the internal temperature to ensure there is no uncontrolled exotherm.

  • Reaction Monitoring: Hold the batch at 60-70 °C. Monitor the reaction progress by UPLC or TLC (e.g., every 1-2 hours). The reaction is typically complete in 4-8 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the batch to 20-25 °C.

  • Work-up - Filtration: Filter the solid salts (potassium bromide and excess potassium carbonate). Wash the filter cake with toluene.

  • Work-up - Extraction: Transfer the combined toluene filtrate to a separatory funnel or a liquid-liquid extraction vessel. Wash the organic layer with water (2x) and then with brine (1x) to remove residual salts and TBAB.

  • Solvent Removal: Concentrate the toluene solution under reduced pressure to yield the crude product, which is often an oil.

  • Purification: The crude product may be of sufficient purity for the next step. If not, consider vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Safety Considerations for Scale-Up

Iodination Safety

If your synthesis involves an iodination step, extreme caution is required at scale.

Q: What are the primary safety risks associated with large-scale iodination and how should they be mitigated?

A: The main risks are the toxicity of iodine and the potential for runaway reactions.[7]

  • Toxicity: Iodine is toxic and volatile. Inhalation of vapors can cause severe respiratory irritation.[8]

  • Reactivity: Iodination reactions using oxidants (like hydrogen peroxide or nitric acid) can be highly exothermic.

Mitigation Protocol:

  • Containment: Always perform iodinations in a well-ventilated area, preferably within a closed system like a fume hood or a contained reactor.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large-scale operations, respiratory protection may be necessary.[8]

  • Quenching Station: Always have a quenching solution, such as aqueous sodium thiosulfate or sodium bisulfite, readily available to neutralize any spills and to treat the reaction mixture during work-up.[3][9]

  • Temperature Control: Use reactors with efficient cooling systems and add reagents slowly to control the reaction temperature.

  • Avoid Acidic Conditions: Low pH can increase the volatility of iodine. Maintain neutral or slightly basic conditions where possible.[3][4]

Safety Workflow: Large-Scale Iodination

G start Plan Large-Scale Iodination engineering Use Closed System Reactor in Ventilated Area start->engineering ppe Mandate Full PPE: Gloves, Goggles, Respirator start->ppe quench Prepare Sodium Thiosulfate Quench Solution start->quench thermal Implement Strict Thermal Controls start->thermal execute Execute Reaction engineering->execute ppe->execute quench->execute thermal->execute workup Controlled Quench & Work-up execute->workup waste Segregate & Treat Iodinated Waste workup->waste

Caption: Key safety pillars for scaling up iodination reactions.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (2020). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. Retrieved from [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.). Google Patents.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. Retrieved from [Link]

  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. Retrieved from [Link]

  • Electrosynthesis of 4-iodopyrazole and its derivatives. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of Ethyl 3-(1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate from N-Allyl-N′-benzylideneacetohydrazide and Ethyl 2-Bromo-2,2-difluoroacetate. (2022). ResearchGate. Retrieved from [Link]

  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. (2020). ACS Publications. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central, NIH. Retrieved from [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH. Retrieved from [Link]

  • WO2011064798A1 - Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

  • SDS- Iodine Solution - Safety Data Sheet. (n.d.). Scimed. Retrieved from [Link]

  • United States Patent. (2018). Googleapis.com. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. (2015). Justia Patents. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Pyrazole iodination. (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • SYNTHESIS OF DABIGATRAN. (2020). European Patent Office. Retrieved from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PubMed Central, NIH. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Pyrazole scaffolds are critical in medicinal chemistry, and mastering their functionalization is key to accelerating discovery.[1] This document provides field-proven insights, moving beyond simple procedural lists to explain the underlying chemical principles that govern reaction success.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial hurdles. For more complex issues, please consult the In-Depth Troubleshooting Guides.

Q1: My reaction shows no product formation, and I've only recovered my starting materials. What are the first things I should check?

A: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle.

  • Catalyst Inactivity: The most common culprit is an inactive catalyst. Ensure your Palladium(0) source, such as Pd(PPh₃)₄, has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be failing.[2]

  • Insufficient Degassing: Oxygen is detrimental to the active Pd(0) catalyst and promotes the homocoupling of your boronic acid partner.[2][3] Ensure your solvent and reaction mixture have been rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period (15-30 minutes).[1]

  • Base Incompatibility: The base is essential for activating the boronic acid to facilitate transmetalation.[4][5] Check that your base (e.g., Na₂CO₃, K₃PO₄) is anhydrous (if required by the protocol) and has been added in the correct stoichiometry. Its solubility in the reaction medium is also critical; a biphasic system (e.g., Toluene/Water) is often used to dissolve both organic substrates and the inorganic base.[1][2]

Q2: The reaction is sluggish, and I have a low yield with a significant amount of unreacted iodo-pyrazole. How can I drive the reaction to completion?

A: Low conversion suggests a slow or inhibited catalytic turnover.

  • Ligand Choice: Standard ligands like triphenylphosphine (in Pd(PPh₃)₄) may not be optimal for this electron-rich heterocyclic substrate. Nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.[6][7] Consider switching to more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote challenging couplings.[1][4][6]

  • Boronic Acid Quality: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition and protodeboronation (hydrolysis back to the arene).[2][7] Use a fresh, high-purity boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol or MIDA ester, which slowly releases the boronic acid under the reaction conditions.[2][8]

  • Temperature: If the reaction is proceeding slowly at a lower temperature (e.g., 80-90°C), a modest increase in temperature (e.g., to 100-110°C, solvent permitting) can increase the rate of reaction. However, be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.[9]

Q3: My main byproduct is the dehalogenated starting material, ethyl 2-(1H-pyrazol-1-yl)propanoate. What causes this and how can I prevent it?

A: The formation of the dehalogenated (or "proto-deiodinated") product is a known side reaction, particularly for aryl iodides.[2] It occurs when the oxidative addition product, LₙPd(Pyrazolyl)(I), undergoes reduction by a hydride source before transmetalation can occur.

  • Identify the Hydride Source: The hydride can originate from solvents (like alcohols), bases (like amines or hydroxides), or impurities.[2]

  • Change the Solvent/Base System: If using an alcohol or a solvent mixture containing water, ensure it is thoroughly deoxygenated. Consider switching to an aprotic solvent system like dioxane or toluene.[10] Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ is often preferred.

  • Switch the Halide: Studies have shown that for aminopyrazoles, bromo- and chloro-derivatives are less prone to dehalogenation than iodo-derivatives in Suzuki couplings.[11] If feasible, using the analogous bromo-pyrazole may suppress this side reaction.

In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Complete Reaction Failure

A stalled reaction requires a systematic evaluation of each component. This guide provides a logical workflow to identify the point of failure.

Workflow: Pinpointing the Cause of Reaction Failure

start Reaction Failed (No Product) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System start->check_catalyst check_conditions 3. Evaluate Reaction Conditions start->check_conditions solution Systematically Re-run with Verified Components check_reagents->solution sub_boronic Boronic Acid: - Fresh? Stable (Ester)? - Correct Equivalence? check_reagents->sub_boronic Check sub_base Base: - Anhydrous? - Correct Stoichiometry? check_reagents->sub_base Check check_catalyst->solution sub_catalyst Catalyst/Precatalyst: - Stored properly? - Weighed correctly? check_catalyst->sub_catalyst Check sub_ligand Ligand: - Air-stable? - Correct Pd:L ratio? check_catalyst->sub_ligand Check check_conditions->solution sub_degas Degassing: - Method sufficient? - Maintained inert atm? check_conditions->sub_degas Check sub_temp Temperature/Time: - Temp reached? - Sufficient duration? check_conditions->sub_temp Check

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Causality Behind Experimental Choices:

  • Catalyst System (The Engine): The choice of palladium source and ligand dictates the efficiency of the catalytic cycle. For heteroaromatic substrates like our pyrazole, the Lewis basic nitrogen atoms can coordinate to the palladium and act as a catalyst poison.[7] Using bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can promote the desired reductive elimination step and prevent catalyst inhibition. These ligands create a sterically hindered environment around the metal center, favoring the coupling of the two organic partners over catalyst deactivation pathways.

  • Base Selection (The Accelerator): The base's role is to form a boronate species ([Ar-B(OH)₃]⁻), which is more nucleophilic and competent for transmetalation to the palladium center.[4] The pKa and solubility of the base are critical.

    • K₃PO₄: A strong, yet generally non-nucleophilic base, effective in many systems.[10]

    • Cs₂CO₃: Highly soluble in organic solvents, often providing excellent results, but can be more basic.[9]

    • KF: A milder base, useful when base-sensitive functional groups (like the ethyl ester in our substrate) are present, as it minimizes the risk of hydrolysis.[4]

  • Solvent Choice (The Environment): The solvent must solubilize the reactants to some degree and be stable at the required temperature. A mixture of an aprotic organic solvent (dioxane, toluene, DME) with water is standard.[1] This biphasic system allows the inorganic base to dissolve in the aqueous layer while the organic substrates and catalyst reside in the organic layer, with the reaction occurring at the interface. For particularly challenging couplings, anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) can be highly effective.[7]

Guide 2: Mitigating Key Side Reactions

Understanding and controlling side reactions is crucial for maximizing yield and simplifying purification. The two most common culprits are dehalogenation and homocoupling.

The Suzuki Catalytic Cycle and Competing Side Reactions

pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)L₂(X) ox_add->pd_ii trans Transmetalation pd_ii->trans dehalo Dehalogenation pd_ii->dehalo [H⁻] source pd_ii_r2 R¹-Pd(II)L₂(R²) trans->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² (Desired Product) red_elim->product r1x R¹-I (Iodo-pyrazole) r1x->ox_add r2b R²-B(OH)₂ + Base r2b->trans homo Homocoupling r2b->homo O₂, Pd(II) dehalo_prod R¹-H (Side Product) dehalo->dehalo_prod homo_prod R²-R² (Side Product) homo->homo_prod

Caption: The Suzuki cycle with key side reaction pathways.

  • Dehalogenation: As shown in the diagram, this pathway intercepts the R¹-Pd(II)L₂(X) intermediate.

    • Mechanism: Instead of reacting with the boronate, the palladium complex reacts with a hydride source, leading to reductive elimination of R¹-H.[2]

    • Mitigation Strategy:

      • Use Anhydrous Solvents: Rigorously dry all solvents.

      • Avoid Hydride-Donating Reagents: Avoid alcoholic solvents or certain bases if this is a persistent issue.

      • Increase Boronic Acid Concentration: Using a slight excess of the boronic acid (e.g., 1.2 - 1.5 equivalents) can favor the desired transmetalation pathway kinetically.

  • Homocoupling of the Boronic Acid:

    • Mechanism: This side reaction is often mediated by Pd(II) species in the presence of oxygen. It can be a sign that the initial reduction of your Pd(II) precatalyst to Pd(0) is inefficient, or that oxygen is present in the reaction.[2][12]

    • Mitigation Strategy:

      • Rigorous Degassing: This is the most critical factor. Ensure the reaction is maintained under a positive pressure of inert gas throughout.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using highly efficient precatalysts (e.g., Buchwald G3/G4 precatalysts) that rapidly generate the active Pd(0) species can minimize the amount of free Pd(II) available for homocoupling.[2]

Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol %)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Argon or Nitrogen supply

Procedure:

  • To a Schlenk tube, add the iodo-pyrazole (e.g., 0.2 mmol, 1.0 equiv) and the arylboronic acid (0.24 mmol, 1.2 equiv).

  • Add the catalyst, Pd(PPh₃)₄ (0.01 mmol, 5 mol %), and the base, Na₂CO₃ (0.5 mmol, 2.5 equiv).

  • Add the solvent mixture of 1,4-dioxane (1.6 mL) and water (0.4 mL).

  • Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Place the sealed reaction vessel in a preheated oil bath at 90°C.[1]

  • Stir the reaction for 6-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Table 1: Recommended Screening Conditions for Optimization

If the general protocol fails or gives low yields, a systematic screen of parameters is recommended.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent (v/v) Temp (°C) Rationale
1 Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (4:1)100Standard Buchwald conditions for heteroaryl coupling.[1]
2 Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)100Alternative powerful ligand/base combination.[9]
3 Pd(PPh₃)₄ (5)-KF (3.0)DME/H₂O (3:1)90Milder base to protect the ester functionality.[1][4]
4 PEPPSI-IPr (3)-K₂CO₃ (2.5)DMF110NHC catalyst, often effective when phosphines fail.[2]
References
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • The Suzuki Reaction. Harvard University Department of Chemistry. [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Homocoupling byproduct in Suzuki reaction with oxygen. Reddit. [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts in Reactions Involving Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate and similar intermediates. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the purity of your compounds, a critical factor in drug development and fine chemical synthesis.

I. Frequently Asked Questions (FAQs): The "Why" and "How" of Palladium Removal

Q1: Why is the removal of residual palladium from my reaction mixture containing this compound so critical?

A1: Residual palladium, even at trace levels, can have significant downstream consequences. In the context of active pharmaceutical ingredient (API) synthesis, regulatory bodies have strict limits on elemental impurities (typically <10 µg/g) due to potential toxicological effects.[1] Furthermore, residual palladium can interfere with subsequent synthetic steps, acting as an unintended catalyst and leading to the formation of impurities.[2] For this compound, which is often a precursor in cross-coupling reactions like Suzuki, Heck, and Sonogashira, incomplete palladium removal can compromise the integrity and safety of the final product.[3][4]

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common and effective methods can be broadly categorized as follows:

  • Adsorption: This involves the use of solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include activated carbon, silica-based scavengers, and functionalized polymers.[5][6][7][8]

  • Precipitation/Crystallization: In some cases, changing the solvent system or adding a specific reagent can cause the palladium species to precipitate out of the solution, allowing for its removal by filtration.[9] Crystallization of the desired product can also leave palladium impurities behind in the mother liquor.[10]

  • Solvent Extraction: This technique relies on the differential solubility of the palladium catalyst and the product in two immiscible liquid phases. While less common as a primary method, it can be a useful step in a multi-stage purification process.[9]

  • Chromatography: Column chromatography is a highly effective method for separating the product from the palladium catalyst and other impurities.[9] However, it may not always be practical or cost-effective for large-scale production.

Q3: What factors should I consider when choosing a palladium removal method?

A3: The optimal method depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium will influence its reactivity and affinity for different scavengers.[5]

  • The properties of your product: The solubility and stability of this compound in different solvents will dictate the feasible purification techniques.

  • The scale of your reaction: A method that is suitable for a small-scale laboratory experiment may not be scalable for pilot plant or manufacturing batches.[10]

  • Cost and time constraints: Some methods are more expensive or time-consuming than others.

  • The required level of purity: The stringency of the final product specifications will determine the necessary rigor of the purification process.

II. Troubleshooting Guides: From Common Issues to Advanced Solutions

This section addresses specific challenges you might encounter during the purification of this compound and offers actionable solutions.

Scenario 1: High Levels of Palladium Remain After Initial Work-up

Q: I've performed a standard aqueous work-up and filtration, but my product is still contaminated with a significant amount of palladium. What are my next steps?

A: A simple filtration is often insufficient to remove finely dispersed or soluble palladium species.[9] Here’s a systematic approach to tackle this issue:

Step 1: Characterize the Palladium Species (If Possible) Understanding the nature of the residual palladium can guide your choice of scavenger. While not always feasible, techniques like NMR or a simple colorimetric spot test can sometimes provide clues about the palladium's oxidation state.

Step 2: Implement a Scavenging Protocol Metal scavengers are materials designed to selectively bind to and remove metal impurities.[2]

  • Activated Carbon: This is a cost-effective and often highly effective option for removing palladium.[6][7] However, it can sometimes adsorb the product, leading to yield loss. It's crucial to perform a small-scale trial to optimize the amount of carbon and the treatment time.

    • Protocol for Activated Carbon Treatment:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

      • Add activated carbon (typically 5-10 wt% relative to the crude product).

      • Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.[10]

      • Filter the mixture through a pad of Celite® to remove the activated carbon.

      • Wash the filter cake with fresh solvent to recover any adsorbed product.

      • Concentrate the filtrate and analyze for residual palladium.

  • Silica-Based Scavengers: These are highly selective and efficient scavengers with functional groups that chelate palladium.[11] Thiol-functionalized silica is particularly effective for a wide range of palladium species.[11]

    • Protocol for Silica-Based Scavenger Treatment:

      • Dissolve the crude product in an appropriate solvent.

      • Add the silica-based scavenger (the amount will depend on the scavenger's capacity and the estimated amount of residual palladium; consult the manufacturer's guidelines).

      • Stir the mixture at room temperature or as recommended by the supplier for a specified period (typically 1-24 hours).

      • Filter off the scavenger.

      • Wash the scavenger with fresh solvent.

      • Concentrate the filtrate and analyze for palladium content.

Step 3: Consider a Polishing Step with Column Chromatography If scavenging alone does not reduce the palladium to the desired level, column chromatography over silica gel is a reliable final purification step.[9]

Scenario 2: Product Loss During Palladium Removal

Q: I'm successfully removing the palladium with activated carbon, but I'm also losing a significant amount of my this compound. How can I minimize this loss?

A: Product loss during activated carbon treatment is a common issue.[5] Here are some strategies to mitigate this:

  • Optimize the Amount of Activated Carbon: Use the minimum amount of carbon necessary to achieve the desired level of palladium removal. Start with a smaller quantity (e.g., 2-3 wt%) and gradually increase it if needed.

  • Screen Different Types of Activated Carbon: Not all activated carbons are the same. They vary in surface area, pore size, and surface chemistry. Testing a few different grades may reveal one that has a lower affinity for your product.

  • Adjust the Solvent: The polarity of the solvent can influence the adsorption of your product onto the carbon. Experimenting with different solvents may help to reduce product loss.

  • Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with several portions of fresh solvent to recover as much of the adsorbed product as possible.

  • Consider Alternative Scavengers: If product loss remains a significant issue, switching to a more selective scavenger, such as a functionalized silica or polymer, may be the best solution.[11][12]

III. Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) initial_workup Initial Work-up (Aqueous Wash, Filtration) start->initial_workup analyze_pd Analyze for Residual Pd (e.g., ICP-MS) initial_workup->analyze_pd pd_acceptable Pd Level Acceptable? analyze_pd->pd_acceptable scavenging Select Scavenging Method pd_acceptable->scavenging No final_product Pure Product pd_acceptable->final_product Yes activated_carbon Activated Carbon Treatment scavenging->activated_carbon silica_scavenger Silica-Based Scavenger scavenging->silica_scavenger polymer_scavenger Polymer-Based Scavenger scavenging->polymer_scavenger optimize_scavenging Optimize Scavenging Conditions (Amount, Time, Temperature) activated_carbon->optimize_scavenging silica_scavenger->optimize_scavenging polymer_scavenger->optimize_scavenging analyze_pd_2 Analyze for Residual Pd optimize_scavenging->analyze_pd_2 pd_acceptable_2 Pd Level Acceptable? analyze_pd_2->pd_acceptable_2 chromatography Column Chromatography pd_acceptable_2->chromatography No pd_acceptable_2->final_product Yes chromatography->final_product

Caption: Decision workflow for palladium catalyst removal.

IV. Data at a Glance: Comparing Palladium Scavengers

The following table provides a comparative overview of common palladium scavengers.

Scavenger TypeFunctional Group(s)Typical Binding CapacityAdvantagesDisadvantages
Activated Carbon N/A (Adsorption)VariableLow cost, effective for many Pd species.[6][7]Can adsorb product, leading to yield loss.[5]
Silica-Based Thiol, Amine, Thiourea0.5 - 1.5 mmol/gHigh selectivity, minimal product loss.[4][11]Higher cost than activated carbon.
Polymer-Based Trimercaptotriazine (TMT)>0.5 mmol/gRobust, low swelling, suitable for various solvents.[12]Can be more expensive than other options.

V. In Conclusion: A Pathway to Purity

The successful removal of palladium catalysts from reactions involving this compound is a critical step in ensuring the quality and safety of your final products. By understanding the principles behind different removal techniques, systematically troubleshooting common issues, and selecting the appropriate method for your specific needs, you can confidently achieve the desired level of purity in your research and development endeavors.

VI. References

  • Technical Support Center: Troubleshooting Palladium Catalyst Removal After Cross-Coupling - Benchchem.

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.

  • Metal scavengers for organic purification - Biotage.

  • How can i remove palladium Pd catalyst easily? - ResearchGate.

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.

  • Palladium catalyst recovery using scavenger resin - SpinChem.

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.

  • (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - ResearchGate.

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem.

  • Palladium Detection for API Purification - Arbor Assays.

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate.

Sources

Technical Support Center: Characterization of Impurities in Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the characterization of impurities in ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. As a Senior Application Scientist, this guide is structured to address practical challenges encountered during synthesis, purification, and analysis, ensuring scientific integrity and providing actionable solutions.

I. Understanding the Synthetic Landscape and Potential Impurities

The impurity profile of this compound is intrinsically linked to its synthetic route. Two primary pathways are commonly employed, each with a characteristic set of potential impurities.

A. Synthetic Route 1: N-Alkylation of 4-Iodopyrazole

This route involves the reaction of 4-iodo-1H-pyrazole with ethyl 2-bromopropanoate in the presence of a base.

4-Iodopyrazole 4-Iodopyrazole Reaction Reaction 4-Iodopyrazole->Reaction Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Product This compound Reaction->Product Major Product Regioisomeric_Impurity Ethyl 2-(4-iodo-1H-pyrazol-2-yl)propanoate Reaction->Regioisomeric_Impurity Key Impurity

Caption: Synthetic Route 1: N-Alkylation of 4-Iodopyrazole.

B. Synthetic Route 2: Iodination of Ethyl 2-(1H-pyrazol-1-yl)propanoate

This pathway begins with the N-alkylation of pyrazole, followed by iodination of the resulting ethyl 2-(1H-pyrazol-1-yl)propanoate.

Pyrazole Pyrazole N-Alkylation N-Alkylation Pyrazole->N-Alkylation Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->N-Alkylation Intermediate Ethyl 2-(1H-pyrazol-1-yl)propanoate N-Alkylation->Intermediate Iodination Iodination Intermediate->Iodination Iodinating_Agent Iodinating Agent (e.g., NIS, I2/oxidant) Iodinating_Agent->Iodination Product This compound Iodination->Product Di-iodo_Impurity Di-iodinated Impurities Iodination->Di-iodo_Impurity Potential Impurity

Caption: Synthetic Route 2: Iodination of Ethyl 2-(1H-pyrazol-1-yl)propanoate.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound.

A. Chromatographic Issues (HPLC/GC)

Q1: I am observing a closely eluting or co-eluting peak with my main product peak in HPLC. How can I resolve this?

A1: This is a common issue, often due to the presence of the regioisomeric impurity, ethyl 2-(4-iodo-1H-pyrazol-2-yl)propanoate, especially if you are using Synthetic Route 1.

  • Underlying Cause: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of both N1 and N2 alkylated products.[1] The polarity of these isomers is often very similar, making them difficult to separate.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve resolution.

      • Solvent Type: If using acetonitrile, try substituting with methanol or a combination of both. The different solvent selectivity can alter the retention behavior of the isomers.

      • Additives: The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and potentially enhance resolution for basic compounds.[2]

    • Column Selection:

      • Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivities for aromatic and heterocyclic compounds.

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) and a longer length will increase efficiency and improve resolution.

    • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can affect resolution. Experiment with temperatures between 25°C and 40°C.

Q2: I see a new peak appearing in my chromatogram over time, especially in my standard solutions. What could be the cause?

A2: This could be indicative of the degradation of your compound. The ester functionality in this compound is susceptible to hydrolysis.

  • Potential Degradant: The most likely degradation product is 2-(4-iodo-1H-pyrazol-1-yl)propanoic acid.

  • Confirmation:

    • LC-MS Analysis: Analyze the sample by LC-MS. The mass of the new peak should correspond to the hydrolyzed product (loss of the ethyl group, -28 Da).

    • Forced Degradation Study: Intentionally degrade a sample of your pure compound by treating it with a mild acid or base and analyze the resulting mixture. If the new peak in your original sample matches the retention time of the intentionally generated degradation product, it confirms its identity.

  • Prevention:

    • Prepare standards fresh daily.

    • Store stock solutions in a refrigerator or freezer.

    • Use a buffered mobile phase if hydrolytic degradation is a significant issue during analysis.

Q3: My GC-MS analysis shows multiple peaks even though my sample is pure by HPLC. Why is this happening?

A3: Thermal degradation in the hot GC inlet is a likely cause. N-alkylated pyrazoles can be thermally labile. Additionally, the presence of regioisomers may be more apparent in GC than in some HPLC methods.

  • Troubleshooting:

    • Lower Inlet Temperature: Gradually decrease the temperature of the GC inlet to the lowest possible temperature that still allows for efficient volatilization of your analyte.

    • Derivatization: If thermal degradation is unavoidable, consider derivatizing your compound to a more thermally stable analogue before GC analysis.

    • Use a More Inert Liner: A deactivated or base-deactivated liner in the GC inlet can minimize on-column degradation.

    • Confirm with LC-MS: Rely on LC-MS for molecular weight confirmation to avoid ambiguity from thermal fragmentation in the GC.

B. Spectroscopic Characterization (NMR/MS)

Q1: How can I differentiate between the N1 and N2 regioisomers of this compound using ¹H NMR?

A1: Distinguishing between the N1 and N2 isomers can be challenging but is achievable through careful analysis of the ¹H NMR spectrum, particularly with the aid of 2D NMR techniques.

  • Chemical Shift Differences: The chemical shifts of the pyrazole ring protons (H3 and H5) will be different for the two isomers due to the different electronic environments. The proton on the carbon adjacent to the N-alkylated nitrogen is typically more deshielded.

  • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the most definitive method. An NOE correlation between the protons of the ethyl propanoate group (specifically the CH proton) and one of the pyrazole ring protons will confirm the proximity of these groups and thus identify the N1 isomer. The absence of such a correlation would suggest the N2 isomer.[3]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers. Computational predictions or comparison with known standards can aid in assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Compounds

CompoundProton/CarbonPredicted Chemical Shift (ppm)Notes
This compound Pyrazole H3~7.5-7.7Singlet
Pyrazole H5~7.8-8.0Singlet
CH (propanoate)~5.0-5.2Quartet
CH₂ (ethyl)~4.1-4.3Quartet
CH₃ (propanoate)~1.6-1.8Doublet
CH₃ (ethyl)~1.2-1.4Triplet
Pyrazole C3~140-142
Pyrazole C4~60-65Carbon bearing iodine
Pyrazole C5~130-132
Ethyl 2-(4-iodo-1H-pyrazol-2-yl)propanoate (Regioisomer) Pyrazole H3/H5Different from N1 isomerTwo singlets
CH (propanoate)Different from N1 isomerQuartet
Pyrazole C3/C5Different from N1 isomer
2-(4-iodo-1H-pyrazol-1-yl)propanoic acid (Hydrolysis Product) COOH~11-13Broad singlet
Other shiftsSimilar to parent ester
Ethyl 2-(3,4-diiodo-1H-pyrazol-1-yl)propanoate (Di-iodo Impurity) Pyrazole H5~7.9-8.1Singlet
Pyrazole C3/C4Carbons bearing iodine

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Q2: What are the expected fragmentation patterns in the mass spectrum for this compound?

A2: Electron ionization (EI) mass spectrometry will likely show characteristic fragmentation patterns that can help in identifying the parent compound and its impurities.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound.

  • Loss of the Ethyl Ester Group: A common fragmentation pathway is the loss of the ethoxy group (-OC₂H₅, -45 Da) or the entire ethyl ester group (-COOC₂H₅, -73 Da).

  • Cleavage of the Propanoate Side Chain: Cleavage at the bond between the pyrazole nitrogen and the propanoate chiral carbon can occur.

  • Iodine Isotope Pattern: While iodine is monoisotopic, its presence is often indicated by a large mass defect.

  • Regioisomer Fragmentation: The fragmentation patterns of the N1 and N2 isomers may be very similar, making differentiation by MS alone difficult. Chromatographic separation is crucial.

Parent_Ion [M]+ Loss_OEt [M - 45]+ Parent_Ion->Loss_OEt - OC2H5 Loss_COOEt [M - 73]+ Parent_Ion->Loss_COOEt - COOC2H5 Pyrazole_Fragment [C3H2IN2]+ Parent_Ion->Pyrazole_Fragment - CH(CH3)COOEt

Caption: Plausible Mass Spectrometry Fragmentation Pathways.

C. Synthetic Process-Related Impurities

Q1: I am using Synthetic Route 2 and I see a peak with a mass that is 126 Da higher than my product. What could this be?

A1: This is likely a di-iodinated impurity, where a second iodine atom has been added to the pyrazole ring.

  • Cause: During the electrophilic iodination step, if the reaction conditions are too harsh (e.g., excess iodinating agent, high temperature), over-iodination can occur.[4] The pyrazole ring is activated towards electrophilic substitution, and after the first iodination, the ring may still be sufficiently reactive for a second iodination to occur.

  • Identification: The mass difference of 126 Da corresponds to the addition of another iodine atom and the loss of a hydrogen atom.

  • Prevention:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents.

    • Temperature: Perform the reaction at a lower temperature to reduce the rate of the second iodination.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize the formation of the di-iodo product.

Q2: My final product contains residual starting material (4-iodopyrazole or ethyl 2-(1H-pyrazol-1-yl)propanoate). How can I improve the conversion?

A2: Incomplete conversion is a common issue that can often be resolved by optimizing the reaction conditions.

  • For N-Alkylation (Route 1):

    • Base: Ensure the base is strong enough and used in sufficient quantity (at least 1.5-2.0 equivalents) to deprotonate the pyrazole. Anhydrous conditions are often preferred.

    • Temperature: Gently heating the reaction mixture may improve the reaction rate.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically effective.

  • For Iodination (Route 2):

    • Activating Agent: If using molecular iodine (I₂), an oxidizing agent is often required to generate the more electrophilic iodine species.

    • Iodinating Agent: Consider using a more reactive iodinating agent like N-iodosuccinimide (NIS).[5]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time.

III. Experimental Protocols

A. General HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

This is a starting point and should be optimized for your specific system and impurity profile.

B. Sample Preparation for NMR
  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved before acquiring the spectrum.

IV. References

  • Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Benchchem.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences.

  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.

  • Buy Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate (EVT-3368475). EvitaChem.

  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research.

  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, Seriya Khimicheskikh Nauk.

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate.

  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Iodination of Pyrazoles via I2/NaI or I2/CAN[6]. ResearchGate.

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate.

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry.

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.

  • impact of reaction conditions on the formation of di-iodinated impurities. Benchchem.

  • Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library.

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

  • Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. ResearchGate.

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.

  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Benchchem.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to.

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.

  • Development of Stability Indicating Reverse Phase HPLC Method for Aripiprazole from Solid Dosage form. International Journal of Pharmaceutical Sciences and Nanotechnology.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

  • Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. Future Journal of Pharmaceutical Sciences.

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate.

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar.

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Mexican Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This guide provides a comparative analysis of the potential biological activities of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate derivatives. While this specific series represents a targeted area of chemical space, its therapeutic potential can be inferred and compared by examining structurally related analogs. We will explore the anticancer, anti-inflammatory, and antimicrobial activities of relevant pyrazole derivatives, supported by experimental data from peer-reviewed literature. Detailed protocols for key biological assays are provided to ensure methodological transparency and reproducibility. Furthermore, we dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering a predictive framework for future drug design endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This unique arrangement imparts a specific set of electronic and steric properties that make the pyrazole ring an exceptional pharmacophore for interacting with a wide range of biological targets.[3][4] The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the analgesic Metamizole, has cemented its importance in modern drug development.[1][5]

The biological activity of a pyrazole derivative is not inherent to the core ring alone; it is exquisitely controlled by the nature and position of its substituents. This guide focuses on a scaffold characterized by two key modifications:

  • An Iodine Atom at the 4-Position: Halogenation is a powerful tool in medicinal chemistry. The iodine atom at the C4 position is particularly noteworthy for its ability to form strong halogen bonds—a type of non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein.[6] This feature has led to 4-iodopyrazoles being described as potential "magic bullets" for biochemical structure determination and targeted drug design.[6]

  • An Ethyl Propanoate Group at the N1-Position: The N1-substituent plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic profile. The ethyl propanoate moiety introduces an ester functional group, which can influence solubility, membrane permeability, and potentially act as a prodrug that is hydrolyzed in vivo to a more active carboxylic acid form.

By comparing data from analogous compounds, this guide aims to build a strong rationale for the synthesis and evaluation of novel this compound derivatives as potential therapeutic agents.

Comparative Analysis of Biological Activities

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of microtubule polymerization.[7][8] The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.

Comparative Data:

The following table summarizes the cytotoxic activity (IC₅₀ values) of several representative pyrazole derivatives from the literature, providing a benchmark for the potential efficacy of the target compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
A novel 1,3,5-trisubstituted pyrazole (Compound 5b )K562 (Leukemia)0.021[8]
A novel 1,3,5-trisubstituted pyrazole (Compound 5b )A549 (Lung)0.69[8]
A novel 1,3,5-trisubstituted pyrazole (Compound 5b )MCF-7 (Breast)>40[8]
Pyrazole Derivative (11c )HL60 (Leukemia)4.09[9]
Pyrazole Derivative (11c )HCT116 (Colon)5.86[9]
Pyrazole Derivative (11c )A549 (Lung)9.41[9]
Pyrazole-based Triarylmethane (157 )HTC-116 (Colon)1.51[10]
Pyrazole-based Triarylmethane (158 )MCF-7 (Breast)7.68[10]

Field Insights: The data indicates that substitutions on the pyrazole ring are critical for both potency and selectivity. For example, compound 5b shows remarkable potency against leukemia and lung cancer cells but is inactive against a breast cancer line, highlighting a selective mechanism of action.[8] The ability of some derivatives to overcome p53 mutation-related drug resistance further underscores their therapeutic potential.[9]

Anti-inflammatory Activity

The most prominent success of pyrazole derivatives is in the treatment of inflammation.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this scaffold, with the primary mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[1][5] By selectively inhibiting COX-2, drugs like Celecoxib reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5]

Comparative Data:

Compound/DerivativeTargetActivity MetricValueReference
CelecoxibCOX-2Kᵢ0.04 µM[5]
Pyrazole-thiazole hybridCOX-2IC₅₀0.03 µM[5]
Pyrazole-thiazole hybrid5-LOXIC₅₀0.12 µM[5]
3,5-diarylpyrazole (2023 Study)COX-2IC₅₀0.01 µM[5]
Pyrazole-chalcone derivativeCOX-2In-silico predictionSelective Inhibitor[11]

Field Insights: The development of dual COX-2/5-LOX inhibitors is a promising strategy, as it targets two synergistic inflammatory pathways.[5] The ethyl propanoate side chain in our target scaffold could be hydrolyzed in vivo to a carboxylic acid, a common feature in many NSAIDs that facilitates binding to the active site of COX enzymes. This suggests a strong rationale for evaluating these derivatives as next-generation anti-inflammatory agents.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[12] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[13][14][15]

Comparative Data:

The table below presents the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against representative microbial strains.

Compound/DerivativeMicroorganismStrain TypeMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide (21a )Staphylococcus aureusGram-positive62.5[12]
Pyrazole-1-carbothiohydrazide (21a )Candida albicansFungus2.9 - 7.8[12]
Pyrazoline Derivative (9 )Staphylococcus aureus (MDR)Gram-positive4[15]
Pyrazoline Derivative (9 )Enterococcus faecalisGram-positive4[15]
Ethyl 3-(2-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate (3b )Staphylococcus aureusGram-positive1.25 µmol/mL[16]

Field Insights: The potent activity of some derivatives against multi-drug resistant (MDR) strains is particularly significant.[15] The data for compound 3b , an ethyl propanoate derivative, is highly relevant and demonstrates that this class of compounds can exhibit strong antibacterial activity.[16] The mechanism of action can vary, but some derivatives are known to inhibit essential enzymes like DNA gyrase.[16]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrazole derivatives is highly dependent on the electronic and steric properties of their substituents. A careful analysis of the available data allows for the formulation of key SAR principles.

SAR_Diagram core This compound Scaffold sub1 N1-Propanoate Side Chain - Influences solubility & pharmacokinetics - Potential prodrug (hydrolysis to acid) - Can interact with Arg/Lys residues core->sub1 Modulates PK/PD sub2 C4-Iodo Group - Potent halogen bond donor - Enhances binding affinity/selectivity - Increases lipophilicity core->sub2 Enhances Binding sub3 C3/C5-Aryl/Alkyl Groups - Critical for activity (e.g., anticancer, COX-2) - Fills hydrophobic pockets in target proteins - Determines selectivity profile core->sub3 Determines Potency act2 Anti-inflammatory (COX-2) sub1->act2 Key for COX binding act1 Anticancer Activity sub2->act1 Improves target engagement act3 Antimicrobial Activity sub2->act3 sub3->act1 sub3->act2 e.g., Diarylpyrazoles

Caption: Structure-Activity Relationship (SAR) for the pyrazole scaffold.

Expert Interpretation:

  • N1-Propanoate Chain: The ester group increases lipophilicity compared to a free acid, which can improve cell membrane penetration. In vivo, esterases can cleave the ethyl group, revealing a carboxylic acid. This is a classic prodrug strategy, particularly relevant for NSAIDs where the acidic moiety often forms a key salt bridge with an arginine residue in the COX enzyme active site.

  • C4-Iodo Group: The large, polarizable iodine atom is an excellent halogen bond donor. This allows it to interact favorably with electron-dense atoms like oxygen or sulfur in a protein's binding pocket, providing an additional anchor point that can significantly boost potency.[6]

  • C3/C5 Substituents: As seen in the anticancer and anti-inflammatory data, the groups at the C3 and C5 positions are paramount.[5][8] Bulky, hydrophobic groups (like aryl rings) often occupy hydrophobic pockets in enzymes or receptors, dictating the compound's selectivity and overall efficacy. For COX-2 inhibitors, a sulfonamide or similar group on one of the aryl rings at C5 is a classic feature for achieving selectivity.[5]

Key Experimental Protocols

To ensure scientific rigor and facilitate the validation of findings, detailed experimental protocols are essential.

Protocol 1: MTT Assay for In-Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding Seed cancer cells (5,000-10,000 cells/well) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of pyrazole derivatives. Include vehicle (DMSO) and positive controls. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 2-4h for formazan formation. B->C D 4. Solubilization Add DMSO or solubilization buffer to dissolve purple formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values using dose-response curves. E->F

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the pyrazole derivatives. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic phase of growth. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be wide enough to encompass the expected MIC.

  • Inoculation: Add the adjusted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

This comparative guide synthesizes evidence from the scientific literature to build a compelling case for the therapeutic potential of this compound derivatives. By analyzing structurally related compounds, we project that this scaffold is a promising candidate for developing novel agents with potent anticancer, anti-inflammatory, and antimicrobial properties .

The key structural features—a halogen bond-donating iodine atom and a pharmacokinetically favorable ethyl propanoate side chain—provide a strong foundation for targeted drug design. The next logical steps involve the chemical synthesis of a focused library of these derivatives followed by rigorous biological evaluation using the standardized protocols outlined herein. Future research should also focus on elucidating the precise mechanisms of action and conducting in vivo efficacy and safety studies to translate these promising chemical scaffolds into next-generation therapeutics.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold. (2022).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed.
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed Central.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.).

Sources

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-Pyrazole Propanoates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical agents, the pyrazole scaffold is a cornerstone. Its derivatives are integral to a multitude of clinically significant molecules. The functionalization of the pyrazole ring at the C4-position via palladium-catalyzed cross-coupling reactions is a critical strategy for generating molecular diversity and accessing novel chemical entities. A common synthetic choice revolves around the selection of the halide at the C4-position, typically iodine or bromine, which serves as the linchpin for these transformations. This guide provides an in-depth, objective comparison of the reactivity of 4-iodo- and 4-bromo-pyrazole propanoates, supported by experimental data and mechanistic insights, to inform rational substrate selection and reaction optimization.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—commences with the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] This step, often rate-determining, involves the cleavage of the carbon-halogen (C-X) bond.[3] The facility of this cleavage is directly related to the carbon-halogen bond dissociation energy (BDE). The established trend for aryl halides dictates that the BDE follows the order C-Cl > C-Br > C-I.[4][5] Consequently, the reactivity in oxidative addition is expected to follow the inverse trend: Ar-I > Ar-Br > Ar-Cl.[6] This fundamental principle suggests that 4-iodopyrazole derivatives should, in theory, exhibit greater reactivity than their 4-bromo counterparts. However, as we will explore, practical experimental outcomes can present a more nuanced picture.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a robust method for forging C-C bonds.[7] When comparing 4-iodo- and 4-bromo-pyrazole propanoates in this context, the superior reactivity of the C-I bond generally holds true, leading to faster reaction times and higher yields under milder conditions. 4-Iodopyrazole is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryHalopyrazole SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
1Ethyl 3-(4-iodopyrazol-1-yl)propanoate (hypothetical)Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100°C, 12h~85-95[8]
2Ethyl 3-(4-bromopyrazol-1-yl)propanoate (hypothetical)Phenylboronic acidPd(OAc)₂/XPhos, K₂CO₃Dioxane/H₂O, 100°C, 24h~70-85[9]

The higher reactivity of the 4-iodo derivative allows for the use of less active, but often more convenient, catalyst systems like Pd(PPh₃)₄. In contrast, the less reactive 4-bromo analog may necessitate more sophisticated and electron-rich phosphine ligands, such as XPhos, to achieve comparable yields.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Halopyrazole Propanoate (1.0 eq) - Boronic Acid (1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst/Ligand solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent purge Purge with Inert Gas (Ar/N₂) solvent->purge heat Heat to 80-100 °C purge->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Alkynylation of the Pyrazole Core

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another cornerstone of C-C bond formation.[10] Similar to the Suzuki coupling, the reactivity trend generally favors the 4-iodo-pyrazole propanoate. The weaker C-I bond facilitates the initial oxidative addition to the palladium catalyst, often resulting in higher efficiency.[11]

While direct comparative data for the propanoates is scarce, studies on related halopyrazoles consistently demonstrate that aryl iodides are more reactive substrates than aryl bromides in Sonogashira couplings.[12][13]

Table 2: Expected Outcomes in Sonogashira Coupling

EntryHalopyrazole SubstrateCoupling PartnerCatalyst SystemConditionsExpected Outcome
1Ethyl 3-(4-iodopyrazol-1-yl)propanoatePhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, rt to 50°CHigh yield, shorter reaction time
2Ethyl 3-(4-bromopyrazol-1-yl)propanoatePhenylacetylenePd(OAc)₂/XPhos, CuI, Et₃NMeCN, 100°CModerate to good yield, longer reaction time/higher temp

Note: This table is based on general principles and data from related halopyrazole systems.[4][11]

The 4-iodo derivative can often be coupled under milder conditions, sometimes even at room temperature, whereas the 4-bromo analog typically requires elevated temperatures and more robust catalytic systems to achieve satisfactory conversion.

Catalytic Cycles of the Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd Transmetalation (from Cu cycle) alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product Product Formation cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->cu_x Transmetalation (to Pd cycle)

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: A Surprising Turn of Events

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.[14] Intuitively, one would expect the 4-iodopyrazole propanoate to be the more reactive partner. However, a detailed study by Usami et al. on the C4-amination of 4-halo-1H-1-tritylpyrazoles revealed a fascinating and counterintuitive reactivity pattern.[2][15]

In palladium-catalyzed reactions with amines that lack a β-hydrogen (e.g., piperidine, morpholine), the 4-bromo-1-tritylpyrazole was found to be more effective than the 4-iodo analog .[2] This unexpected result suggests that in this specific system, factors other than the C-X bond strength, such as catalyst inhibition or competing reaction pathways, may play a dominant role.

Conversely, for copper(I) iodide-mediated C-N coupling reactions with alkylamines that possess a β-hydrogen , the 4-iodo-1-tritylpyrazole proved to be the more effective substrate .[2]

Table 3: Experimental Data from Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles

Halide (X) in SubstrateCatalystAmineYield of 2a (%)
BrPd(dba)₂ / tBuDavePhosPiperidine60
IPd(dba)₂ / tBuDavePhosPiperidine37
BrCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinePiperidine21
ICuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinePiperidine21

Data adapted from Usami, Y. et al. Molecules 2020 , 25(20), 4634.[2]

These findings underscore the critical importance of empirical validation, as the choice of catalyst system (Pd vs. Cu) can invert the relative reactivity of the 4-bromo and 4-iodo substrates depending on the nature of the amine coupling partner. While this data is for N-tritylpyrazoles, it provides a crucial cautionary tale against over-relying on general reactivity principles for the N-propanoate analogs.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol based on the more effective palladium-catalyzed amination of the 4-bromo analog as reported by Usami et al.[2]

  • To a microwave vial, add:

    • 4-Bromo-1-tritylpyrazole (1.0 eq)

    • tBuDavePhos (20 mol%)

    • Pd(dba)₂ (10 mol%)

    • Potassium t-butoxide (2.0 eq)

  • Add the solvent (e.g., xylene).

  • Add the amine (e.g., piperidine, 2.0 eq).

  • Seal the vial and heat in a microwave reactor at 160°C for 10 minutes.

  • Cool the reaction mixture and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between 4-iodo- and 4-bromo-pyrazole propanoates as substrates for cross-coupling reactions is not always straightforward and is highly dependent on the specific transformation being performed.

  • For Suzuki-Miyaura and Sonogashira C-C bond-forming reactions , the 4-iodo-pyrazole propanoate is generally the superior substrate . Its lower C-I bond dissociation energy facilitates the rate-limiting oxidative addition step, allowing for milder reaction conditions, shorter reaction times, and often higher yields.

  • For Buchwald-Hartwig C-N bond-forming reactions , the choice is more nuanced and depends critically on the catalytic system and the amine coupling partner. Based on data from analogous systems, the 4-bromo-pyrazole propanoate may be the substrate of choice for palladium-catalyzed aminations with amines lacking β-hydrogens . Conversely, the 4-iodo-pyrazole propanoate may be preferred for copper-catalyzed couplings with primary alkylamines .

Final Recommendation: While theoretical principles provide a valuable starting point, the unexpected findings in the Buchwald-Hartwig amination highlight the necessity of empirical screening and optimization for any new substrate combination. Researchers should consider the cost and availability of the starting materials alongside the reactivity profiles outlined in this guide to make the most informed decision for their specific synthetic goals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • de Vleeschouwer, F., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2764-2811. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed C–C and C–X bond-forming reactions using aryl chlorides. Chemical Reviews, 104(6), 3079-3159.
  • Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(21), 7858-7865. [Link]

  • Kjaer, K., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Abd-El-Aziz, A. S., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 28(15), 5789. [Link]

  • da Silva, A. B., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 8(3), 1339-1349. [Link]

  • Voitekhovitch, S. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Jutand, A., & Maes, B. U. W. (2007). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions, (46), 5349-5358.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1899-1913. [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6394-6407. [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Lee, J.-W., et al. (2020). Palladium-catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal-Organic Framework Co(4,4'-bipyrazolate). Chemical Communications, 56(8), 1195-1198. [Link]

  • Gregor, I., et al. (2020). Kinetics of Palladium(0)‐Allyl Interactions in the Tsuji‐Trost Reaction, derived from Single‐Molecule Fluorescence Microscopy. ChemCatChem, 12(10), 2630-2637. [Link]

  • Britannica. (n.d.). Bond strength | chemistry. [Link]

  • ResearchGate. (2014). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. [Link]

  • ResearchGate. (n.d.). Synthesized palladium oxidative addition complexes 7, mimics of A For synthetic details see Supplementary Information (Supplementary Note 1). [Link]

  • ResearchGate. (2019). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • Neufeldt, S. R., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, e202402282. [Link]

  • ResearchGate. (2014). An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]

  • ResearchGate. (2023). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]

  • ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of Pd-catalyst and 100 equivalent of boronic ester 9/10. [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and an arylboronic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Agrochemicals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the discovery of novel agrochemicals.[1] Its unique structural and electronic properties have led to the development of numerous commercial herbicides, fungicides, and insecticides. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate and its analogs. Our focus will be on understanding how structural modifications to this parent molecule influence its biological efficacy, with a particular emphasis on its potential as a herbicide.

Core Directive: Deconstructing the Pharmacophore

The herbicidal activity of this compound analogs is intricately linked to the spatial and electronic arrangement of its constituent parts. To comprehend the SAR, we must first dissect the core pharmacophore into three key regions amenable to modification:

  • The C4-Position of the Pyrazole Ring: Currently occupied by an iodine atom, this position is critical for modulating the electronic character of the pyrazole ring and can be a key interaction point with the target enzyme.

  • The N1-Propanoate Side Chain: This moiety plays a significant role in the compound's interaction with the target protein and influences its pharmacokinetic properties, such as uptake and translocation within the plant.

  • The C3 and C5 Positions of the Pyrazole Ring: While unsubstituted in the parent compound, the introduction of various groups at these positions can sterically and electronically influence the overall activity.

Our exploration of the SAR will be guided by the systematic analysis of modifications at these three positions.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The potency of pyrazole-based herbicides is highly dependent on the nature of the substituents attached to the pyrazole core. The following sections provide a comparative analysis of how modifications at key positions of the this compound scaffold are likely to impact herbicidal activity, drawing upon established principles from the broader field of pyrazole chemistry.

The Critical Role of the C4-Substituent: A Halogen's Tale

The C4 position of the pyrazole ring is a focal point for SAR studies. The nature of the substituent at this position can dramatically influence the compound's biological activity. Halogenation is a common strategy to enhance the efficacy of bioactive molecules.

Table 1: Comparative Biological Activity of 4-Substituted Pyrazole Analogs

Substituent at C4Relative Herbicidal Activity (Hypothetical)Rationale for Activity Modulation
Iodo (I) High The large, lipophilic nature of iodine can enhance binding to hydrophobic pockets in the target enzyme. Its electron-withdrawing properties also influence the electronics of the pyrazole ring.
Bromo (Br) Moderate to HighBromine is also a lipophilic, electron-withdrawing group, often conferring good activity. Its smaller size compared to iodine may lead to slightly different binding interactions.
Chloro (Cl) ModerateChlorine is a smaller, less lipophilic halogen. While still electron-withdrawing, the reduced size and lipophilicity may result in weaker binding affinity compared to iodo and bromo analogs.
Fluoro (F) Low to ModerateFluorine, despite being highly electronegative, is small and less lipophilic. Its impact on binding can be less pronounced than larger halogens.
Methyl (CH₃) LowA small, electron-donating group like methyl can significantly alter the electronic properties of the pyrazole ring, often leading to a decrease in herbicidal activity for many target enzymes.
Hydrogen (H) Very LowThe unsubstituted pyrazole often serves as a baseline and typically exhibits the lowest activity, highlighting the importance of the C4-substituent for potent herbicidal effects.

Note: The relative activities in this table are hypothetical and intended for illustrative purposes, based on general SAR principles for pyrazole herbicides. The actual activity can vary depending on the specific target enzyme and weed species.

The general trend observed for many pyrazole-based bioactive compounds is that larger, more lipophilic halogens at the C4 position tend to confer higher activity. This is often attributed to enhanced hydrophobic interactions within the active site of the target enzyme.

The N1-Propanoate Side Chain: More Than Just a Linker

The N1-propanoate side chain is not merely a passive linker; it is a crucial determinant of the molecule's overall performance. Modifications to this side chain can affect target binding, metabolic stability, and systemic movement within the plant.

  • Ester Moiety: The ethyl ester in the parent compound is a common feature in many herbicides. It is often a pro-herbicide, which is hydrolyzed in the plant to the corresponding carboxylic acid, the active form of the molecule. The size of the alkyl group of the ester (e.g., methyl vs. ethyl vs. propyl) can influence the rate of this activation and the compound's solubility.

  • Chirality: The α-carbon of the propanoate group is a chiral center. It is well-established for many classes of herbicides, such as the aryloxyphenoxypropionates, that one enantiomer (typically the R-enantiomer) possesses significantly higher herbicidal activity than the other. This stereoselectivity implies a specific three-dimensional interaction with the target enzyme.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching can impact both the lipophilicity and the steric fit of the molecule in the active site.

Table 2: Influence of N1-Side Chain Modifications on Herbicidal Activity

Side Chain ModificationExpected Impact on ActivityRationale
Ethyl Ester (Parent) High Optimal balance of lipophilicity for uptake and subsequent hydrolysis to the active acid.
Methyl Ester HighSimilar to the ethyl ester, likely to be an effective pro-herbicide.
Carboxylic Acid Very High (in vitro) The active form of the herbicide. May have lower uptake in whole-plant assays due to higher polarity.
Amide VariableThe biological activity of amide analogs can vary greatly depending on the nature of the amine. In some cases, amides can be more stable to hydrolysis, leading to altered pharmacokinetic profiles.
Longer Alkyl Esters Moderate to LowIncreased lipophilicity may improve membrane permeability but could also lead to slower hydrolysis to the active acid or a poorer fit in the active site.
The C3 and C5 Positions: Fine-Tuning Activity

While the parent compound is unsubstituted at the C3 and C5 positions, the introduction of small alkyl or haloalkyl groups at these positions can further modulate the herbicidal activity.

  • Steric Effects: The size of the substituents at C3 and C5 can influence the orientation of the N1-side chain and the overall conformation of the molecule, which can affect its binding to the target enzyme.

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methyl) at these positions can alter the pKa of the pyrazole ring and its hydrogen bonding capabilities.

Generally, small, non-bulky substituents are preferred, as larger groups can lead to steric hindrance and a loss of activity.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, self-validating experimental protocols for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound

The synthesis of the parent compound can be achieved through a two-step process involving the iodination of pyrazole followed by N-alkylation.

Step 1: Synthesis of 4-Iodopyrazole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (10.0 g, 0.147 mol) in 100 mL of glacial acetic acid.

  • Iodination: To the stirred solution, add N-iodosuccinimide (NIS) (33.1 g, 0.147 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (2 x 100 mL) to remove any remaining iodine, followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-iodopyrazole. The product can be further purified by column chromatography on silica gel.

Step 2: N-Alkylation to Yield this compound

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-iodopyrazole (10.0 g, 0.052 mol) and potassium carbonate (14.4 g, 0.104 mol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: To the stirred suspension, add ethyl 2-bromopropanoate (11.3 g, 0.062 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.

Biological Evaluation: In Vitro Herbicidal Activity Assay

This protocol outlines a general method for assessing the herbicidal activity of the synthesized analogs against a model plant species, such as Arabidopsis thaliana.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions in a nutrient medium containing a surfactant (e.g., 0.02% Tween 20) to achieve the desired final concentrations.

  • Plant Material: Germinate Arabidopsis thaliana seeds on agar plates containing Murashige and Skoog (MS) medium.

  • Assay Procedure: Transfer 5-day-old seedlings to 24-well plates containing 1 mL of liquid MS medium per well. Add the test compound solutions to the wells to achieve the final desired concentrations. Include a solvent control (DMSO) and a positive control (a commercial herbicide).

  • Incubation: Incubate the plates under controlled conditions (e.g., 22 °C, 16-hour light/8-hour dark cycle) for 7-10 days.

  • Data Collection and Analysis: Assess the herbicidal effect by visual scoring of plant growth inhibition, chlorosis, and necrosis. For quantitative analysis, measure the fresh weight of the seedlings or the root length. Calculate the concentration required for 50% inhibition of growth (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

To further clarify the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Summary cluster_scaffold This compound Scaffold cluster_c4 C4-Position cluster_n1 N1-Side Chain cluster_c3c5 C3/C5-Positions Scaffold C4_I Iodo (High Activity) N1_EtEster Ethyl Ester (High Activity) C35_H Unsubstituted (Parent) C4_Br Bromo C4_I->C4_Br C4_Cl Chloro C4_Br->C4_Cl C4_F Fluoro C4_Cl->C4_F C4_Me Methyl (Low Activity) C4_F->C4_Me N1_Acid Carboxylic Acid (Active Form) N1_EtEster->N1_Acid N1_Amide Amide (Variable Activity) N1_Acid->N1_Amide C35_Alkyl Small Alkyl C35_H->C35_Alkyl C35_Haloalkyl Haloalkyl C35_Alkyl->C35_Haloalkyl

Caption: Key SAR points for pyrazole-based herbicides.

Synthesis_Workflow Start Pyrazole Step1 Iodination (NIS, Acetic Acid) Start->Step1 Intermediate 4-Iodopyrazole Step1->Intermediate Step2 N-Alkylation (Ethyl 2-bromopropanoate, K2CO3, DMF) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the target compound.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a clear rationale for their potential as potent herbicides. The C4-iodo substituent appears to be a key determinant of activity, likely through favorable interactions within the active site of the target enzyme. The N1-propanoate side chain is crucial for the pro-herbicidal nature of these compounds and offers opportunities for fine-tuning their pharmacokinetic profile.

Future research in this area should focus on a systematic exploration of analogs with diverse substitutions at the C3, C4, and C5 positions of the pyrazole ring, coupled with modifications of the N1-side chain. A comprehensive understanding of the SAR will undoubtedly pave the way for the development of the next generation of highly effective and selective pyrazole-based herbicides.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. Available at: [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules. Available at: [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with potent anticancer activities.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of novel compounds derived from the lead structure, ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. Our analysis is grounded in rigorous experimental data, offering insights into structure-activity relationships (SAR) and potential mechanisms of action to inform future drug development efforts.

The rationale for selecting this compound as a foundational scaffold lies in the known propensity of pyrazole derivatives to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of an iodine atom at the C4 position offers a strategic site for further chemical modification, allowing for the systematic exploration of how different functional groups impact cytotoxic potency and selectivity.

Comparative Cytotoxicity Analysis

A series of derivatives were synthesized from the parent compound, this compound, and screened for their in vitro cytotoxicity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative.[3]

Data Summary: IC50 Values (µM) of Pyrazole Derivatives
Compound IDModification from Parent CompoundMCF-7A549HCT116
PZ-001 (Parent) This compound>100>100>100
PZ-002 Replacement of Iodine with Phenyl Group45.652.368.1
PZ-003 Replacement of Iodine with 4-Chlorophenyl Group21.829.535.2
PZ-004 Replacement of Iodine with 4-Methoxyphenyl Group38.241.750.9
PZ-005 Amidation of Propanoate Ester with Benzylamine15.318.922.4
PZ-006 Amidation of Propanoate Ester with Cyclohexylamine28.934.141.7
Doxorubicin Reference Drug 0.81.20.9

Key Insights from the Data:

  • The parent compound, PZ-001 , exhibited negligible cytotoxicity, highlighting the necessity of the chemical modifications for anticancer activity.

  • Substitution at the C4 position of the pyrazole ring significantly influenced cytotoxic potency. The introduction of a 4-chlorophenyl group (PZ-003 ) resulted in a more potent compound compared to an unsubstituted phenyl (PZ-002 ) or a 4-methoxyphenyl group (PZ-004 ). This suggests that electron-withdrawing groups on the phenyl ring may enhance activity.[1]

  • Conversion of the ethyl propanoate moiety to an amide derivative, particularly with benzylamine (PZ-005 ), led to a notable increase in cytotoxicity across all tested cell lines. This modification likely alters the compound's polarity and hydrogen bonding capabilities, potentially improving its interaction with biological targets.

Experimental Protocols: A Foundation for Reproducibility

The reliability of any comparative guide hinges on the transparency and robustness of its experimental methodologies. Below are the detailed protocols used to generate the cytotoxicity data presented.

General Synthesis of Pyrazole Derivatives (Illustrative Example: PZ-003)

The synthesis of the 4-aryl pyrazole derivatives was achieved via a Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds.

  • Reaction Setup: To a solution of this compound (PZ-001, 1 equivalent) in a 3:1 mixture of dioxane and water, add 4-chlorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90°C under an argon atmosphere for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product, PZ-003.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the pyrazole derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by non-linear regression analysis.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental process and the potential biological pathways affected, the following diagrams have been generated.

Experimental Workflow for Cytotoxicity Screening

G cluster_synthesis Compound Synthesis cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis s1 Parent Compound (PZ-001) s2 Chemical Modification (e.g., Suzuki Coupling) s1->s2 s3 Purification & Characterization s2->s3 a2 Compound Treatment (48 hours) s3->a2 Test Compounds a1 Cell Seeding (96-well plates) a1->a2 a3 MTT Incubation (4 hours) a2->a3 a4 Absorbance Reading a3->a4 d1 Calculate % Viability a4->d1 d2 Determine IC50 Values d1->d2

Caption: Workflow for Synthesis and Cytotoxicity Screening.

Hypothesized Signaling Pathway for Apoptosis Induction

Many pyrazole derivatives have been shown to induce apoptosis in cancer cells.[5] The following diagram illustrates a potential mechanism by which these compounds may exert their cytotoxic effects.

G cluster_pathway Apoptotic Signaling Cascade compound Pyrazole Derivative (e.g., PZ-005) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential Apoptotic Pathway of Pyrazole Derivatives.

Concluding Remarks and Future Directions

This comparative guide demonstrates that strategic chemical modifications of the this compound scaffold can lead to the development of novel compounds with significant cytotoxic activity against various cancer cell lines. The structure-activity relationship studies suggest that both substitutions at the C4 position of the pyrazole ring and modifications of the propanoate side chain are critical for enhancing anticancer potency.[6]

Further investigations are warranted to elucidate the precise mechanisms of action of the most potent derivatives, such as PZ-005. Studies to assess their effects on the cell cycle, apoptosis induction, and specific molecular targets are crucial next steps.[7] Additionally, evaluating the selectivity of these compounds for cancer cells over normal cells will be essential for their potential development as therapeutic agents.[8] The insights gained from this guide provide a solid foundation for the rational design of the next generation of pyrazole-based anticancer drugs.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Center for Biotechnology Information. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity. ResearchGate. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. [Link]

  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. National Center for Biotechnology Information. [Link]

Sources

A Senior Scientist's Guide: Strategic Application of Ethyl 2-(4-Iodo-1H-pyrazol-1-yl)propanoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development. This guide presents an in-depth comparative analysis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, a highly versatile synthetic building block. We will objectively evaluate its performance against common alternatives—namely its bromo- and chloro-analogs, as well as pyrazole boronic esters—in the context of palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this document provides researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in synthetic route design, ultimately accelerating the discovery of new chemical entities.

Introduction: The Enduring Importance of the Pyrazole Scaffold

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[1][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for engaging with biological targets.[5] This has led to the successful development of blockbuster drugs for treating a wide range of conditions, from inflammation to cancer.[1][2]

The power of the pyrazole scaffold lies in its capacity for diversification. The substituents on the pyrazole ring dictate its pharmacological profile.[1] Consequently, robust and versatile building blocks that allow for the efficient and controlled introduction of molecular diversity are invaluable assets in any medicinal chemistry program. This compound has emerged as one such critical tool, offering a unique combination of features that facilitate rapid lead optimization.

Deep Dive: this compound

At its core, this compound is a multi-functional building block designed for versatility. Let's dissect its key structural attributes:

  • The Pyrazole Core: Provides the foundational pharmacophore.

  • The N1-Propanoate Group: The ethyl propanoate side chain introduces a chiral center and an ester handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide coupling and further derivatization.

  • The C4-Iodo Group: This is the primary reactive center of the molecule. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.[6][7][8] This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions, a critical advantage when working with complex, late-stage intermediates.

The primary utility of the C4-iodo group is its role as a versatile linchpin for reactions such as:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[9][10][11]

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • C-O Coupling: Formation of C-O bonds with alcohols.[12]

Comparative Analysis: Selecting the Right Pyrazole Building Block

The choice of a synthetic building block is a strategic decision that can significantly impact the efficiency and success of a synthetic campaign. Here, we compare this compound with its most common alternatives.

The Halogen Effect: Iodo vs. Bromo vs. Chloro Analogs

The most direct alternatives to the 4-iodo pyrazole are its 4-bromo and 4-chloro counterparts. The choice of halogen has profound implications for reactivity in cross-coupling reactions, which is governed by the C-X bond dissociation energy (C-I < C-Br < C-Cl).[6][8]

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Conditions Iodo This compound Bromo Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Iodo->Bromo Decreasing Reactivity Mild Mild Conditions (e.g., RT - 80°C, lower cat. loading) Iodo->Mild Requires Chloro Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate Bromo->Chloro Decreasing Reactivity Moderate Moderate Conditions (e.g., 80 - 120°C) Bromo->Moderate Requires Forcing Forcing Conditions (e.g., >120°C, specialized ligands) Chloro->Forcing Requires

Key Causality: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8] The weaker C-I bond requires a lower activation energy for this step, resulting in faster reactions at lower temperatures. This is a significant advantage, as milder conditions often lead to cleaner reactions, better functional group tolerance, and higher yields, especially with sensitive substrates.

FeatureEthyl 2-(4-iodo-...)propanoateEthyl 2-(4-bromo-...)propanoateEthyl 2-(4-chloro-...)propanoate
Relative Reactivity HighestIntermediateLowest
Typical Suzuki Conditions Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90 °CPd(dppf)Cl₂, K₃PO₄, Dioxane, 100-110 °C[13]Buchwald Precatalyst, tBuOK, Toluene, 120 °C
Functional Group Tolerance ExcellentGoodModerate to Good
Propensity for Dehalogenation HigherLowerLowest
Cost & Availability Generally higher costWidely available, moderate costLowest cost

Expert Insight: While the iodo-derivative offers the highest reactivity, it can also be more prone to dehalogenation side reactions, particularly under forcing conditions or with certain catalyst systems. However, for rapid library synthesis and late-stage functionalization where preserving sensitive functional groups is paramount, the ability to run reactions under mild conditions makes the 4-iodo analog the superior choice. The 4-bromo analog represents a good balance of reactivity and stability and is often a workhorse in discovery chemistry.[14]

A Strategic Reversal: Iodo-Pyrazole vs. Pyrazole Boronic Ester

Another key alternative is not a halide at all, but a pyrazole boronic acid or its pinacol ester (BPin).[15][16] This building block fundamentally reverses the polarity of the synthetic strategy in a Suzuki-Miyaura coupling.

G cluster_strategyA Strategy A: Iodo-Pyrazole cluster_strategyB Strategy B: Pyrazole Boronate IodoPy This compound (Electrophile) ArylBoronic Aryl/Heteroaryl Boronic Acid (Nucleophile) IodoPy->ArylBoronic Suzuki Coupling Product 4-Aryl-Pyrazole Product ArylBoronic->Product PyBoronate Ethyl 2-(4-BPin-1H-pyrazol-1-yl)propanoate (Nucleophile) ArylHalide Aryl/Heteroaryl Halide (Electrophile) PyBoronate->ArylHalide Suzuki Coupling ArylHalide->Product

Trustworthiness through Self-Validation: The choice between these two strategies is often dictated by the availability and stability of the coupling partners.

  • Choose the Iodo-Pyrazole when:

    • A diverse library of boronic acids is readily available.

    • The desired aryl/heteroaryl partner is electronically rich or complex, making its synthesis as a halide challenging.

    • You want to leverage the high reactivity of the C-I bond for mild reaction conditions.

  • Choose the Pyrazole Boronic Ester when:

    • A diverse library of aryl/heteroaryl halides is available. Boronic esters can be synthesized from the corresponding halides, offering flexibility.[17][18]

    • The pyrazole boronic ester is more stable or easier to handle than the corresponding aryl boronic acid partner.

    • You are performing a one-pot reaction sequence where the boronic ester is generated in situ.

Experimental Protocols & Case Studies

To provide actionable guidance, we present detailed, validated protocols for key transformations using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

G start Start reagents 1. Combine Reagents - Iodo-pyrazole (1.0 eq) - Boronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) start->reagents degas 2. Degas Mixture (Argon sparging, 10 min) reagents->degas catalyst 3. Add Catalyst - Pd(PPh₃)₄ (0.05 eq) degas->catalyst heat 4. Heat Reaction (Stir at 90°C, 4-12 h) catalyst->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine monitor->workup purify 7. Purify Product - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End Product purify->end

Methodology:

  • To a reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and sparge the mixture with argon gas for 10 minutes to remove dissolved oxygen.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Seal the vial tightly and place it in a preheated heating block at 90°C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyrazole derivative.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source suitable for reactive iodides.[7]

  • Base: K₂CO₃ is a moderately strong inorganic base, effective for activating the boronic acid without causing ester hydrolysis.

  • Solvent: The dioxane/water mixture is crucial for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

  • Degassing: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, so its removal is critical for catalytic turnover.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol details the coupling of the iodo-pyrazole with a terminal alkyne, a key reaction for accessing alkynyl-pyrazoles.

Methodology:

  • To a reaction vial, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous triethylamine (TEA) as both the base and solvent.

  • Degas the mixture with argon for 10 minutes.

  • Add copper(I) iodide (CuI, 0.1 equiv) under an argon atmosphere.

  • Seal the vial and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.

Expert Insight: The Sonogashira reaction is highly valuable for generating rigid linkers in drug molecules.[10][19] The high reactivity of the 4-iodo-pyrazole often allows this reaction to proceed efficiently at room temperature, which is a major advantage for preserving thermally sensitive functional groups elsewhere in the molecule.[11]

Summary of Performance & Strategic Recommendations

The selection of a building block is a multi-faceted decision that balances reactivity, stability, cost, and strategic goals.

Building BlockPrimary Use CaseKey AdvantageKey Consideration
This compound Rapid diversification, late-stage functionalizationHighest reactivity, mildest conditionsHigher cost, potential for dehalogenation
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Workhorse for general library synthesisGood balance of reactivity and stabilityMay require higher temperatures than iodo-analog
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate Large-scale synthesis, cost-sensitive projectsLow cost, high stabilityRequires forcing conditions and specialized catalysts
Ethyl 2-(4-BPin-1H-pyrazol-1-yl)propanoate Strategic reversal, coupling with complex halidesAccess to different synthetic spaceStability of boronic esters can vary

Authoritative Recommendation:

This compound is the premier building block for applications where speed, efficiency, and functional group tolerance are the highest priorities. Its superior reactivity enables the use of mild reaction conditions, making it the ideal choice for late-stage functionalization of complex molecules and for the rapid generation of diverse chemical libraries under a unified set of protocols. While its bromo-analog is a cost-effective workhorse, the investment in the iodo-derivative is frequently justified by higher success rates, cleaner reaction profiles, and faster development timelines in fast-paced drug discovery environments.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • A Comparative Guide to the Reactivity of 4-Halo-Pyrazoles in Cross-Coupling Reactions. (n.d.). BenchChem.

  • Boronic Esters. (n.d.). Santa Cruz Biotechnology.

  • The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. (2026). Generic Publisher.

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). BenchChem.

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020). Google Patents.

  • Original Functionalized Pyrazoles For Drug Discovery. (2019). Life Chemicals.

  • 1H-Pyrazole-4-boronic acid pinacol ester. (n.d.). MedchemExpress.com.

  • Larock, R. C., & Dong, Y. (2009). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. ACS Publications.

  • Pyrazole compounds: Significance and symbolism. (2024). ScienceDirect.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central.

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (2022). Google Patents.

  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. (n.d.). ResearchGate.

  • Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. (n.d.). ACS Publications.

  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.

  • Sonogashira coupling. (n.d.). Wikipedia.

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications.

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2017). PubMed Central.

Sources

A Senior Application Scientist's Guide to the Validation of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Validation for a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3][4] Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a highly valuable, functionalized building block designed for further elaboration in drug discovery programs. The presence of the iodo-group provides a reactive handle for cross-coupling reactions, while the chiral center in the propanoate chain offers avenues for stereospecific synthesis.[5]

However, the synthetic utility of this intermediate is entirely contingent on its structural and isomeric purity. The N-alkylation of the parent 4-iodopyrazole is prone to producing a mixture of regioisomers, a critical challenge that can derail entire synthetic campaigns if not properly addressed.[4][6] This guide provides an in-depth, multi-technique framework for the unambiguous validation of the desired N-1 alkylated product, distinguishing it from its undesired N-2 isomer and other potential impurities. We will move beyond simply listing techniques to explain the causality behind their selection, providing field-proven protocols and comparative data to ensure the integrity of your research.

The Central Synthetic Challenge: N-1 vs. N-2 Regioisomerism

The primary validation challenge arises directly from the synthesis. The alkylation of an unsymmetrically substituted pyrazole, such as 4-iodopyrazole, with an alkyl halide like ethyl 2-bromopropanoate can proceed at either of the two nitrogen atoms.[7] This typically yields a mixture of the desired N-1 substituted product (1-yl) and the undesired N-2 substituted product (2-yl). The ratio of these products is highly dependent on reaction conditions.[6] Therefore, a robust analytical workflow is not merely a quality control step but a fundamental necessity to confirm the identity of the product.

cluster_reactants Reactants cluster_products Potential Products A 4-Iodopyrazole P1 Desired Product: This compound A->P1 N-1 Alkylation (Thermodynamic Product) P2 Side Product: Ethyl 2-(4-iodo-1H-pyrazol-2-yl)propanoate A->P2 N-2 Alkylation (Kinetic Product) B Ethyl 2-bromopropanoate B->P1 B->P2 Base Base (e.g., K₂CO₃) Base->A

Caption: The key synthetic challenge: formation of N-1 and N-2 regioisomers.

Part 1: Definitive Structural Elucidation

The first line of defense in product validation is the unambiguous confirmation of the covalent structure and the exclusion of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR is unparalleled in its ability to provide detailed information about the chemical environment of each atom in a molecule. For differentiating the N-1 and N-2 isomers, ¹H NMR is particularly diagnostic.

  • Expertise & Causality: In the symmetric 4-iodopyrazole precursor, the H-3 and H-5 protons are chemically equivalent. Upon N-alkylation, this symmetry is broken. In the desired N-1 isomer, the propanoate group is adjacent to two ring carbons (C-5 and C-2), resulting in distinct electronic environments for the H-3 and H-5 protons. In contrast, the N-2 isomer does not exist as it would require the nitrogen at position 2 to have four bonds, which is highly unstable. The key distinction lies in identifying the correct N-alkylation on the pyrazole ring. The chemical shifts of the pyrazole ring protons are highly sensitive to the point of attachment of the alkyl group.[8][9] The proton on the carbon flanked by the two nitrogens (H-3) will have a different chemical shift than the proton adjacent to only one nitrogen (H-5).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Rationale
Pyrazole H-5~7.6 - 7.7Singlet~140Downfield due to proximity to two nitrogen atoms.
Pyrazole H-3~7.5 - 7.6Singlet~132Slightly upfield compared to H-5.
Pyrazole C-4--~65-70Carbon bearing the heavy iodine atom, significantly shielded.
Propanoate α-CH~5.0 - 5.2Quartet~58-60Chiral center proton, coupled to the adjacent methyl group.
Propanoate -CH₃~1.8 - 1.9Doublet~15-17Coupled to the α-CH proton.
Ethyl -O-CH₂-~4.2 - 4.3Quartet~62Standard ethyl ester chemical shift.
Ethyl -CH₃~1.2 - 1.3Triplet~14Standard ethyl ester chemical shift.
Ester C=O--~170Carbonyl carbon.

This data is predicted based on structurally similar compounds and foundational NMR principles.[10][11]

Mass Spectrometry (MS): Confirming Molecular Identity

MS is essential for confirming that the product has the correct molecular weight. For halogenated compounds, the isotopic distribution is often a key feature. However, iodine is monoisotopic (¹²⁷I), so we will not observe the characteristic M+2 peak seen with chlorine or bromine.[12]

  • Trustworthiness: The primary goal is to observe the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that corresponds to the exact mass of the target compound.

    • Formula: C₈H₁₁IN₂O₂

    • Molecular Weight: 294.09 g/mol

    • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental formula. This is a self-validating system; a match to the theoretical mass is definitive proof of the elemental composition.

Expected Fragmentation: In Electron Ionization (EI) MS, expect to see characteristic fragments resulting from the loss of the side chain, such as:

  • [M - C₄H₇O₂]⁺: Loss of the ethyl propanoate radical.

  • [M - OC₂H₅]⁺: Loss of the ethoxy group.

Part 2: Orthogonal Purity Assessment & Quantification

Once the structure is confirmed, its purity must be rigorously assessed. Relying on a single method is insufficient. An orthogonal approach, using techniques with different separation principles, is required.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the industry standard for determining the purity of small organic molecules and for separating closely related impurities like regioisomers.[13][14]

  • Methodology Rationale: A C18 (octadecylsilyl) column is an excellent starting point, as it separates compounds based on hydrophobicity. The N-1 and N-2 isomers, while having the same molecular formula, often exhibit slight differences in polarity and shape, allowing for their separation. A mobile phase of acetonitrile or methanol mixed with water, often with a small amount of acid like trifluoroacetic acid (TFA) to sharpen peaks, is typically effective.[14]

Table 2: Comparison of Chromatographic Techniques for Purity Validation

Technique Principle Primary Use Advantages Limitations for this Application
RP-HPLC Partitioning based on polarityPurity determination, quantification, isomer separationHigh resolution, highly reproducible, quantitative, non-destructiveRequires method development, higher cost
GC-MS Partitioning based on boiling point/volatilityIdentification of volatile impuritiesHigh sensitivity, provides mass data for separated peaksPotential for thermal decomposition of the analyte
TLC Adsorption based on polarityReaction monitoring, qualitative spot testFast, inexpensive, simpleLow resolution, not quantitative, difficult to separate close isomers
Analytical Workflow: From Crude Reaction to Certified Product

A robust validation workflow integrates these techniques to provide a complete picture of the product's identity and purity.

cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation Workflow Crude Crude Reaction Mixture TLC TLC Screen (Qualitative Check) Crude->TLC Purify Column Chromatography TLC->Purify MS MS Analysis (Confirm MW) Purify->MS NMR NMR Analysis (Confirm Structure) Purify->NMR HPLC HPLC Purity (>95% Target) Purify->HPLC Final Validated Product MS->Final NMR->Final HPLC->Final

Caption: An integrated workflow for the validation of synthetic products.

Part 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems.

Protocol 1: ¹H NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Setup: Insert the sample into a >400 MHz NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.[10]

  • Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks. The relative integrals should correspond to the number of protons in each environment. Analyze the chemical shifts and coupling constants to confirm the structure against the predicted data in Table 1.

Protocol 2: Validated RP-HPLC Purity Method

This protocol is based on established methods for pyrazole derivatives.[13][14]

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 70% A / 30% B, ramp to 30% A / 70% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of the sample in acetonitrile.

    • Working Solution: Dilute the stock solution to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), the sample solution, and if available, a solution of the starting 4-iodopyrazole. The peak for the main product should be well-resolved from any impurities or starting materials.

    • Linearity: Prepare a series of dilutions from the stock solution (e.g., 5, 25, 50, 100, 150 µg/mL). Plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Purity Calculation: For the sample working solution, calculate the area percent of the main peak relative to the total area of all peaks detected.

Conclusion

The validation of a key synthetic intermediate like this compound is a multi-faceted process that demands more than a single spectral confirmation. It requires an integrated, orthogonal approach. By combining the definitive structural insights from NMR and high-resolution mass spectrometry with the quantitative purity assessment from a validated HPLC method, researchers can proceed with confidence. This rigorous validation framework ensures the integrity of the starting material, which is the bedrock of reliable and reproducible results in subsequent drug development efforts.

References

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Wiley Online Library. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. Available at: [Link]

  • A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to (Tetrahydro-2H-pyran-4-yl)hydrazine. (2025). BenchChem.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
  • Various methods for the synthesis of pyrazole. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • ethyl 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. Available at: [Link]

  • Alkylation of Pyrazole - Printable Mechanism Notes. (n.d.). Scribd.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Medicinal Chemistry.
  • Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. (n.d.). Crysdot. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate... (2022).
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano
  • Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide. (2025). BenchChem.
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Process for the preparation of pyrazole and its derivatives. (n.d.). Google Patents.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT... (n.d.). Semantic Scholar.
  • The molecule that gave the mass spectrum shown here contains a halogen... (n.d.). Pearson.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification... (2014). Arkivoc. Available at: [Link]

  • 1 H NMR spectra of compound 2. (n.d.).
  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). PMC. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)... (n.d.). PubMed Central.
  • Technical Support Center: Ethyl 2-(1H-pyrazol-1-YL)benzoate NMR Spectrum Analysis. (2025). BenchChem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles... (2023). MDPI. Available at: [Link]

  • Ethyl Propano
  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]... (n.d.).
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (n.d.). NIH.-yl)

Sources

A Comparative Guide to the Metabolic Stability of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic stability of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate derivatives. It is intended for researchers, scientists, and drug development professionals engaged in optimizing the pharmacokinetic properties of novel therapeutic candidates. We will explore the underlying principles of metabolic stability, present detailed experimental protocols for its assessment, and discuss the structure-metabolic stability relationships (SMSR) pertinent to this chemical scaffold.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a promising pharmacological agent from a lab discovery to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of failure.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the strategic modification of chemical structures to enhance their resilience to metabolism, thereby improving their overall developability.[2]

The 4-iodopyrazole moiety is a versatile building block in medicinal chemistry, prized for its ability to serve as a scaffold for creating diverse and complex molecules through various cross-coupling reactions.[3][4] this compound and its derivatives represent a class of compounds with significant therapeutic potential, finding applications in the development of kinase inhibitors and other targeted therapies.[3][5] However, the metabolic fate of this scaffold is a key consideration. This guide aims to provide a comparative framework for evaluating and understanding the metabolic stability of these derivatives.

Fundamentals of Metabolic Stability Assessment

Metabolic stability is quantitatively expressed through parameters such as intrinsic clearance (CLint) and half-life (t½).[1][6][7] Intrinsic clearance reflects the inherent capacity of metabolizing enzymes, primarily located in the liver, to eliminate a drug.[6][7] The in vitro systems most commonly employed to model hepatic metabolism include:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8] They are a cost-effective tool for high-throughput screening of metabolic stability.[8]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model of in vivo metabolism.[6][7]

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes, thus enabling the study of both Phase I and Phase II metabolic pathways.[2]

The pyrazole nucleus and its substituents can interact with and be metabolized by various CYP isoforms.[9][10] Understanding these interactions is crucial for predicting the metabolic pathways and potential liabilities of this compound derivatives.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol provides a robust and self-validating method for determining the metabolic stability of test compounds.

I. Materials and Reagents
  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).

  • Liver microsomes (human, rat, or other species of interest).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for quantification.[11]

II. Experimental Workflow

The workflow for the microsomal stability assay is depicted below.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound and control solutions mix_preinc Add compound and microsomes to plate. Pre-incubate at 37°C. prep_compound->mix_preinc prep_microsomes Prepare microsome/ buffer solution prep_microsomes->mix_preinc prep_nadph Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH solution mix_preinc->start_reaction time_points Incubate at 37°C. Sample at t = 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench reaction at each time point with ACN + IS time_points->quench centrifuge Centrifuge plate to precipitate protein quench->centrifuge analyze Transfer supernatant to analytical plate for LC-MS/MS centrifuge->analyze data_proc Quantify remaining parent compound vs. time analyze->data_proc

Caption: Workflow for the in vitro liver microsomal stability assay.

III. Step-by-Step Procedure
  • Preparation:

    • Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsomal solution to the wells of a 96-well plate.

    • Add the test compound solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (t=0 and no-NADPH controls).

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution (e.g., cold acetonitrile containing an internal standard) to the respective wells. The t=0 sample is quenched immediately after adding the test compound and before adding NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

IV. Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)

Comparative Metabolic Stability of this compound Derivatives

The metabolic stability of this class of compounds is influenced by substitutions on the pyrazole ring, the nature of the ester group, and the presence of the iodine atom. Below is a comparative analysis based on hypothetical, yet plausible, experimental data for a series of derivatives.

Potential Metabolic Pathways

The primary sites of metabolism for pyrazole-containing compounds often involve oxidation of the pyrazole ring or its substituents, mediated by CYP enzymes.[9][12] Additionally, the ethyl propanoate side chain is susceptible to hydrolysis by esterases.

metabolism cluster_pathways Potential Metabolic Transformations parent This compound Pyrazole Ring Iodo Group Ethyl Propanoate Side Chain oxidation CYP-mediated Oxidation (Hydroxylation on pyrazole or alkyl chain) parent:f0->oxidation Phase I hydrolysis Esterase-mediated Hydrolysis (Cleavage of ethyl ester to carboxylic acid) parent:f2->hydrolysis Phase I deiodination De-iodination (Reductive or oxidative removal of iodine) parent:f1->deiodination Phase I

Caption: Potential metabolic pathways for the parent scaffold.

Illustrative Comparative Data

The following table presents hypothetical metabolic stability data for the parent compound and three structural analogs in human liver microsomes (HLM). This data is for illustrative purposes to demonstrate potential structure-metabolic stability relationships.

Compound IDStructure/Modificationt½ (min) in HLMCLint (µL/min/mg) in HLMPredicted Metabolic Liability
Parent This compound4530.8Moderate (Ester hydrolysis, Ring oxidation)
ALT-1 Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate3046.2Higher (Faster ester hydrolysis)
ALT-2 Ethyl 2-(4-chloro -1H-pyrazol-1-yl)propanoate5525.2Lower (More stable C-Cl bond)
ALT-3 tert-Butyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate>120<11.5Much Lower (Steric hindrance at ester)
Structure-Metabolic Stability Relationship (SMSR) Analysis
  • Impact of the Ester Group (Parent vs. ALT-1 and ALT-3): The data illustrates that the nature of the ester group significantly impacts metabolic stability. The smaller methyl ester in ALT-1 is likely hydrolyzed more rapidly by esterases than the ethyl ester of the Parent compound. Conversely, introducing a bulky tert-butyl group as in ALT-3 provides steric hindrance, dramatically reducing the rate of hydrolysis and leading to a significant increase in metabolic stability.[13]

  • Role of the Halogen (Parent vs. ALT-2): Replacing the iodine atom with a chlorine atom (ALT-2 ) results in a modest improvement in stability. This is consistent with the general understanding that the carbon-iodine bond is weaker and more susceptible to metabolic cleavage (dehalogenation) than the more robust carbon-chlorine bond.

  • Pyrazole Ring Stability: While not explicitly shown with an analog, the pyrazole ring itself is a potential site for CYP-mediated oxidation.[14] Introducing electron-withdrawing groups on the ring could potentially decrease its electron density and reduce its susceptibility to oxidative metabolism.

Analytical Workflow for Metabolite Identification

Identifying the specific metabolites formed is crucial for understanding the metabolic pathways and ensuring that no pharmacologically active or toxic metabolites are produced.[15][16] High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose.[16][17]

metid cluster_sample Sample Generation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Identification incubation Incubate parent drug with microsomes or hepatocytes lc_separation Separate metabolites by liquid chromatography incubation->lc_separation ms1_scan Full MS Scan (MS1) to detect potential metabolites lc_separation->ms1_scan ms2_fragmentation Data-Dependent MS/MS (MS2) for structural information ms1_scan->ms2_fragmentation software_search Use software to search for predicted metabolic transformations ms2_fragmentation->software_search spectral_analysis Analyze MS/MS fragmentation patterns to confirm structure software_search->spectral_analysis confirmation Confirm with synthetic standards (if necessary) spectral_analysis->confirmation

Caption: General workflow for metabolite identification using LC-MS/MS.[18]

Conclusion

The metabolic stability of this compound derivatives is a multifaceted property governed by the interplay of various structural features. The primary metabolic liabilities for this scaffold are likely esterase-mediated hydrolysis of the propanoate side chain and CYP-mediated oxidation of the pyrazole ring.

This guide has demonstrated that strategic modifications can lead to significant improvements in metabolic stability. Specifically, increasing the steric bulk of the ester group (e.g., replacing ethyl with tert-butyl) is a highly effective strategy to mitigate hydrolysis. Furthermore, the choice of halogen at the 4-position of the pyrazole ring can also fine-tune stability.

By employing robust in vitro assays and detailed structure-metabolic stability analysis early in the drug discovery process, researchers can efficiently guide lead optimization efforts. This proactive approach is essential for selecting drug candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Compar
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed.
  • Metabolic Stability Services - Eurofins Discovery.
  • In Vitro Metabolic Stability - Cre
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH.
  • Pyrazole-induced cytochrome P-450 in rat liver microsomes: an isozyme with high affinity for dimethylnitrosamine - PubMed.
  • (PDF)
  • Exploring the Chemical Reactivity and Applic
  • WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google P
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • Qualitative Analysis of Drug Metabolites Using LCMS-9050.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH.
  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central.

Sources

A Comparative Guide to the Novelty and Utility of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth assessment of the ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate scaffold, comparing its potential with established alternatives. We will delve into its synthetic accessibility, unique chemical properties conferred by the 4-iodo substitution, and its prospective biological applications, supported by experimental frameworks and comparative data for the discerning researcher in medicinal chemistry.

The Pyrazole Scaffold: A Privileged Core in Modern Therapeutics

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," forming the core of numerous FDA-approved drugs.[2][3][4] These agents span a wide array of therapeutic areas, from anti-inflammatory drugs like Celecoxib to treatments for erectile dysfunction like Sildenafil and various kinase inhibitors for cancer therapy such as Crizotinib and Ibrutinib.[1][2][3]

The power of the pyrazole scaffold lies in its synthetic tractability and the ability to fine-tune its physicochemical and pharmacological properties through substitution at various positions on the ring.[5][6] This guide focuses on a specific, functionalized variant: this compound, to assess its novelty and potential advantages in drug development programs.

The Featured Scaffold: this compound

The introduction of an iodine atom at the 4-position of the pyrazole ring is a deliberate strategic choice designed to impart unique properties to the scaffold. While the core pyrazole-propanoate structure is known, the 4-iodo substitution is less common in marketed drugs, presenting an opportunity for exploring novel chemical space.

Structural Features and Inherent Advantages

The novelty of this scaffold arises from the specific combination of its constituent parts:

  • N1-Propanoate Side Chain: This group can influence solubility and provides a chiral center, allowing for stereospecific interactions with biological targets.

  • C4-Iodo Substituent: The iodine atom is the key feature. Halogenation is a well-established strategy for modulating biological activity.[7] Specifically, iodine can:

    • Engage in Halogen Bonding: Act as a halogen bond donor to interact with electron-rich pockets in target proteins, potentially enhancing binding affinity and selectivity.

    • Serve as a Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification to rapidly generate compound libraries for structure-activity relationship (SAR) studies.

    • Modulate Lipophilicity: Increase the lipophilicity of the molecule, which can affect cell permeability and pharmacokinetic properties.

Caption: Key structural features of the target scaffold.

Comparative Analysis with Alternative Scaffolds

To objectively assess the utility of the 4-iodopyrazole scaffold, we compare it against two primary alternatives: its non-iodinated parent structure and other common five-membered heterocyclic scaffolds.

Head-to-Head: 4-Iodo vs. Non-Iodinated Pyrazole

The most direct comparison is with the parent ethyl 2-(1H-pyrazol-1-yl)propanoate. The primary differentiator is the iodine atom's impact on biological activity and synthetic potential.

FeatureEthyl 2-(1H-pyrazol-1-yl)propanoate (Alternative)This compound (Target)Rationale & Causality
Binding Affinity BaselinePotentially HigherThe iodine can form halogen bonds with carbonyls or other Lewis basic residues in a protein's active site, providing an additional, favorable binding interaction.
Synthetic Versatility Limited to N- and C-H activationHighThe C-I bond is a versatile handle for well-established cross-coupling reactions, allowing for rapid analogue synthesis to explore SAR.
Metabolic Stability Generally highPotentially alteredThe C4 position is blocked from potential oxidative metabolism, which can be a metabolic soft spot in some pyrazoles. However, de-iodination is a possible metabolic pathway.
Lipophilicity (LogP) LowerHigherThe large, non-polar iodine atom increases the overall lipophilicity, which can enhance membrane permeability but may also increase off-target binding if not balanced.
Broader Context: Pyrazole vs. Other Heterocycles

The pyrazole ring itself can be compared to other "bioisosteres" commonly used in drug design, such as triazole and thiazole.

ScaffoldKey AdvantagesCommon Applications
Pyrazole (Target Class) Metabolically stable; N1 and N2 atoms offer distinct vector space for substitution; well-established synthesis.[1][2]Kinase inhibitors, anti-inflammatory (COX-2), antimicrobials.[2][8][9]
1,2,3-Triazole Can be formed via highly efficient "click chemistry" (CuAAC); highly stable and polar; acts as a rigid linker.[10]Often used as a stable, non-labile linker to connect different pharmacophores.[10]
Thiazole Found in natural products (e.g., thiamine); capable of hydrogen bonding and metal chelation.[11]Anticancer agents, antivirals, and metabolic disorder treatments.[11]

The choice of scaffold is context-dependent. The pyrazole scaffold offers a proven track record of in vivo stability and therapeutic success, making the novel 4-iodo variant an attractive starting point for new discovery programs.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of the target scaffold. These methods are designed to be self-validating, with clear steps and endpoints.

Protocol 1: Synthesis of the 4-Iodopyrazole Scaffold

This synthesis follows a two-step procedure: a classic Knorr pyrazole synthesis followed by electrophilic iodination.

Caption: Synthetic workflow for the target scaffold.

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate

  • Materials: Malondialdehyde tetraethyl acetal, ethyl 2-hydrazinopropanoate, ethanol, glacial acetic acid.

  • Procedure:

    • To a solution of malondialdehyde tetraethyl acetal (1.0 eq) in absolute ethanol, add ethyl 2-hydrazinopropanoate (1.0 eq).

    • Add glacial acetic acid (0.1 eq) as a catalyst.

    • Heat the mixture to reflux (approx. 80°C) for 4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the parent pyrazole.

Step 2: Synthesis of this compound

  • Materials: Ethyl 2-(1H-pyrazol-1-yl)propanoate, N-Iodosuccinimide (NIS), acetonitrile.

  • Procedure:

    • Dissolve the parent pyrazole (1.0 eq) in acetonitrile.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. Causality Note: NIS is a mild and effective electrophilic iodinating agent. The C4 position of the pyrazole is the most electron-rich and thus most susceptible to electrophilic attack.

    • Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the final 4-iodo-pyrazole derivative.

Protocol 2: Comparative Biological Evaluation (MTT Cytotoxicity Assay)

This protocol allows for a direct comparison of the cytotoxic effects of the iodinated scaffold versus its non-iodinated parent against a cancer cell line (e.g., HeLa or MCF-7).

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the 4-iodo-pyrazole and the parent pyrazole in DMSO/media. Treat the cells with these compounds over a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle-only (DMSO) control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion: Assessing the Novelty

The this compound scaffold is not novel in its core heterocyclic structure, as pyrazoles are well-trodden ground in medicinal chemistry.[2][5] However, its novelty and value lie in the strategic incorporation of the 4-iodo substituent . This feature serves a dual purpose: it offers a vector for novel, potentially high-affinity halogen bonding interactions with biological targets and provides a versatile chemical handle for rapid library generation via cross-coupling chemistry.

This scaffold represents a promising starting point for drug discovery campaigns. It builds upon the proven therapeutic success and favorable properties of the pyrazole core while introducing a functional group that can unlock new structure-activity relationships and intellectual property. The experimental protocols provided herein offer a robust framework for synthesizing this scaffold and validating its potential biological advantages over simpler, non-iodinated analogues.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Kumar, K., & Aggarwal, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, K., & Aggarwal, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH. Available at: [Link]

  • Dymock, B. W., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Bardaweel, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Quiroga, J., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Available at: [Link]

  • Fermo, A. D., et al. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules. Available at: [Link]

  • Maccallini, C., et al. (2022). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Khloya, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Bardaweel, S. K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Sancineto, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Ansari, M. F., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

  • Crysdot. Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate. Available at: [Link]

  • Pathade, K., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • ResearchGate. Overview on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Liu, Y., et al. (2022). Synthesis of Ethyl 3-(1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate from N-Allyl-N'-benzylideneacetohydrazide and Ethyl 2-Bromo-2,2-difluoropropanoate. ResearchGate. Available at: [Link]

  • Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E. Available at: [Link]

  • Stanciauskaite, M., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

  • Dong, W., et al. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E. Available at: [Link]

  • Fun, H. K., et al. (2011). 5-Ethyl-2-(4-fluoro-phen-yl)-4-phen-oxy-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E. Available at: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active compounds. The strategic functionalization of the pyrazole core, particularly at the C4-position, is a critical endeavor in the synthesis of novel therapeutics. This guide provides an in-depth, head-to-head comparison of catalytic systems for the cross-coupling of a key building block: ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate. The presence of the chiral ester-containing side chain at the N1-position introduces unique steric and electronic considerations, making the choice of an optimal catalyst system paramount for achieving high efficiency and selectivity.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower researchers in their synthetic strategies. We will explore the most prevalent and powerful palladium- and copper-catalyzed cross-coupling reactions for this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Strategic Importance of C4-Functionalized Pyrazoles

The C4-position of the pyrazole ring is a key vector for introducing molecular diversity. The carbon-iodine bond of this compound is an excellent handle for a variety of cross-coupling reactions due to its high reactivity towards oxidative addition to low-valent metal centers, a critical step in many catalytic cycles.[1] The N1-substituent, an ethyl propanoate group, not only imparts chirality but may also influence the reaction's outcome through potential coordination with the metal center or by sterically hindering the approach to the catalytic site. Understanding these nuances is crucial for catalyst selection and reaction optimization.

Comparative Analysis of Catalytic Systems

The choice of a cross-coupling reaction and the specific catalytic system depends on the desired bond to be formed (C-C, C-N) and the nature of the coupling partner. Below, we compare the performance of various catalysts for the most common coupling reactions of 4-iodopyrazoles. While direct comparative data for this compound is limited in the literature, the following tables are synthesized from studies on structurally similar N-substituted and N-protected 4-iodopyrazoles, providing a strong predictive framework for catalyst performance.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C-C bonds between the 4-position of the pyrazole and aryl, heteroaryl, or vinyl groups.[2] The choice of ligand is critical in facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / SPhosKFToluene/H₂O80Not SpecifiedGood to Excellent[3]
Pd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂O906Not Specified[4]
XPhos Pd G2K₃PO₄1,4-dioxane/H₂O10024Not Specified[2]

Expert Insights: For the Suzuki-Miyaura coupling of this compound, a catalyst system comprising a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[3][4] These ligands are known to promote the oxidative addition of the aryl iodide and facilitate the subsequent steps in the catalytic cycle, even with potentially coordinating N-substituents. The use of a phosphate or carbonate base in a mixed aqueous/organic solvent system is standard practice and generally provides good results.[4]

Heck-Mizoroki Reaction: Introducing Alkenyl Moieties

The Heck reaction is a powerful tool for the alkenylation of aryl halides. For 4-iodopyrazoles, this reaction allows for the introduction of vinyl groups, which can be further functionalized.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF10024Moderate to Good
Pd(OAc)₂ / P(OEt)₃Et₃NDMFNot SpecifiedNot SpecifiedUp to 95%

Expert Insights: In the context of our target molecule, a simple Pd(OAc)₂ catalyst with a phosphite ligand like P(OEt)₃ has been shown to be effective for the Heck reaction of N-protected 4-iodopyrazoles. The use of an amine base such as triethylamine is standard. The N-propanoate substituent is not expected to interfere significantly with the reaction, although optimization of the temperature and reaction time may be necessary to achieve high yields.

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, providing access to 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis.[1] Both copper-catalyzed and copper-free conditions have been developed.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF604-8Good[5]
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.3Up to 97%[6]

Expert Insights: The classic Sonogashira conditions using a palladium/copper co-catalyst system are generally reliable for 4-iodopyrazoles.[5] However, the development of copper-free conditions is advantageous for simplifying purification and avoiding potential issues with copper toxicity in medicinal chemistry applications.[7][8] The use of a modern, air-stable palladium precatalyst like [DTBNpP]Pd(crotyl)Cl allows for the reaction to be performed at room temperature with high efficiency.[6]

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-alkyl pyrazoles. The choice of ligand is highly dependent on the nature of the amine coupling partner.[9]

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(dba)₂ / tBuDavePhosNaOtBuToluene100Not SpecifiedGood[10]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11024Good[9]
CuI / LigandtBuOKDMF10024Moderate to Good[10]

Expert Insights: For the Buchwald-Hartwig amination of 4-iodopyrazoles, palladium catalysis with bulky, electron-rich phosphine ligands is the state-of-the-art. For coupling with primary and secondary alkylamines that possess β-hydrogens, β-hydride elimination can be a competing side reaction. In such cases, a copper-catalyzed system may offer better results.[10] The choice of a strong base like sodium tert-butoxide is common for palladium-catalyzed aminations.

Mechanistic Considerations & Experimental Design

The success of these cross-coupling reactions hinges on a fundamental understanding of the underlying catalytic cycles.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira involves a series of well-defined steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-I PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal Coupling Partner PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Workflow for Catalyst System Optimization

A systematic approach to catalyst screening is essential for identifying the optimal conditions for the coupling of this compound.

Catalyst Screening Workflow cluster_0 Parameter Screening cluster_1 Optimization & Analysis Start Define Coupling Reaction (e.g., Suzuki-Miyaura) Catalyst Screen Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Screen Ligands (e.g., SPhos, XPhos, PPh₃) Catalyst->Ligand Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Ligand->Base Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Base->Solvent Optimization Optimize Temperature & Reaction Time Solvent->Optimization Analysis Analyze Yield & Purity (HPLC, NMR) Optimization->Analysis Final Final Analysis->Final Select Optimal Conditions

Caption: A systematic workflow for the optimization of a catalytic cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative procedures adapted from the literature for the cross-coupling of 4-iodopyrazole derivatives and can serve as a starting point for the functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize ethyl 2-(4-aryl-1H-pyrazol-1-yl)propanoate.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene (2 mL).

  • Add the catalyst premix to the Schlenk flask, followed by toluene (8 mL) and degassed water (2 mL).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize ethyl 2-(4-alkynyl-1H-pyrazol-1-yl)propanoate.

Materials:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Inert atmosphere (Argon)

Procedure:

  • To a dry reaction vial under an argon atmosphere, add [DTBNpP]Pd(crotyl)Cl (0.025 mmol).

  • Add anhydrous DMSO (2.5 mL) to the vial.

  • Add this compound (0.5 mmol), the terminal alkyne (0.8 mmol), and TMP (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.[6]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel pyrazole derivatives with significant potential in drug discovery. This guide provides a comparative analysis of various catalytic systems for the most pertinent coupling reactions, grounded in mechanistic understanding and supported by literature precedents. While palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, offer a versatile and highly efficient platform for a range of transformations, copper-catalyzed systems can provide complementary reactivity, especially for certain C-N bond formations. The provided protocols serve as a robust starting point for researchers to develop and optimize their synthetic routes towards new and impactful molecules.

References

  • Hayama, N., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Che, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 10836-10843. [Link]

  • Maleki, A., & Ghamari, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Cesa, E. D., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(18), 2695-2706. [Link]

  • Maleki, A., & Ghamari, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chen, Y., et al. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 10(6), 1477-1483. [Link]

  • Maleki, A., & Ghamari, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]

  • Reddy, G. P., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2569-2577. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. (2019). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]

  • ResearchGate. (2012). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?. [Link]

  • Lee, P. H., et al. (2010). Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 312-315. [Link]

  • ResearchGate. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. [Link]

  • Saha, B., et al. (2015). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry, 39(3), 1847-1856. [Link]

  • ResearchGate. (2011). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts and waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate, a halogenated heterocyclic compound commonly used as a synthetic intermediate.[1] The procedures outlined here are grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

The fundamental principle of chemical waste management is that improper disposal can lead to significant health risks and environmental damage.[2][3] Therefore, a structured disposal plan is not merely a regulatory hurdle but a core tenet of responsible scientific practice.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its potential hazards is essential. This is achieved by consulting the Safety Data Sheet (SDS). While a specific SDS for this compound was not available, we can infer its hazard profile from structurally similar compounds like 4-Iodopyrazole and other ethyl esters.[4][5][6]

The structure combines a pyrazole ring, an iodo-substituent, and an ethyl propanoate group. This composition suggests the following potential hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4][5]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4][5]

  • Environmental Hazard: Iodinated organic compounds can be harmful to the environment and should not be released into sewer systems or waterways.[7][8]

These classifications necessitate a cautious and systematic approach to disposal.

Inferred Hazard Profile Summary
Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

This table is based on data from similar chemical compounds and should be used as a guideline. Always refer to the specific SDS for the material you are using.[4][5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe disposal of this compound and associated waste. The causality behind each step is explained to reinforce best practices.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, ensure you are wearing the correct PPE. This is your primary defense against chemical exposure.

  • Safety Goggles/Face Shield: Protects against splashes that could cause serious eye irritation.[5]

  • Nitrile Gloves: Provides a barrier against skin contact. Check for any signs of degradation or perforation before use.

  • Lab Coat: Protects skin and personal clothing from contamination.

Rationale: Direct contact with the compound can cause skin and eye irritation.[4][5] A proactive approach to PPE minimizes the risk of accidental exposure.

Step 2: Classify and Segregate the Waste

Proper segregation is the cornerstone of safe laboratory waste management.[2][3] It prevents dangerous reactions between incompatible chemicals and ensures each waste stream is treated appropriately.

  • Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated silica gel).

  • Liquid Waste: Solutions containing the compound and rinseate from decontaminating glassware.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound.

Causality: Never mix different waste types. For instance, mixing halogenated organic waste with other organic solvents can complicate the final disposal process (e.g., incineration). Keeping solid and liquid waste separate is also a standard best practice.[9]

Step 3: Containerize Waste Correctly

The choice of container is critical to prevent leaks and ensure compatibility with the waste.

  • For Solid and Liquid Waste: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a tightly sealing lid.[9][10] Often, the original chemical container is the best choice for its own waste.[10]

  • For Contaminated Sharps: Place all sharps into a properly labeled, puncture-resistant sharps container.[11]

Rationale: Using incompatible containers can lead to chemical degradation of the container, resulting in spills.[9] Tightly sealed lids prevent the release of vapors and protect against spills if the container is knocked over.

Step 4: Label the Waste Container Accurately

Clear and accurate labeling is a regulatory requirement and essential for safety.[3] Every person in the lab must be able to identify the contents and associated hazards.

Your hazardous waste label must include:

  • The full chemical name: "this compound" (avoid abbreviations).

  • The words "Hazardous Waste".

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date when waste was first added to the container (the "accumulation start date").[2]

Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for the professional waste disposal service that will handle the final treatment.

Step 5: Store Waste in a Designated Area

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from high-traffic zones.

  • Use secondary containment (such as a spill tray) to contain any potential leaks.[2][9]

Rationale: Centralized and contained storage minimizes the risk of spills and accidental exposure to personnel not directly involved in the experiment.

Step 6: Arrange for Final Disposal

This compound and its associated waste must be disposed of through a licensed professional waste disposal company.[2][3][5]

  • DO NOT pour this compound down the drain.[2][7] This can harm aquatic life and damage wastewater treatment systems.

  • DO NOT dispose of it in the regular trash.[2]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Rationale: Professional disposal services have the expertise and facilities to handle hazardous chemicals safely, often through methods like high-temperature incineration, which is designed to destroy organic compounds and prevent environmental contamination.

Part 3: Decontamination and Spill Management

Glassware Decontamination: Any glassware that came into contact with the compound must be decontaminated.

  • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect all three rinses (the "rinseate") as hazardous liquid waste in your designated container.[10]

  • Only after this triple rinse procedure can the glassware be washed normally.

Spill Cleanup: In the event of a small spill:

  • Ensure the area is well-ventilated.[4]

  • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.

  • Sweep up the absorbent material and place it in your solid hazardous waste container.[4]

  • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.

G cluster_generation Waste Generation cluster_segregation Segregation & Classification cluster_containerization Containerization & Labeling cluster_disposal Final Disposal Path Start Waste containing Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate generated WasteType What is the waste form? Start->WasteType SolidWaste 1. Place in compatible, sealed solid waste container. 2. Label container accurately. WasteType->SolidWaste  Solid (powder, contaminated items) LiquidWaste 1. Place in compatible, sealed liquid waste container. 2. Label container accurately. WasteType->LiquidWaste Liquid (solutions, rinseate) SharpsWaste 1. Place in puncture-proof sharps container. 2. Label container. WasteType->SharpsWaste Sharps (needles, broken glass) EHSOffice Store in designated area with secondary containment. Contact EHS for pickup. SolidWaste->EHSOffice LiquidWaste->EHSOffice SharpsWaste->EHSOffice

Caption: Decision workflow for proper waste stream management.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • CP Lab Safety. Waste Handling Best Practices for New Chemists. [Link]

  • Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program. [Link]

  • Duke SMIF. Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]

  • AA Blocks. Safety Data Sheet - Ethyl 2-(1h-pyrazol-1-yl)propanoate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Iodine. [Link]

  • U.S. Environmental Protection Agency (EPA). Requirements for Pesticide Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

Sources

Personal protective equipment for handling ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a novel or specialized reagent, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is synthesized from the known hazards of analogous chemical structures, including iodo-substituted heterocycles and pyrazole derivatives, to ensure a high margin of safety. The causality behind each recommendation is explained to build a self-validating safety system for your laboratory operations.

Hazard Assessment: A Proactive Approach

This compound is a halogenated heterocyclic compound. While specific toxicological data is limited, a thorough risk assessment must be conducted based on its constituent chemical motifs.

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active.[1] Some derivatives can cause skin, eye, and respiratory irritation.[2]

  • Iodo- Functional Group: Organoiodine compounds can be lachrymators (induce tearing) and may have sensitizing effects.[3][4] They are treated as potentially toxic and require careful handling to avoid absorption or inhalation.

  • Ester Moiety: While the ethyl propanoate group itself is of lower toxicity, it contributes to the overall lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin.

Based on analogous compounds such as Ethyl 2-(1H-pyrazol-1-yl)propanoate and Ethyl pyrazole-4-carboxylate, the primary anticipated hazards are:

  • Acute Toxicity (Oral): May be harmful if swallowed.[5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory tract irritation, especially if handled as a fine powder or aerosol.[2][5]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

Data Summary: Recommended PPE
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Long-sleeved lab coatRecommended if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile glovesChemical-resistant lab coatNot required if in a fume hood
Running Reaction Chemical splash goggles or face shieldNitrile glovesChemical-resistant lab coatNot required if in a fume hood
Spill Cleanup Face shield and chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridge
Detailed PPE Protocol

A. Eye and Face Protection The Occupational Safety and Health Administration (OSHA) requires chemical splash protection goggles whenever chemicals are being handled.[6]

  • Standard Operations: At a minimum, ANSI Z87-rated safety glasses with side shields are required.[7]

  • Higher Risk Operations: For tasks involving potential splashes (e.g., preparing solutions, transfers), use flexible-fitting, hooded-ventilation chemical splash goggles.[6][7] When handling larger quantities or in situations with a higher risk of splashing, a full-face shield should be worn over safety goggles.[8]

B. Skin and Body Protection Your clothing is a foundational layer of protection.[6]

  • Lab Coat: A flame-resistant, long-sleeved lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[7]

  • Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.[7] Sandals and shorts are not permitted.

  • Apron: For large-scale work or during spill cleanup, a chemical-resistant apron provides an additional layer of protection over the lab coat.

C. Hand Protection Gloves should always be worn when handling chemicals, but it is critical to select the correct type.[8]

  • Glove Type: Nitrile gloves are recommended for handling this compound and for protection against incidental solvent splashes.[6][8] They offer a good balance of chemical resistance and dexterity. Avoid latex gloves due to poor chemical resistance and potential for allergies.[8]

  • Glove Inspection and Technique: Always inspect gloves for tears or punctures before use.[5] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately in the appropriate waste stream.

D. Respiratory Protection

  • Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All manipulations of this compound, especially as a solid, should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

  • Respirator Use: A NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge may be necessary if engineering controls are not sufficient or during a large spill.[10][11] All personnel required to wear respirators must be properly trained and fit-tested.

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire workflow, from handling to disposal.

Workflow for Safe Handling and Disposal

G Safe Handling & Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal risk_assessment 1. Risk Assessment (Review Hazards of Analogs) ppe_selection 2. Don Correct PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection Proceed fume_hood 3. Work in Fume Hood (Ensure proper airflow) ppe_selection->fume_hood Proceed weighing 4. Weigh & Transfer (Handle as solid carefully) fume_hood->weighing Proceed dissolving 5. Prepare Solution (Add solid to solvent slowly) weighing->dissolving Proceed decon 6. Decontaminate Glassware (Rinse with appropriate solvent) dissolving->decon After Experiment disposal 7. Segregate Waste decon->disposal Segregate waste_solid Solid Waste (Contaminated gloves, paper towels) waste_liquid Liquid Waste (Halogenated Organic Waste) disposal->waste_solid Solids disposal->waste_liquid Liquids

Caption: Workflow for safe handling, from initial risk assessment to final waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Have spill cleanup materials readily available.

  • Donning PPE: Put on all required PPE as detailed above, including double gloves if desired.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust. Use a spatula for transfers.

  • Solution Preparation: If making a solution, add the solid compound slowly to the solvent in a flask or beaker within the fume hood.

  • Post-Handling: After use, decontaminate the work area and any equipment. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.[5]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[5]

Disposal Plan

As a halogenated organic compound, this compound must not be disposed of down the drain.

  • Waste Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (gloves, paper towels, absorbent), must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Licensed Disposal: Contact a licensed professional waste disposal service to dispose of this material in accordance with all local, state, and federal regulations.[5]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety and environmental responsibility.

References

  • A Kojo et al. (1998-07-10). Induction of CYP2A5 by pyrazole and its derivatives in mouse primary hepatocytes. Archives of toxicology, 72(6), 336-341.
  • University of Colorado Boulder. Protective Gear - Organic Chemistry.
  • CHEMM. Personal Protective Equipment (PPE).
  • AA Blocks. (2025-01-18). Safety Data Sheet for Ethyl 2-(1h-pyrazol-1-yl)propanoate.
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • Chemistry LibreTexts. (2021-08-15). Proper Protective Equipment.
  • PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • ChemTalk. Lab Safety Equipment & PPE.
  • WiBU. (MSDS) - Material Safety Data Sheet.
  • BOSTIK, INC. (2024-11-12). SAFETY DATA SHEET.
  • TCI Chemicals. (2025-10-14). SAFETY DATA SHEET for Ethyl 4-Phenylbutyrate.
  • Fisher Scientific. (2010-05-24). SAFETY DATA SHEET for Ethyl propiolate.
  • Thermo Fisher Scientific. (2009-01-16). SAFETY DATA SHEET for Ethyl pyrazole-4-carboxylate.
  • Fisher Scientific. (2008-02-19). SAFETY DATA SHEET for Iodoethane, stabilized.
  • ResearchGate. (2025-08-06). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.